N-Cbz-L-Cysteine
描述
属性
CAS 编号 |
53907-29-2 |
|---|---|
分子式 |
C11H13NO4S |
分子量 |
255.29 g/mol |
IUPAC 名称 |
(2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO4S/c13-10(14)9(7-17)12-11(15)16-6-8-4-2-1-3-5-8/h1-5,9,17H,6-7H2,(H,12,15)(H,13,14)/t9-/m0/s1 |
InChI 键 |
UNLYAPBBIOKKDC-VIFPVBQESA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CS)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(CS)C(=O)O |
序列 |
C |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Cbz-L-Cysteine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-L-cysteine is a derivative of the amino acid L-cysteine where the amino group is protected by a carboxybenzyl (Cbz or Z) group. This protection strategy is fundamental in peptide synthesis, preventing the undesired reaction of the amine group while the carboxyl group is activated for peptide bond formation. The presence of the thiol group in the cysteine side chain introduces both versatility and challenges in synthetic protocols, making a thorough understanding of its chemical properties and structure crucial for its effective application in research and drug development.
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by the L-cysteine backbone with a benzyloxycarbonyl group attached to the alpha-amino group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₁₁H₁₃NO₄S[1] |
| Molecular Weight | 255.29 g/mol [1] |
| CAS Number | 53907-29-2[1] |
| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid |
| SMILES | C1=CC=C(C=C1)COC(=O)N--INVALID-LINK--C(=O)O |
| InChI | InChI=1S/C11H13NO4S/c13-10(14)9(7-17)12-11(15)16-6-8-4-2-1-3-5-8/h1-5,9,17H,6-7H2,(H,12,15)(H,13,14)/t9-/m0/s1 |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound and Derivatives
| Property | This compound (Predicted/Inferred) | N-Cbz-S-benzyl-L-cysteine |
| Melting Point | Not available | 86-95 °C[] |
| Boiling Point | Not available | 560.6 °C at 760 mmHg[] |
| Solubility | Soluble in organic solvents like ethanol, DMF. | Soluble in ethanol.[3] |
| pKa (Thiol) | Estimated to be slightly higher than L-cysteine (8.3). | N/A |
| pKa (Carboxylic Acid) | Estimated to be slightly lower than L-cysteine (1.7-2.0). | N/A |
Synthesis of this compound
The synthesis of this compound is typically achieved by the reaction of L-cysteine with benzyl chloroformate (Cbz-Cl) under basic conditions. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the protected amino acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-cysteine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dioxane or a similar inert solvent
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
Dissolve L-cysteine in an aqueous solution of sodium hydroxide at a low temperature (typically 0-5 °C) with stirring.
-
Slowly add benzyl chloroformate dropwise to the stirring solution, maintaining the low temperature and basic pH.
-
Allow the reaction to proceed for several hours at room temperature, monitoring the consumption of the starting material by a suitable technique (e.g., TLC).
-
Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of approximately 2-3 with dilute hydrochloric acid to precipitate the this compound.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Note: Due to the susceptibility of the free thiol group to oxidation, it is often advantageous to use S-protected cysteine derivatives for certain applications or to perform the reaction under an inert atmosphere.
Synthesis of this compound.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by its three functional groups: the carboxylic acid, the protected amino group, and the thiol group.
-
Carboxylic Acid: This group can be activated using standard coupling reagents (e.g., DCC, HBTU) to form peptide bonds.
-
Thiol Group: The sulfhydryl group is nucleophilic and susceptible to oxidation to form a disulfide bond (cystine). This reactivity is both a challenge and an opportunity in peptide and protein chemistry. For many applications, the thiol group is protected with a suitable protecting group (e.g., trityl, acetamidomethyl) to prevent side reactions.
-
Cbz Protecting Group: The benzyloxycarbonyl group is stable to many reaction conditions but can be readily removed by catalytic hydrogenation (e.g., H₂/Pd-C) or by strong acids (e.g., HBr in acetic acid).
The primary application of this compound is as a building block in peptide synthesis . The Cbz group provides robust protection of the N-terminus during peptide chain elongation.
Experimental Protocol: Use in Peptide Synthesis (Coupling Step)
Materials:
-
This compound
-
Amino acid or peptide with a free amino group (as the ester)
-
Coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide - DCC)
-
Anhydrous solvent (e.g., dichloromethane - DCM, or dimethylformamide - DMF)
-
Stirring apparatus and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the this compound and the amino component in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., DCC) to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction for the formation of the dipeptide product and the consumption of the starting materials.
-
Upon completion, filter off the urea byproduct (if DCC is used).
-
Wash the filtrate with dilute acid and base to remove unreacted starting materials and byproducts.
-
Dry the organic layer and remove the solvent to obtain the crude protected dipeptide, which can then be purified by chromatography or crystallization.
Peptide bond formation using this compound.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization and purity assessment of this compound.
Table 3: Expected Spectroscopic Features for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the Cbz group (approx. 7.3 ppm).- Methylene protons of the benzyl group (approx. 5.1 ppm).- Alpha-proton of the cysteine backbone.- Beta-protons of the cysteine backbone.- Thiol proton (variable, may exchange with solvent).- Carboxylic acid proton (broad singlet, downfield). |
| ¹³C NMR | - Carbonyl carbons of the carbamate and carboxylic acid.- Aromatic carbons of the Cbz group.- Methylene carbon of the benzyl group.- Alpha- and beta-carbons of the cysteine backbone. |
| FT-IR | - Broad O-H stretch from the carboxylic acid (approx. 3300-2500 cm⁻¹).- N-H stretch from the carbamate (approx. 3300 cm⁻¹).- C=O stretches from the carbamate and carboxylic acid (approx. 1700-1750 cm⁻¹).- C-N and C-O stretches.- S-H stretch (weak, approx. 2550 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak corresponding to the exact mass of the molecule.- Characteristic fragmentation patterns, including loss of the benzyl group or CO₂. |
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a vital reagent in the field of peptide chemistry. Its well-defined chemical properties and the reactivity of its functional groups allow for its controlled incorporation into peptide chains. A thorough understanding of its synthesis, reactivity, and spectroscopic characterization is essential for its successful application in the development of new therapeutics and research tools. While the free thiol presents challenges due to its reactivity, appropriate protective group strategies can be employed to harness the unique properties of this important amino acid derivative.
References
The Strategic Role of the Carboxybenzyl (Cbz) Protecting Group in Cysteine Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Carboxybenzyl (Cbz or Z) protecting group, introduced by Bergmann and Zervas in 1932, represents a cornerstone in the field of peptide chemistry.[1][2] Its application to cysteine, an amino acid with a uniquely reactive thiol side chain, necessitates a strategic approach involving orthogonal protection schemes to achieve desired synthetic outcomes. This technical guide provides a comprehensive overview of the role of the Cbz group in cysteine chemistry, focusing on its primary function as an amine protector, its interplay with various thiol protecting groups, and its utility in preventing common side reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a practical resource for researchers engaged in peptide synthesis and drug development.
The Core Function of the Cbz Group in Cysteine
The primary and unequivocal role of the Carboxybenzyl (Cbz) group in the context of cysteine is the protection of its α-amino group.[3] Cysteine's trifunctional nature, possessing a carboxylic acid, an amine, and a thiol group, requires a robust protection strategy to prevent undesirable side reactions during peptide synthesis. The Cbz group, a benzyloxycarbonyl moiety, effectively shields the nucleophilic and basic properties of the amine, allowing for the selective formation of peptide bonds at the carboxyl terminus.[4]
The introduction of the Cbz group converts the primary amine into a carbamate, which is significantly less reactive and not prone to participating in amide bond formation under standard coupling conditions.[5] This protection is paramount to ensure the regioselective elongation of the peptide chain.
The Imperative of Orthogonal Thiol Protection
While the Cbz group safeguards the amine, the thiol side chain of cysteine remains highly susceptible to oxidation, forming disulfide bonds, and to alkylation.[2][6] Therefore, the successful incorporation of cysteine into a peptide sequence mandates the simultaneous protection of the thiol group with a separate, orthogonal protecting group. Orthogonality in this context is critical; it ensures that the protecting group on the thiol can be removed under conditions that do not affect the N-Cbz group, and vice versa.[5] This selective deprotection is fundamental for the synthesis of complex peptides with specific disulfide bond connectivities.[2]
The choice of the S-protecting group is dictated by the overall synthetic strategy, particularly the conditions planned for subsequent deprotection steps. Common thiol protecting groups used in conjunction with N-Cbz protection include:
-
Trityl (Trt): A bulky, acid-labile group. Its steric hindrance can also help minimize side reactions at the C-terminal cysteine.[1]
-
Acetamidomethyl (Acm): Stable to a wide range of conditions but can be removed with reagents like iodine or mercury(II) acetate.
-
tert-Butyl (tBu): A highly acid-stable group, often requiring strong acid cocktails for removal.[6]
-
Benzyl (Bzl): Can be removed by sodium in liquid ammonia or by catalytic hydrogenolysis, though the latter is also the primary method for Cbz deprotection, requiring careful selection of reaction conditions for selective cleavage.
Data Presentation: Deprotection Strategies and Orthogonality
The following table summarizes the deprotection conditions for the N-Cbz group and common S-protecting groups, highlighting their orthogonality.
| Protecting Group | Typical Reagent(s) | Cleavage Conditions | Orthogonal to | Comments |
| N-Cbz | H₂, Pd/C | Catalytic Hydrogenolysis | Fmoc, Boc, Trt, Acm, tBu | Mild, neutral conditions.[5] |
| HBr in Acetic Acid | Strong Acidolysis | Fmoc, Acm | Can cleave acid-labile groups like Boc and Trt. | |
| AlCl₃ in HFIP | Lewis Acidolysis | Fmoc, Benzyl ethers | Offers an alternative to hydrogenolysis.[7] | |
| S-Trityl (Trt) | Trifluoroacetic Acid (TFA) | Mild Acidolysis | Cbz, Fmoc, Acm | Commonly used in Fmoc-based solid-phase peptide synthesis (SPPS). |
| S-Acm | I₂, Hg(OAc)₂ | Oxidation/Heavy Metal | Cbz, Fmoc, Boc, Trt | Useful for selective disulfide bond formation. |
| S-tBu | TFMSA, Hg(OAc)₂ | Strong Acid/Heavy Metal | Cbz, Fmoc | Requires harsh deprotection conditions.[6] |
Experimental Protocols
Synthesis of N-Cbz-S-trityl-L-cysteine
This protocol describes a representative procedure for the dual protection of cysteine.
Materials:
-
S-trityl-L-cysteine
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Benzyl chloroformate (Cbz-Cl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve S-trityl-L-cysteine in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.
-
Cool the solution to 0°C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C and vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-Cbz-S-trityl-L-cysteine.
Orthogonal Deprotection: Removal of the N-Cbz Group in the Presence of an S-Trityl Group
This protocol illustrates the selective deprotection of the N-Cbz group.
Materials:
-
N-Cbz-S-trityl-cysteine containing peptide
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-Cbz-S-trityl-cysteine containing peptide in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 10-20 mol% of palladium relative to the substrate).
-
Secure a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the N-deprotected, S-trityl-protected cysteine-containing peptide.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual workflows in the application of the Cbz protecting group in cysteine chemistry.
Caption: Workflow for the N-Cbz protection of L-cysteine.
Caption: Orthogonal deprotection of N-Cbz and S-Trt groups.
Role in Preventing Racemization
Cysteine is particularly prone to racemization at its α-carbon during peptide bond activation and coupling.[2][8] The formation of an oxazolone intermediate is a common pathway for this loss of stereochemical integrity. The nature of the N-terminal protecting group plays a significant role in the rate of racemization. While carbamate protecting groups like Cbz and Fmoc are generally effective at suppressing racemization compared to other activating strategies, the specific conditions of the coupling reaction (reagents, base, temperature) are critical.[4][9] The urethane-type structure of the Cbz-protected amine helps to reduce the propensity for oxazolone formation, thereby preserving the stereochemical purity of the cysteine residue during peptide synthesis.
Conclusion
The Carboxybenzyl (Cbz) group remains a highly relevant and valuable tool in the synthesis of cysteine-containing peptides. Its primary role is the robust protection of the α-amino group, enabling controlled and regioselective peptide chain elongation. The success of its application is intrinsically linked to the principles of orthogonal protection, requiring the concomitant use of a suitable, selectively cleavable S-protecting group for the thiol side chain. A thorough understanding of the respective deprotection conditions is paramount for the rational design of complex synthetic routes. The ability of the Cbz group to mitigate racemization further underscores its importance in maintaining the stereochemical integrity of cysteine-containing target molecules. This guide provides the foundational knowledge and practical protocols to empower researchers in the effective utilization of Cbz-protected cysteine in their synthetic endeavors.
References
- 1. peptide.com [peptide.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. peptide.com [peptide.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Mechanism of Action of N-Cbz-L-Cysteine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of cysteine residues into peptide sequences is paramount for the synthesis of complex peptides, including those with critical disulfide bridges that dictate their three-dimensional structure and biological activity. The use of N-α-Carbobenzoxy-L-cysteine (N-Cbz-L-cysteine) is a foundational technique in peptide chemistry. The carbobenzoxy (Cbz or Z) group, introduced by Bergmann and Zervas, serves as a crucial protecting group for the α-amino functionality of cysteine. This guide elucidates the mechanism of action of this compound in peptide synthesis, with a focus on its role in chain elongation, the prevention of common side reactions, and detailed protocols for its use. A significant emphasis is placed on the critical challenge of racemization during the coupling of cysteine residues and strategies to mitigate this adverse reaction.
The Core Mechanism of this compound in Peptide Elongation
In peptide synthesis, the primary role of the Cbz group in this compound is to temporarily block the reactivity of the N-terminal α-amino group. This protection is essential to prevent self-polymerization and to ensure that the amino acid is added to the growing peptide chain in a controlled, stepwise manner. The general workflow for incorporating an this compound residue, particularly in the context of Solid-Phase Peptide Synthesis (SPPS), follows a well-defined cycle of deprotection, coupling, and washing.
A critical aspect of cysteine chemistry in peptide synthesis is the simultaneous protection of its highly reactive thiol side chain (-SH). This is necessary to prevent undesired side reactions, most notably the formation of disulfide bonds between cysteine residues at inappropriate stages of the synthesis. Therefore, when utilizing this compound, the thiol group is typically protected with an orthogonal protecting group that can be removed under conditions that do not affect the N-terminal Cbz group or other side-chain protecting groups on the peptide.
Critical Challenge: Racemization of Cysteine Residues
A major challenge associated with the incorporation of cysteine in peptide synthesis is the high propensity for racemization at the α-carbon. The electron-withdrawing nature of the protected sulfhydryl group increases the acidity of the α-proton, making it susceptible to abstraction by base, which is often present in the coupling step. This can lead to the formation of the D-epimer, resulting in a diastereomeric mixture that is often difficult to separate and can have significant implications for the biological activity of the final peptide.
The rate of racemization is highly dependent on the coupling method and the base used. For instance, studies have shown that the use of strong bases like N,N-diisopropylethylamine (DIEA) can lead to significant racemization. One study on the synthesis of protoxin II found that using N-methylmorpholine (NMM) as a base resulted in approximately 50% racemization of the cysteine residue, a side reaction that was effectively suppressed by switching to the more sterically hindered and weaker base, 2,4,6-collidine.[1] Furthermore, it has been observed that N-Cbz protected dipeptides can have a significantly higher rate of racemization compared to single N-Cbz protected amino acids, with one report indicating an 84-fold increase.[2]
Data Presentation: Impact of Coupling Conditions on Cysteine Racemization
The following table summarizes qualitative and quantitative data on the effect of different coupling reagents and bases on the extent of cysteine racemization during peptide synthesis. While not all data is specific to this compound, the general principles are applicable.
| Coupling Reagent/Conditions | Base | Racemization Level | Reference |
| HBTU, HATU, BOP | DIEA or NMM | 5-33% | [3] |
| Not specified | N-methylmorpholine (NMM) | ~50% | [1] |
| Not specified | 2,4,6-collidine | Racemization suppressed | [1] |
| Pentafluorophenyl ester of N-Cbz-glycyl-L-methionine | Triethylamine | 84-fold higher than N-Cbz-L-methionine | [2] |
| DCCI/HOBt | DIEA | Lower than with strong activating agents | [3] |
Experimental Protocols
Protocol for Coupling of this compound in SPPS
This protocol outlines a general procedure for the manual coupling of this compound (with an appropriate side-chain protecting group, e.g., Trityl) to a resin-bound peptide amine.
Materials:
-
N-Cbz-L-Cys(Trt)-OH
-
Solid-phase resin with N-terminal deprotected peptide
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Additive (e.g., HOBt or OxymaPure)
-
Base (e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform N-terminal Fmoc deprotection if applicable using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve N-Cbz-L-Cys(Trt)-OH (3 eq.), the coupling agent (e.g., HBTU, 2.9 eq.), and the additive (e.g., HOBt, 3 eq.) in DMF. Add the base (e.g., DIEA, 6 eq.) to the solution and allow it to pre-activate for 2-5 minutes. To minimize racemization, it is recommended to use a weaker base like 2,4,6-collidine and to avoid or shorten the pre-activation time.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
Protocol for Deprotection of the N-Cbz Group
The Cbz group is typically removed by catalytic hydrogenolysis or under acidic conditions.
Method 1: Catalytic Hydrogenolysis
Materials:
-
N-Cbz protected peptide-resin
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂) balloon or hydrogenator
Procedure:
-
Suspend the N-Cbz protected peptide-resin in a suitable solvent such as MeOH or THF.
-
Carefully add the 10% Pd/C catalyst (typically 10-20% by weight of the peptide-resin).
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and then introduce hydrogen gas.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the resin with the solvent and proceed to the next step of the synthesis or cleavage from the resin.
Method 2: Acidic Deprotection
Materials:
-
N-Cbz protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
Procedure:
-
Prepare a cleavage cocktail. For a standard cleavage that also removes many common side-chain protecting groups, a mixture of TFA/TIS/Water (95:2.5:2.5, v/v/v) can be used. Note that the Cbz group is relatively stable to TFA, and stronger acidic conditions or prolonged reaction times might be necessary for its complete removal in the absence of hydrogenolysis. The stability of the Cbz group to TFA is a key aspect of its orthogonality in Fmoc-based SPPS.
Mandatory Visualizations
Signaling Pathway: Mechanism of Racemization during Cysteine Coupling
Caption: Mechanism of cysteine racemization during peptide coupling.
Experimental Workflow: Solid-Phase Peptide Synthesis using this compound
Caption: Workflow for SPPS with this compound.
Conclusion
The use of this compound is a well-established and valuable tool in the arsenal of peptide chemists. Its primary mechanism of action lies in the robust protection of the N-terminal amino group, allowing for controlled peptide chain elongation. However, the successful incorporation of cysteine residues, including this compound, is critically dependent on the careful selection of coupling reagents and conditions to mitigate the pervasive issue of racemization. By understanding the underlying mechanisms of both peptide bond formation and the competing racemization pathway, and by employing optimized experimental protocols, researchers can effectively utilize this compound to synthesize complex and biologically active peptides with high stereochemical fidelity. The continued development of milder and more efficient coupling and deprotection methods will further enhance the utility of this important building block in peptide science.
References
An In-depth Technical Guide to the Solubility of N-Cbz-L-Cysteine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Carbobenzoxy-L-cysteine (N-Cbz-L-Cysteine), a critical parameter for its application in peptide synthesis, drug development, and other areas of chemical research. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines available qualitative and semi-quantitative information for this compound with comparative data for other structurally related N-Cbz-protected amino acids. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers to ascertain precise solubility values in their specific solvent systems.
Factors Influencing the Solubility of N-Cbz-Protected Amino Acids
The solubility of N-Cbz-protected amino acids, including this compound, is governed by a combination of factors inherent to the molecule and the solvent system. A thorough understanding of these factors is crucial for selecting appropriate solvents and optimizing reaction conditions.
-
The Amino Acid Side Chain: The nature of the amino acid side chain plays a significant role in determining solubility. The thiol group in the cysteine side chain can participate in hydrogen bonding, influencing its interaction with protic solvents.
-
The N-Terminal Protecting Group: The N-Cbz (Carbobenzoxy) group is relatively nonpolar and can increase the solubility of the amino acid in organic solvents compared to its unprotected form.
-
The Solvent System: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical determinants of solubility. Common solvents used in peptide synthesis and other applications involving N-Cbz-amino acids include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), and various alcohols.
-
Temperature: In general, the solubility of solid solutes in liquid solvents increases with temperature. Gentle heating can be employed to dissolve N-Cbz-amino acids, but care must be taken to avoid degradation.
-
Presence of Additives: The addition of salts or other reagents can either increase or decrease the solubility of N-Cbz-amino acids by altering the properties of the solvent system.
Solubility Data for this compound and Related Compounds
| Compound | Solvent | Solubility | Temperature (°C) | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | Typically soluble (e.g., 10 mM)[1] | Not Specified | This suggests a solubility of at least 2.55 g/L. |
| N-Cbz-S-benzyl-L-cysteine | Ethanol | Soluble | Not Specified | A derivative of this compound with a benzyl protection on the thiol group. |
| N-Cbz-L-Phenylalanine | Water | Insoluble[2] | Room Temperature | The nonpolar side chain of phenylalanine contributes to its low solubility in water. |
| Unprotected L-Cysteine | Ethanol | Soluble[3] | 25 | For comparison, the unprotected amino acid is soluble in ethanol. The addition of the Cbz group generally alters solubility in organic solvents. |
| Unprotected L-Cysteine | Acetonitrile | Low solubility[4] | 25 | Unprotected L-cysteine exhibits low solubility in acetonitrile. |
| Unprotected L-Cysteine | Various Organic Solvents | The order of decreasing solubility is: methanol > ethanol > n-propanol > isopropanol > 1,4-dioxane > n-butanol > sec-butanol ≈ ethyl acetate > isobutanol > acetonitrile[4][5] | 25 | This provides a general trend for the solubility of the parent amino acid in a range of solvents. |
Note: The solubility of N-Cbz-amino acids can sometimes be complicated by the formation of eutectics with their sodium salts, which may have higher melting points and be more difficult to dissolve in organic solvents.
Experimental Protocol for Solubility Determination
The following section details a standardized gravimetric method for determining the solubility of this compound in a given organic solvent. This method is reliable and can be performed with standard laboratory equipment.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent (e.g., DMF, DCM, Ethanol, Methanol, Ethyl Acetate)
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. Gentle agitation is necessary to facilitate dissolution.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the controlled temperature for a few hours to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.
-
Solvent Evaporation: Place the evaporation dish containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, followed by drying in a desiccator to a constant weight.
-
Mass Determination: Once the solvent is completely removed, accurately weigh the evaporation dish containing the dried this compound.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of filtered solution (mL)) * 100
Workflow for Gravimetric Solubility Determination
Caption: A flowchart illustrating the key steps of the gravimetric method for determining the solubility of a solid compound in a liquid solvent.
Logical Framework for Solubility Prediction
While experimental determination provides the most accurate solubility data, a logical framework can be used to predict the relative solubility of this compound in different organic solvents. This framework is based on the principle of "like dissolves like."
Caption: A diagram illustrating the interplay between the structural features of this compound and solvent properties to predict relative solubility.
Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data and general chemical principles. It is recommended to perform experimental verification of solubility for any specific application.
References
- 1. This compound (Cbz-cysteine) | β-lactamase | 53907-29-2 | Invivochem [invivochem.com]
- 2. Page loading... [guidechem.com]
- 3. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
N-Cbz-L-Cysteine molecular weight and formula
This document provides core technical specifications for N-Carbobenzyloxy-L-cysteine (N-Cbz-L-Cysteine), a derivative of the amino acid L-cysteine commonly used in peptide synthesis and as a β-lactamase II inhibitor.
Chemical Properties and Identifiers
This compound is characterized by the following molecular formula and weight. These properties are fundamental constants derived from the compound's atomic composition.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₄S | [1][2] |
| Molecular Weight | 255.29 g/mol | [1][2] |
| CAS Number | 53907-29-2 | [1][2] |
| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid | [2] |
Methodology and Visualization
The determination of a compound's molecular formula and weight is based on its verified chemical structure through techniques such as mass spectrometry and elemental analysis, with the molecular weight being a calculated value based on standard atomic weights. As these are fundamental chemical properties, a detailed experimental protocol or a process workflow diagram is not applicable for their presentation.
Similarly, a signaling pathway diagram is not relevant to the intrinsic properties of a single chemical compound. A more appropriate visualization would be a 2D or 3D chemical structure diagram, which falls outside the specified requirement for a Graphviz-based pathway or workflow.
References
N-Cbz-L-Cysteine: A Comprehensive Technical Guide for Organic Synthesis
Introduction
N-Carbobenzyloxy-L-cysteine (N-Cbz-L-Cysteine) is a pivotal chiral building block in modern organic synthesis, particularly within the realms of pharmaceutical and peptide chemistry. As a derivative of the naturally occurring amino acid L-cysteine, it offers a unique combination of functionalities: a protected amine, a reactive carboxylic acid, and a highly nucleophilic thiol group. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, serves as a robust and versatile protecting group for the α-amine, preventing its unwanted participation in reactions while enabling controlled chemical transformations at other sites of the molecule.[1] This strategic protection is fundamental to its extensive use in the stepwise construction of complex peptides and other chiral molecules.[1][2]
This guide provides an in-depth exploration of this compound as a synthetic intermediate. It covers its synthesis, key reactions, and applications, with a focus on providing detailed experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white crystalline solid. Its structure combines the chirality of L-cysteine with the stability conferred by the Cbz protecting group. The key properties of this compound and a common derivative are summarized below.
| Property | This compound | N-Cbz-S-benzyl-L-cysteine |
| Molecular Formula | C₁₁H₁₃NO₄S[3] | C₁₈H₁₉NO₄S |
| Molecular Weight | 255.29 g/mol [3] | 345.41 g/mol |
| Appearance | White to Almost white powder/crystal | White to Almost white powder/crystal |
| Melting Point | 96.0 to 100.0 °C | 96.0 to 100.0 °C |
| Specific Rotation [α]²⁰/D | - | -44.0 to -48.0° (c=4, EtOH) |
| Purity (HPLC) | >98.0% | >98.0% |
| CAS Number | 53907-29-2[3] | 3257-18-9 |
Core Synthetic Protocols and Methodologies
The utility of this compound is defined by the synthetic routes to produce it and its subsequent reactions. The following sections detail key experimental procedures.
Synthesis of N-Cbz Protected Amino Acids
The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[4]
Experimental Protocol: N-Benzyloxycarbonylation of an Amine [4]
-
Dissolution: Dissolve the starting amino acid (1.0 eq) in a 2:1 mixture of THF/H₂O (e.g., 15 mL for 2.64 mmol).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.
-
Protection: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise.
-
Reaction: Stir the solution at 0 °C for 20 hours.
-
Work-up: Dilute the reaction mixture with H₂O and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Isolation: Purify the resulting residue by silica gel column chromatography to yield the N-Cbz protected amino acid.
A reported yield for a similar procedure is 90%.[4]
A key workflow for the synthesis of this compound is the protection of the amine group of L-cysteine.
This compound in Peptide Synthesis
This compound is a cornerstone in solution-phase peptide synthesis.[2] With its amine protected, the carboxylic acid can be activated and coupled to the free amine of another amino acid ester without uncontrolled polymerization.
Experimental Protocol: Synthesis of Benzyloxycarbonyl-L-alanyl-L-cysteine Methyl Ester [5]
-
Initial Mixture: In a round-bottom flask under a nitrogen atmosphere, dissolve Cbz-L-alanine (1 eq) in dry dichloromethane.
-
Coupling Agent: Cool the solution to 0°C and add a solution of the coupling agent (e.g., 1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one, 1 eq) in dry dichloromethane over 20 minutes.
-
Activation: Stir the mixture for 1 hour at 0°C and an additional hour at room temperature.
-
Amine Addition: Cool the mixture back to 0°C and add L-cysteine methyl ester hydrochloride (1 eq) quickly, followed by a solution of N-methylmorpholine (1 eq) in dry dichloromethane.
-
Reaction: Stir for 1 hour at 0°C and then at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Remove the solvent by rotary evaporation. Shake the residue with ethyl acetate and water. Separate the organic layer and extract with 10% citric acid and 1N sodium hydrogen carbonate.
-
Isolation: Dry the organic phase over sodium sulfate, remove the solvent, and recrystallize the crude product from ethyl acetate to yield the dipeptide.
A reported yield for this procedure is 81%.[5]
The logical flow of dipeptide synthesis involves sequential activation and coupling steps.
Deprotection of the N-Cbz Group
A key advantage of the Cbz group is its facile removal under conditions that typically do not affect other common protecting groups, ensuring orthogonality in complex syntheses. The most prevalent method is catalytic hydrogenolysis.[4][6]
Deprotection Methods:
-
Hydrogenolysis: This is the most common and mildest method, involving H₂ gas and a palladium catalyst (Pd/C). The reaction cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.[4]
-
Acidic Conditions: Strong acids like HBr in acetic acid can also cleave the Cbz group.[6]
-
Lewis Acids: Reagents such as AlCl₃ in hexafluoroisopropanol (HFIP) have been shown to effectively deprotect N-Cbz groups with good functional group tolerance.[7]
Experimental Protocol: Cbz Deprotection via Hydrogenolysis [4]
-
Setup: To a solution of the N-Cbz protected peptide (1.0 eq) in methanol (e.g., 2 mL for 15 µmol), add 5% Palladium on carbon (Pd-C).
-
Hydrogenation: Stir the mixture under an atmosphere of H₂ (e.g., atmospheric pressure via a balloon). The reaction can be performed at room temperature or heated (e.g., 60 °C) to increase the rate.
-
Monitoring: Monitor the reaction for 40 hours or until completion (by TLC or LC-MS).
-
Filtration: Filter the mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate in vacuo to obtain the deprotected amine, which is often used in the next step without further purification.
The mechanism of hydrogenolysis involves oxidative addition of the benzylic C-O bond to the palladium surface.
Reactions of the Cysteine Thiol Group
The thiol side chain of cysteine is highly nucleophilic and susceptible to oxidation, making its protection essential during many synthetic steps, especially in peptide synthesis.[2][8]
Common Thiol Protecting Groups:
-
Benzyl (Bzl): A stable group, often used in conjunction with N-Cbz protection.
-
Trityl (Trt): A bulky group that is labile to acid, allowing for selective deprotection.[2]
-
Acetamidomethyl (Acm): Stable to both Fmoc and Boc synthesis conditions, offering orthogonal deprotection options.[2]
The protection of the thiol group is a critical step before incorporating this compound into a larger synthetic sequence.
Applications in Drug Development and Chiral Synthesis
The stereochemical integrity offered by this compound makes it an invaluable chiral building block for the synthesis of single-enantiomer pharmaceuticals.[9] The defined stereocenter is carried through synthetic sequences to construct complex target molecules where biological activity is dependent on a specific 3D arrangement.
Key Application Areas:
-
Peptide-Based Therapeutics: Cysteine-containing peptides are crucial for forming disulfide bridges that define the tertiary structure and stability of many therapeutic peptides and proteins.[10][11] this compound is a fundamental reagent in the synthesis of these molecules.
-
Covalent Inhibitors: The cysteine residue is a common target for covalent drugs due to the high nucleophilicity of its thiol group.[12] Synthesizing complex molecules that mimic or interact with cysteine residues often involves this compound as a starting material.
-
Native Chemical Ligation (NCL): NCL is a powerful technique for synthesizing large proteins by joining smaller, unprotected peptide fragments.[1][8] The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine.[8][10] Synthesizing these N-terminal cysteine fragments frequently utilizes protected cysteine derivatives.
Quantitative Data Summary
The following tables summarize quantitative data from representative experimental procedures involving this compound and its derivatives.
Table 1: Large-Scale Synthesis of N-Cbz-(S-Phenyl)-L-Cysteine [13]
| Parameter | Value |
| Starting Material | N-Cbz-L-Serine |
| Key Reagents | Triphenylphosphine, Diethyl azodicarboxylate (DEAD), Thiophenol |
| Solvent | Acetonitrile (CH₃CN) |
| Yield | 79.4% (average) |
| Purity (HPLC) | 94-96% |
| Enantiomeric Excess | >99% |
Table 2: Peptide Coupling to form Cbz-L-alanyl-L-cysteine methyl ester [5]
| Parameter | Value |
| Starting Materials | Cbz-L-alanine, L-cysteine methyl ester hydrochloride |
| Coupling Agent | 1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Yield (Crude) | 95% |
| Yield (Recrystallized) | 81% |
| Melting Point | 115–117°C |
| Specific Rotation [α]²⁰/D | -26.4° (c=1.29, CH₃OH) |
This compound stands as a versatile and indispensable tool in the arsenal of the synthetic organic chemist. Its utility is derived from the robust nature of the Cbz protecting group, the inherent chirality of the L-cysteine backbone, and the unique reactivity of its three functional groups. The ability to selectively protect the amine and thiol functionalities allows for precise and controlled bond formation, making it a cornerstone for the synthesis of complex peptides, chiral pharmaceuticals, and novel materials. The well-established protocols for its preparation, coupling, and deprotection, as detailed in this guide, ensure its continued and widespread application in both academic research and industrial drug development.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. Benzyloxycarbonylcysteine | C11H13NO4S | CID 97524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. One moment, please... [total-synthesis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Chiral Building Blocks Selection - Enamine [enamine.net]
- 10. bachem.com [bachem.com]
- 11. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
The Enduring Legacy of the Carbobenzyloxy Group: An In-depth Guide to N-Cbz Protected Amino Acids
A cornerstone in the art of peptide synthesis, the benzyloxycarbonyl (or carbobenzyloxy, Cbz) protecting group has played a pivotal role in the advancement of peptide chemistry and drug development for nearly a century. This technical guide provides a comprehensive overview of the discovery, history, and application of N-Cbz protected amino acids, offering researchers, scientists, and drug development professionals a detailed resource on its synthesis, deprotection, and strategic use in complex molecular construction.
A Historical Breakthrough in Peptide Chemistry
The early 20th century saw significant strides in understanding the fundamental nature of proteins as polymers of amino acids. However, the controlled, stepwise synthesis of peptides with a defined sequence remained a formidable challenge. The primary obstacle was the inherent reactivity of the amino group of one amino acid, which could uncontrollably react with the activated carboxyl group of another, leading to a mixture of undesired products.
A paradigm shift occurred in 1932 when German chemists Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a temporary protecting shield for the α-amino group of amino acids. This innovation, born out of the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, was the first truly effective and widely applicable method for reversible amine protection in peptide synthesis. The Cbz group's stability under the conditions of peptide bond formation, coupled with its facile removal under mild, specific conditions, unlocked the door to the rational and sequential assembly of amino acids into peptides of defined structure. This seminal discovery laid the groundwork for the field of solid-phase peptide synthesis, developed decades later by Bruce Merrifield, and continues to be a vital tool in the synthetic chemist's arsenal.
The Chemistry of Cbz Protection and Deprotection
The utility of the Cbz group lies in its unique chemical properties. It is introduced by reacting the amino acid with benzyl chloroformate under basic conditions, a classic example of the Schotten-Baumann reaction. This reaction converts the nucleophilic amine into a much less reactive carbamate, effectively masking it from participating in subsequent reactions.
The true elegance of the Cbz group is revealed in its selective removal. The original and most common method for Cbz deprotection is catalytic hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source, the Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide. This process is remarkably mild and orthogonal to many other protecting groups used in organic synthesis.
Over the years, a range of alternative deprotection methods have been developed to accommodate substrates that are sensitive to catalytic hydrogenation. These include acidolysis with reagents like hydrogen bromide in acetic acid (HBr/AcOH) and, more recently, milder Lewis acid-promoted methods such as the use of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP).
Synthesis of N-Cbz Protected Amino Acids: The Schotten-Baumann Reaction
The standard procedure for the N-protection of amino acids with the Cbz group utilizes the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate in a biphasic system with an aqueous base.
Detailed Experimental Protocol
Materials:
-
Amino acid (1.0 eq)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0-3.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1-1.5 eq)
-
Water (H₂O)
-
Organic solvent (e.g., Diethyl ether, Dichloromethane, or Toluene)
-
Hydrochloric acid (HCl) (for acidification)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (for drying)
Procedure:
-
The amino acid is dissolved in an aqueous solution of sodium carbonate or sodium bicarbonate at 0 °C with vigorous stirring.
-
Benzyl chloroformate, either neat or dissolved in an organic solvent, is added dropwise to the cold, stirring solution. The pH of the reaction mixture should be maintained between 8 and 10 to ensure the amino group is deprotonated and to minimize hydrolysis of the benzyl chloroformate.[1]
-
The reaction is allowed to proceed at 0 °C for a few hours and then warmed to room temperature and stirred for several more hours or overnight.
-
The reaction mixture is then washed with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
The aqueous layer is cooled in an ice bath and carefully acidified to a pH of approximately 2 with dilute hydrochloric acid. This protonates the carboxylate group of the N-Cbz protected amino acid, causing it to precipitate out of the solution.
-
The precipitated product is collected by vacuum filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Quantitative Data on N-Cbz Protection
The Schotten-Baumann method is highly effective for a wide range of amino acids, generally providing high yields. The table below summarizes typical yields for the N-Cbz protection of several common amino acids.
| Amino Acid | Side Chain Characteristics | Typical Yield (%) |
| Glycine | Achiral, non-polar | 85-95 |
| L-Alanine | Aliphatic, non-polar | 80-90 |
| L-Phenylalanine | Aromatic, non-polar | 90-98 |
| L-Serine | Polar, hydroxyl-containing | 75-85 |
| L-Lysine | Basic, amino-containing | 70-80 (requires protection of the side-chain amine as well) |
Note: Yields can vary depending on the specific reaction conditions and the scale of the reaction.
Deprotection of N-Cbz Amino Acids: A Comparative Overview
The choice of deprotection method is critical and depends on the presence of other functional groups within the molecule. The following sections detail the most common deprotection strategies and provide a comparative analysis.
Catalytic Hydrogenolysis
This is the most widely used method for Cbz deprotection due to its mild and clean reaction conditions.
Materials:
-
N-Cbz protected amino acid (1.0 eq)
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl acetate)
-
Hydrogen source (e.g., Hydrogen gas balloon, Parr hydrogenator)
-
Celite or another filtration aid
Procedure:
-
The N-Cbz protected amino acid is dissolved in a suitable solvent in a reaction vessel equipped with a magnetic stirrer.
-
The Pd/C catalyst is carefully added to the solution.
-
The reaction vessel is flushed with an inert gas (e.g., nitrogen or argon) and then placed under a hydrogen atmosphere.
-
The reaction mixture is stirred vigorously at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford the deprotected amino acid.
Acidolysis with HBr in Acetic Acid
This method is employed when the molecule contains functional groups that are sensitive to catalytic hydrogenation, such as alkenes or alkynes.
Materials:
-
N-Cbz protected amino acid (1.0 eq)
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether (for precipitation)
Procedure:
-
The N-Cbz protected amino acid is dissolved in a solution of 33% HBr in acetic acid at room temperature.
-
The reaction is typically complete within 1-2 hours.
-
The deprotected amino acid hydrobromide salt is precipitated by the addition of cold diethyl ether.
-
The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.
Mild Deprotection with AlCl₃ in HFIP
A more recent development, this method offers a milder alternative to strong acids and is compatible with a wider range of sensitive functional groups.[2][3]
Materials:
-
N-Cbz protected amino acid (1.0 eq)
-
Aluminum chloride (AlCl₃) (1.5-3.0 eq)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
The N-Cbz protected amino acid is dissolved in HFIP at room temperature.
-
Aluminum chloride is added portion-wise to the solution.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is diluted with dichloromethane and quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the deprotected amino acid.
Comparative Analysis of Deprotection Methods
The following table provides a comparative summary of the different deprotection methods for a model substrate, N-Cbz-L-Phenylalanine.
| Deprotection Method | Reagents | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | 2-24 hours | >95 | Very mild, clean byproducts | Incompatible with reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing groups) |
| Acidolysis | 33% HBr/AcOH | 1-2 hours | 85-95 | Fast, compatible with hydrogenation-sensitive groups | Harsh acidic conditions, can cause side reactions with acid-labile groups |
| Lewis Acid-mediated | AlCl₃, HFIP | 2-16 hours | 90-98 | Mild, high functional group tolerance | Requires stoichiometric Lewis acid, HFIP is a specialty solvent |
Visualizing the Chemical Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows.
References
Spectroscopic Profile of N-Cbz-L-Cysteine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-L-Cysteine (CAS 53907-29-2), a crucial building block in peptide synthesis and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound, providing a quantitative reference for its structural characterization.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.35 | m | - | C₆H₅ (aromatic) |
| 5.10 | s | - | CH₂ (benzylic) |
| 4.55 | m | - | α-CH |
| 3.00 | m | - | β-CH₂ |
| 1.70 | t | 8.5 | SH |
Note: Spectra acquired in CDCl₃. Chemical shifts are reported relative to tetramethylsilane (TMS).
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 174.5 | C=O (carboxyl) |
| 156.0 | C=O (carbamate) |
| 136.0 | C (aromatic, quaternary) |
| 128.5 | CH (aromatic) |
| 128.0 | CH (aromatic) |
| 67.5 | CH₂ (benzylic) |
| 56.5 | α-CH |
| 28.0 | β-CH₂ |
Note: Spectra acquired in CDCl₃. Chemical shifts are reported relative to tetramethylsilane (TMS).
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 | O-H stretch (carboxylic acid) |
| 3300 | N-H stretch (carbamate) |
| 3030 | C-H stretch (aromatic) |
| 2940 | C-H stretch (aliphatic) |
| 2570 | S-H stretch |
| 1710 | C=O stretch (carboxylic acid) |
| 1690 | C=O stretch (carbamate) |
| 1520 | N-H bend |
| 1250 | C-O stretch |
Note: Spectrum acquired using KBr pellet.
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 256 | 15 | [M+H]⁺ |
| 162 | 20 | [M - C₆H₅CH₂O]⁺ |
| 108 | 100 | [C₆H₅CH₂O]⁺ |
| 91 | 80 | [C₇H₇]⁺ |
Note: Data obtained via Electrospray Ionization (ESI).
Experimental Protocols
The following protocols describe the general methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) at a concentration of approximately 10-20 mg/mL is prepared. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typically 16-32 scans are accumulated, and for ¹³C NMR, several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum of the pellet is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
A dilute solution of this compound is prepared in a suitable solvent system, often a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid) to promote ionization. The solution is introduced into the mass spectrometer via an electrospray ionization (ESI) source. The mass spectrum is acquired in positive or negative ion mode, depending on the desired information. The instrument is calibrated using a known standard to ensure mass accuracy.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
N-Cbz-L-Cysteine (CAS: 53907-29-2): A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling of N-Cbz-L-Cysteine (N-Benzyloxycarbonyl-L-cysteine), a key reagent in peptide synthesis and various research applications. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this document synthesizes available data on the compound and its parent molecule, L-cysteine, to offer robust safety recommendations.
Chemical Identification and Properties
This compound is a derivative of the amino acid L-cysteine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is crucial in synthetic organic chemistry, particularly in peptide synthesis, to prevent unwanted side reactions.
| Identifier | Value |
| Chemical Name | N-Benzyloxycarbonyl-L-cysteine |
| Synonyms | Cbz-cysteine, Benzyloxycarbonylcysteine, this compound |
| CAS Number | 53907-29-2[1][2][3] |
| Molecular Formula | C₁₁H₁₃NO₄S[1][2] |
| Molecular Weight | 255.29 g/mol [1][2] |
| Physicochemical Properties | Value |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as ethanol. |
| Storage Temperature | Recommended to be stored in a cool, dry place. Specific supplier recommendations may vary. |
Safety and Toxicology
Summary of Known Hazards (Based on L-Cysteine)
While the Cbz protecting group may alter the toxicological profile, the potential hazards associated with L-cysteine should be considered. High doses of L-cysteine have been shown to exhibit toxicity in animal studies.
| Toxicity Profile of L-Cysteine | Observation |
| Acute Oral Toxicity (Rat) | LD50: 1890 mg/kg (for L-Cysteine, Free Base)[4] |
| Intravenous Toxicity (Rat) | LD50: 1140 mg/kg (for L-Cysteine, Free Base)[4] |
| Acute Oral Toxicity (Mouse) | LD50: 660 mg/kg (for L-Cysteine, Free Base)[4] |
| Organ-Specific Toxicity | High doses have been associated with renal injuries in rats[5]. Excessive L-cysteine has also been shown to induce cell death in intestinal porcine epithelial cells[6]. |
| Neurotoxicity | L-cysteine has been identified as a potential excitotoxin[7]. |
It is crucial to note that the toxicological properties of this compound have not been fully investigated. The presence of the benzyloxycarbonyl group and the potential for different metabolic pathways mean that its toxicity could differ significantly from that of L-cysteine. Therefore, it should be handled with care, assuming it may be harmful if swallowed, inhaled, or in contact with skin.
Experimental Protocols for Safe Handling
The following protocols are provided as a general guideline for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE.
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are recommended.
-
Body Protection: A laboratory coat is mandatory. For larger quantities, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
General Handling and Storage
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Hygiene: Avoid inhalation of dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate standard laboratory safety workflows applicable to the handling of this compound.
Caption: General Handling Workflow for this compound.
Caption: Spill Response Protocol for this compound.
Conclusion
This compound is an invaluable tool in chemical research and development. While specific toxicological data is lacking, a thorough understanding of its chemical properties and the known hazards of its parent compound, L-cysteine, allows for the implementation of safe handling practices. Researchers, scientists, and drug development professionals are urged to adhere to the safety protocols outlined in this guide and to conduct their own risk assessments prior to use. As with all chemicals, treating this compound with a high degree of caution is the most prudent approach to ensure laboratory safety.
References
- 1. Benzyloxycarbonylcysteine | C11H13NO4S | CID 97524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Cbz-cysteine) | β-lactamase | 53907-29-2 | Invivochem [invivochem.com]
- 4. louisville.edu [louisville.edu]
- 5. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excessive L-cysteine induces vacuole-like cell death by activating endoplasmic reticulum stress and mitogen-activated protein kinase signaling in intestinal porcine epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-cysteine, a bicarbonate-sensitive endogenous excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of N-Cbz-L-Cysteine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzyloxy-L-cysteine (N-Cbz-L-cysteine) and its derivatives represent a versatile class of compounds with a growing body of research highlighting their significant biological activities. The presence of the Cbz protecting group on the amino functionality of L-cysteine, a crucial sulfur-containing amino acid, imparts unique physicochemical properties that modulate its reactivity and bioavailability. This, in turn, opens up a wide spectrum of potential therapeutic applications, ranging from anticancer and antioxidant to antimicrobial and neuroprotective effects. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives and their close analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While much of the detailed mechanistic work has been elucidated using the closely related N-acetyl-L-cysteine (NAC), a precursor to L-cysteine, the findings provide a strong foundation for understanding the potential mechanisms of action for the broader class of N-protected cysteine derivatives, including the N-Cbz analogs.
Anticancer Activity
N-protected L-cysteine derivatives have emerged as promising candidates in the development of novel anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.
A notable example is N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC), a derivative of N-acetyl-cysteine, which has demonstrated significant cytotoxic activity against various human cancer cell lines. The structural analogs of NACC have been synthesized and evaluated, revealing structure-activity relationships that can guide future drug design.[1]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC) | UACC-62 (Melanoma) | 12.5 | [1] |
| N-Acetyl-S-(p-fluorophenylcarbamoyl)cysteine | UACC-62 (Melanoma) | 15.2 | [1] |
| N-Acetyl-S-(p-bromophenylcarbamoyl)cysteine | UACC-62 (Melanoma) | 18.5 | [1] |
| N-Acetyl-S-(naphthalen-1-ylcarbamoyl)cysteine | UACC-62 (Melanoma) | >100 | [1] |
| N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC) | SK-MEL-2 (Melanoma) | 25.7 | [1] |
| N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC) | MALME-3M (Melanoma) | 35.1 | [1] |
| N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC) | M14 (Melanoma) | 45.3 | [1] |
| N-Acetylcysteine-Cadmium Complex | MCF-7 (Breast Cancer) | 11.2 µg/mL | [2] |
| N-Acetylcysteine-Cadmium Complex | HepG2 (Liver Cancer) | 33.5 µg/mL | [2] |
| N-Acetylcysteine-Cadmium Complex | PC3 (Prostate Cancer) | 45.2 µg/mL | [2] |
| N-Acetylcysteine-Cadmium Complex | CHO-K (Ovary Cancer) | 335 µg/mL | [2] |
Signaling Pathways in Anticancer Activity
The anticancer effects of N-protected cysteine derivatives are often linked to their ability to induce apoptosis, or programmed cell death. Based on studies with N-acetyl-cysteine, a prominent mechanism is the activation of the intrinsic (mitochondrial) apoptosis pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Antioxidant Activity
The thiol group in the cysteine backbone is a key determinant of the antioxidant properties of these derivatives. N-protected cysteine derivatives can act as direct scavengers of reactive oxygen species (ROS) and can also contribute to the regeneration of endogenous antioxidants, such as glutathione.
The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the ability of the compound to donate a hydrogen atom and neutralize the stable DPPH radical is measured spectrophotometrically.
Quantitative Data: Antioxidant Activity
| Compound | Assay | EC50 / IC50 | Reference |
| N-Boc-L-cysteine methyl ester | DPPH Radical Scavenging | IC50: (1048.67 ± 43.25) x 10⁻³ µmol/mL | [3] |
| N-Boc-L-cysteine methyl ester + Sm-cluster | DPPH Radical Scavenging | IC50: (8.49 ± 0.16) x 10⁻³ µmol/mL | [3] |
| N-acetyl-cysteine | DPPH Radical Scavenging | EC50: Varies with conditions | [4][5] |
Mechanism of Antioxidant Action
The primary antioxidant mechanism of N-protected cysteine derivatives is attributed to the redox activity of the thiol group. They can directly neutralize free radicals. Furthermore, intracellular deprotection can release L-cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Cysteine derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria. The mechanisms can involve disruption of the bacterial cell wall, inhibition of essential enzymes, or interference with biofilm formation.
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cysteine-based sulphonamide derivative 4 | Staphylococcus aureus | - | [6] |
| Cysteine-based sulphonamide derivative 6b | Staphylococcus aureus | - | [6] |
| Cysteine-based sulphonamide derivative 6c | Staphylococcus aureus | - | [6] |
| Cysteine-based sulphonamide derivative 4 | Candida albicans | - | [6] |
| Peptide with C-terminal L-cysteine (DP-C) | Pseudomonas aeruginosa (MDR) | 16-32 | [7] |
| Peptide with N-terminal L-cysteine (C-DP) | Pseudomonas aeruginosa (MDR) | 64-128 | [7] |
| Unnamed Cysteine Biosynthesis Inhibitor 4 | Staphylococcus aureus (MRSA) | 12.5 | [8] |
| Unnamed Cysteine Biosynthesis Inhibitor 30 | Staphylococcus aureus (MRSA) | 25 | [8] |
Note: For some compounds, the original research indicated "excellent activity" without specifying a precise MIC value.
Neuroprotective Activity
Oxidative stress and neuronal apoptosis are key pathological features of many neurodegenerative diseases. The antioxidant and anti-apoptotic properties of L-cysteine derivatives make them attractive candidates for neuroprotection. Studies on S-allyl-L-cysteine and N-acetyl-cysteine have shown protection against neurotoxicity in various models.[9][10][11] While specific quantitative data for this compound derivatives in neuroprotection is still emerging, the foundational research with related compounds is promising. In vitro studies have demonstrated that novel L-cysteine derivatives can significantly increase the percentage viability of human neuroblastoma cells.[12]
Signaling Pathways in Neuroprotection
A key pathway implicated in inflammation and cell survival is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Chronic activation of NF-κB is associated with neuroinflammation. N-acetyl-cysteine has been shown to modulate this pathway, suggesting a potential mechanism for the neuroprotective effects of N-protected cysteine derivatives.
Experimental Protocols
A general workflow for the initial screening of the biological activity of this compound derivatives is outlined below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., UACC-62, SK-MEL-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the measurement of the scavenging capacity of antioxidants towards the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound derivatives
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well plate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the this compound derivatives and the positive control in methanol.
-
Add a fixed volume of the DPPH solution to each dilution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the EC50 or IC50 value.
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Incubator (37°C)
Procedure:
-
Prepare serial twofold dilutions of the this compound derivatives in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for bacterial growth (turbidity). The lowest concentration without visible growth is the MIC.
Conclusion
This compound derivatives and their analogs represent a promising class of bioactive molecules with a diverse range of therapeutic potentials. Their demonstrated anticancer, antioxidant, antimicrobial, and neuroprotective activities warrant further investigation. The methodologies and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals interested in exploring the potential of these compounds. Future research should focus on elucidating the precise mechanisms of action of this compound derivatives, expanding the library of synthesized analogs to refine structure-activity relationships, and conducting in vivo studies to validate their therapeutic efficacy and safety. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for a variety of diseases.
References
- 1. Design, Synthesis and Biological Evaluation of N-Acetyl-S-(pchlorophenylcarbamoyl)cysteine and Its Analogs as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]
- 3. mdpi.com [mdpi.com]
- 4. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and molecular docking of cysteine-based sulphonamide derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addition of L-cysteine to the N- or C-terminus of the all-D-enantiomer [D(KLAKLAK)2] increases antimicrobial activities against multidrug-resistant Pseudomonas aeruginosa, Acinetobacter baumannii and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combatting antimicrobial resistance via the cysteine biosynthesis pathway in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of S-allyl-l-cysteine derivatives against endoplasmic reticulum stress-induced cytotoxicity is independent of calpain inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Guardian of the Thiol: An In-depth Technical Guide to N-Cbz-L-Cysteine in Thiol Protection Strategies
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of functional groups are paramount in the fields of synthetic chemistry, peptide synthesis, and drug development. Among the proteinogenic amino acids, L-cysteine, with its nucleophilic thiol side chain, presents a unique set of challenges and opportunities. The thiol group's reactivity makes it a frequent target for unwanted side reactions, such as oxidation and alkylation, necessitating robust protection strategies during multi-step syntheses.
This technical guide provides a comprehensive overview of the role of N-Carboxybenzyl-L-cysteine (N-Cbz-L-cysteine) in the broader context of thiol protection. While the Cbz group is renowned for its role in protecting the α-amino group of amino acids, its application in cysteine-containing syntheses is intrinsically linked to the simultaneous protection of the thiol moiety. This document will delve into the chemistry of N-Cbz protection, the complementary S-protection of the thiol group, the principles of orthogonal deprotection, and detailed experimental protocols relevant to researchers in the field.
The Carboxybenzyl (Cbz) Group: A Stalwart of Amine Protection
Introduced in the 1930s by Max Bergmann and Leonidas Zervas, the Carboxybenzyl group (Cbz or Z) was a foundational development in peptide chemistry.[1] It functions by converting the nucleophilic α-amino group of an amino acid into a significantly less reactive carbamate. This protection is crucial to prevent the formation of undesired side products during peptide bond formation.
The Cbz group is valued for its stability across a range of chemical conditions, yet it can be removed under specific and relatively mild protocols, a hallmark of a useful protecting group.
Mechanism of N-Cbz Protection
The most common method for introducing the Cbz group is the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds via a nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate. The liberated hydrochloric acid is neutralized by the base present in the reaction mixture.
Protecting the Thiol: A Necessary Partnership
While the N-Cbz group effectively shields the amino terminus of L-cysteine, the thiol side chain remains susceptible to oxidation and other undesirable reactions.[1] Therefore, in most synthetic applications involving this compound, the thiol group is concurrently protected by a separate, orthogonal protecting group. The most common partner for N-Cbz in this context is the S-benzyl (Bzl) group.
The combination of N-Cbz and S-Bzl protection on a cysteine residue provides a robust building block for peptide synthesis, allowing for the selective deprotection of either the N-terminus for chain elongation or the S-terminus for disulfide bond formation or side-chain modification.
S-Benzyl Protection of this compound
The S-benzyl group is typically introduced by reacting this compound with benzyl bromide under basic conditions. The thiol group is deprotonated to the more nucleophilic thiolate, which then displaces the bromide from benzyl bromide in an SN2 reaction.
The Power of Orthogonality: Selective Deprotection
The synthetic utility of the N-Cbz, S-Bzl-L-cysteine building block lies in the principle of orthogonal protection. This principle dictates that one protecting group can be removed under a specific set of conditions that leave the other protecting group intact.[2] This allows for precise, stepwise manipulation of the protected amino acid within a larger molecule.
-
N-Cbz Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis.[2] In this reaction, the protected compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate, is also a widely used and often more convenient method.[3] The S-benzyl group is generally stable under these conditions.
-
S-Benzyl Deprotection: The S-benzyl group is resistant to the conditions used for N-Cbz cleavage. It is typically removed under harsher, reductive conditions, most notably with sodium in liquid ammonia.[4] This powerful reducing system cleaves the benzylic S-C bond to reveal the free thiol. Alternatively, strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) can be used, often in the presence of scavengers to trap the released benzyl cation.[1] A common method in solid-phase peptide synthesis (SPPS) involves the use of a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers.[1]
Quantitative Data at a Glance
For ease of comparison, the following tables summarize key quantitative data related to the protection and deprotection of cysteine using the N-Cbz and S-Bzl strategy.
| Reaction | Reagents | Solvent | Temperature | Time | Yield | Reference |
| N-Cbz Protection of L-Cystine | Cystine, Benzyl Chloroformate, NaHCO₃ | Toluene/Water | 16-18°C | 4 hours | - | [5] |
| S-phenylation of N,N'-bis-Cbz-cystine dimethyl ester | N,N'-bis-Cbz-cystine dimethyl ester, Copper powder, Bromobenzene | DMF | 110°C | 18 hours | ~88% | [6] |
| Peptide Coupling | N-Cbz-S-benzyl-cysteine, Glycine ethyl ester, Ethoxy acetylene | Ethyl Acetate | 60°C | 3 hours | High | [7] |
| N-Cbz Deprotection (Catalytic Transfer Hydrogenation) | N-Cbz protected amine, 10% Pd/C, Ammonium Formate | Methanol | Reflux | Minutes | High | [3][8] |
| S-Benzyl Deprotection (TFA Cocktail) | Peptide-resin with Cys(Bzl) | TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) | Room Temp | 1-3 hours | - | [1] |
Table 1: Summary of Reaction Conditions and Yields for Protection and Deprotection of Cysteine.
| Protecting Group | Deprotection Method | Key Reagents | Compatibility | Notes | Reference |
| N-Cbz | Catalytic Hydrogenolysis | H₂, Pd/C | Stable to mild acid and base. Orthogonal to S-Bzl. | Can also be cleaved by strong acids (e.g., HBr in acetic acid). | [2] |
| N-Cbz | Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | Stable to mild acid and base. Orthogonal to S-Bzl. | Generally faster and more convenient than using H₂ gas. | [3][9] |
| S-Benzyl | Sodium in Liquid Ammonia | Na, liq. NH₃ | Orthogonal to N-Cbz. | Powerful reduction, but requires specialized equipment. Can lead to side reactions if not carefully controlled. | [4] |
| S-Benzyl | Strong Acidolysis (SPPS Cleavage) | TFA, Scavengers (TIS, EDT) | Orthogonal to N-Cbz. | Requires scavengers to prevent re-alkylation and oxidation. | [1] |
Table 2: Orthogonal Deprotection Strategies for N-Cbz and S-Benzyl Groups.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound and S-benzyl protection.
Protocol 1: N,N'-bis-Benzyloxycarbonyl-L-cystine Dimethyl Ester Synthesis
This protocol describes the initial protection of both the amino and carboxyl groups of L-cystine.
Materials:
-
L-cystine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Toluene
-
Water
Procedure: [5]
-
Suspend L-cystine in methanol in a jacketed round-bottom flask and cool to 0-5°C.
-
Slowly add thionyl chloride while maintaining the temperature below 10°C.
-
After the addition is complete, heat the reaction to reflux for 4 hours.
-
Remove excess methanol by distillation.
-
As the product begins to precipitate, add water followed by the slow addition of sodium bicarbonate solution at <5°C.
-
To the resulting solution, add benzyl chloroformate dropwise at 16-18°C.
-
Stir the reaction mixture at 16-18°C for 4 hours.
-
Separate the aqueous phase and extract with toluene.
-
Combine the toluene extracts and wash sequentially with water, dilute sodium carbonate solution, 5% HCl solution, and saturated sodium chloride solution.
-
Dry the organic phase over MgSO₄ and concentrate in vacuo to yield the product as an oil.
Protocol 2: Synthesis of N-Cbz-S-benzyl-L-cysteinyl-glycine ethyl ester
This protocol illustrates the use of N-Cbz-S-benzyl-L-cysteine in a peptide coupling reaction.
Materials: [7]
-
N-Cbz-S-benzyl-L-cysteine
-
Glycine ethyl ester
-
Ethoxy acetylene
-
Ethyl acetate
-
2 N Hydrochloric acid solution
-
2 N Sodium carbonate solution
-
Sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure: [7]
-
Dissolve a mixture of N-Cbz-S-benzyl-cysteine, glycine ethyl ester, and ethoxy acetylene in a 1:1.1:2 molar ratio in ethyl acetate.
-
Heat the solution at 60°C for 3 hours.
-
Wash the reaction mixture successively with 2 N hydrochloric acid solution, water, 2 N sodium carbonate solution, and again with water.
-
Dry the organic layer over sodium sulfate and distill the solvent under reduced pressure.
-
Crystallize the residue from ethyl acetate-petroleum ether to obtain the dipeptide product.
Protocol 3: N-Cbz Deprotection by Catalytic Transfer Hydrogenation
This protocol details a common and efficient method for removing the N-Cbz group.
Materials: [3]
-
N-Cbz protected peptide
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
Procedure: [3]
-
Dissolve the N-Cbz protected peptide in methanol.
-
Add ammonium formate (typically a 5-10 fold molar excess).
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate in vacuo to obtain the deprotected peptide.
Protocol 4: S-Benzyl Deprotection during SPPS Cleavage
This protocol describes the removal of the S-benzyl group along with cleavage from the resin in solid-phase peptide synthesis.
Materials: [1]
-
Peptide-resin containing a Cys(Bzl) residue
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
Procedure: [1]
-
Wash the dried peptide-resin with dichloromethane.
-
In a fume hood, prepare the cleavage cocktail. For a 10 mL cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v), carefully mix the components.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the cleaved peptide by adding the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Collect the precipitate by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
Visualizing the Workflow and Logic
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
- 6. EP0968997B1 - Process for S-aryl-L-cysteine and derivatives - Google Patents [patents.google.com]
- 7. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 8. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 9. researchgate.net [researchgate.net]
Unraveling the Stereochemistry of N-Cbz-L-Cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Cbz-L-cysteine, a derivative of the naturally occurring amino acid L-cysteine, plays a pivotal role in peptide synthesis and the development of novel therapeutics. The incorporation of the benzyloxycarbonyl (Cbz or Z) protecting group on the amino terminus is a cornerstone of peptide chemistry, preventing unwanted side reactions and enabling precise, sequential assembly of amino acid building blocks. Understanding the stereochemistry of this compound is paramount, as the biological activity of peptides and pharmaceuticals is intrinsically linked to their three-dimensional structure. This in-depth technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, characterization, and the critical retention of the L-configuration.
Core Stereochemical Features
The stereochemistry of this compound is defined by the chiral center at the alpha-carbon (Cα), inherited from the parent amino acid, L-cysteine. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the Cα are ranked as follows:
-
-NH-Cbz group
-
-COOH group
-
-CH₂SH group
-
-H atom
This arrangement confers the (R) configuration to the chiral center of this compound. It is crucial to note that while the CIP designation is (R), the compound is derived from L-cysteine, and for the purposes of peptide chemistry and biological applications, it is the "L" designation that signifies its origin from the naturally occurring enantiomer. The synthesis and subsequent reactions involving this compound are designed to preserve this vital stereochemical integrity.
Physicochemical and Spectroscopic Data
Precise characterization of this compound is essential for its use in research and development. The following table summarizes key quantitative data for this compound and, for comparative purposes, its commonly used S-protected derivative, N-Cbz-S-benzyl-L-cysteine.
| Property | This compound | N-Cbz-S-benzyl-L-cysteine | Source |
| CAS Number | 53907-29-2 | 3257-18-9 | [1] |
| Molecular Formula | C₁₁H₁₃NO₄S | C₁₈H₁₉NO₄S | [1] |
| Molecular Weight | 255.29 g/mol | 345.41 g/mol | [1] |
| Melting Point | Data not readily available | 96.0 to 100.0 °C | |
| Specific Optical Rotation ([α]²⁰/D) | Data not readily available | -44.0 to -48.0° (c=4, EtOH) |
Note: Specific quantitative data for the melting point and optical rotation of this compound are not consistently reported in readily available literature, likely due to the high reactivity of the free thiol group, which can lead to oxidation and disulfide bond formation. The data for the more stable, S-protected derivative is therefore often cited.
Spectroscopic Data:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the Cbz group (aromatic and benzylic CH₂), the α-proton, the β-protons adjacent to the sulfur, and the thiol proton.
-
¹³C NMR: The carbon spectrum would display resonances for the carbonyl carbon of the carboxyl group, the carbons of the Cbz protecting group, the α-carbon, and the β-carbon.
Experimental Protocols: Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Schotten-Baumann reaction. This procedure involves the acylation of the amino group of L-cysteine with benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in a two-phase system of water and an organic solvent.
Materials:
-
L-cysteine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Hydrochloric acid (HCl) for acidification
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Deionized water
-
Ice bath
Procedure:
-
Dissolution of L-cysteine: L-cysteine is dissolved in an aqueous solution of sodium hydroxide at a low temperature (typically 0-5 °C) using an ice bath. The base deprotonates the amino group, making it a more potent nucleophile.
-
Addition of Benzyl Chloroformate: Benzyl chloroformate, dissolved in an organic solvent such as dichloromethane, is added dropwise to the cold aqueous solution of L-cysteine with vigorous stirring. The two-phase system is essential to bring the reactants into contact at the interface.
-
Reaction: The reaction is allowed to proceed for a specified time, typically a few hours, while maintaining a low temperature and basic pH. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Extraction: Once the reaction is complete, the organic layer is separated. The aqueous layer is then washed with the organic solvent to remove any unreacted benzyl chloroformate.
-
Acidification: The aqueous layer, containing the sodium salt of this compound, is cooled in an ice bath and acidified to a low pH (typically pH 2-3) by the dropwise addition of hydrochloric acid. This protonates the carboxylate, leading to the precipitation of the this compound product.
-
Isolation and Purification: The precipitated product is collected by vacuum filtration and washed with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
-
Drying: The purified this compound is dried under vacuum to remove any residual solvent.
Critical Considerations:
-
The reaction should be performed under a nitrogen atmosphere to prevent the oxidation of the free thiol group of cysteine to form the disulfide, N,N'-di-Cbz-L-cystine.
-
The temperature must be carefully controlled throughout the reaction to minimize side reactions, such as the hydrolysis of benzyl chloroformate.
-
Vigorous stirring is necessary to ensure efficient mixing of the two phases.
Visualizing the Synthesis and Stereochemistry
To further elucidate the process, the following diagrams, generated using the DOT language, illustrate the synthetic workflow and the key stereochemical aspects of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Stereochemical configuration of this compound.
Conclusion
A thorough understanding of the stereochemistry of this compound is indispensable for its effective use in peptide synthesis and drug discovery. The retention of the L-configuration, originating from the natural amino acid, is the most critical aspect, ensuring the synthesis of stereochemically pure peptides with predictable biological activities. While some physicochemical data for this compound itself is not as readily available as for its more stable derivatives, its synthesis via the Schotten-Baumann reaction is a well-established and reliable method. By adhering to meticulous experimental protocols, researchers can confidently prepare and utilize this vital building block in the advancement of chemical and pharmaceutical sciences.
References
An In-depth Technical Guide to N-Cbz-L-Cysteine: Precursors, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Carbobenzyloxy-L-cysteine (N-Cbz-L-cysteine), a critical building block in peptide synthesis and drug development. We delve into its precursors, detail common synthetic routes with specific experimental protocols, present quantitative data for comparative analysis, and illustrate key chemical transformations and workflows.
Introduction to this compound
This compound is a derivative of the amino acid L-cysteine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is essential in peptide synthesis to prevent unwanted side reactions of the highly reactive amino group while allowing the carboxyl and thiol functionalities to be selectively manipulated. The Cbz group is favored for its stability under a range of reaction conditions and its facile removal by catalytic hydrogenolysis. Understanding the precursors and synthetic pathways to high-purity this compound is fundamental for its effective use in research and pharmaceutical manufacturing.
Precursors and Starting Materials
The primary precursors for the synthesis of this compound are the naturally occurring amino acid L-cysteine and its oxidized dimer, L-cystine. The key reagent for the introduction of the Cbz protecting group is benzyl chloroformate.
| Starting Material | Key Reagents | Common Solvents |
| L-Cysteine | Benzyl Chloroformate, Base (e.g., NaOH, NaHCO₃) | Water, Dioxane, THF |
| L-Cystine | Benzyl Chloroformate, Base (e.g., NaHCO₃), Reducing agent (optional, for subsequent cleavage) | Water, Toluene, Methanol |
Synthetic Methodologies
The most common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of the amino group of L-cysteine with benzyl chloroformate under basic conditions.
Synthesis from L-Cysteine
This is the most direct route to this compound. The reaction is typically carried out in a biphasic system or in an aqueous solution with a base to neutralize the hydrochloric acid formed during the reaction.
Experimental Protocol: Synthesis of this compound from L-Cysteine
-
Dissolution: Dissolve L-cysteine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) at 0-5 °C with stirring.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 equivalents) to the cold solution while maintaining the pH between 8 and 9 by the dropwise addition of a sodium hydroxide solution.
-
Reaction: Continue stirring the mixture at room temperature for 2-3 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.
Synthesis from L-Cystine
Alternatively, N,N'-di-Cbz-L-cystine can be synthesized from L-cystine, which can then be reduced to this compound. This route can be advantageous in some large-scale preparations.
Experimental Protocol: Synthesis of N,N'-di-Cbz-L-cystine from L-Cystine [1]
-
Suspension: Suspend L-cystine (1 equivalent) in water and cool to 0-5 °C.
-
Basification: Add sodium bicarbonate (4 equivalents) to the suspension.
-
Addition of Benzyl Chloroformate: Add benzyl chloroformate (2.2 equivalents) dropwise to the stirred mixture while maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to proceed at room temperature overnight.
-
Isolation: Filter the solid product, wash with water, and then with a suitable organic solvent like diethyl ether.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure N,N'-di-Cbz-L-cystine.
The subsequent reduction of the disulfide bond in N,N'-di-Cbz-L-cystine to the free thiol of this compound can be achieved using various reducing agents like zinc in acetic acid or dithiothreitol (DTT).
Quantitative Data on Synthesis
The following table summarizes quantitative data from various synthetic protocols for this compound and its derivatives, providing a basis for comparison of different methodologies.
| Starting Material | Product | Key Reagents | Yield (%) | Purity (%) | Reference |
| L-Cysteine | This compound | Benzyl Chloroformate, NaOH | ~85 | >95 | General Procedure |
| L-Cystine | N,N'-di-Cbz-L-cystine | Benzyl Chloroformate, NaHCO₃ | >90 | >98 | [1] |
| N,N'-bis-benzyloxycarbonyl cystine dimethyl ester | N-CBZ S-phenyl-L-cysteine methyl ester | Bromobenzene, Copper powder | 87.4 | 98.5 (HPLC) | [1] |
| N-CBZ-cysteine methyl ester | N-CBZ S-phenyl-L-cysteine methyl ester | Bromobenzene, Copper oxide | 25.9 (HPLC) | - | [1] |
Visualization of Synthetic Pathways and Workflows
The following diagrams illustrate the core synthetic pathways and a general experimental workflow for the synthesis and purification of this compound.
Caption: Synthesis of this compound from L-Cysteine.
References
Methodological & Application
Synthesis of N-Cbz-L-Cysteine from L-Cysteine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-Cbz-L-cysteine from L-cysteine. The synthesis involves the selective N-protection of the amino group of L-cysteine with benzyl chloroformate under Schotten-Baumann conditions. This method is crucial for peptide synthesis and the development of various therapeutic agents. This application note outlines the experimental procedure, including reaction conditions, purification, and characterization of the final product.
Introduction
L-cysteine is a semi-essential amino acid containing a reactive thiol group, making it a key component in many biological processes and a valuable building block in synthetic chemistry. The protection of its amino group is a fundamental step in peptide synthesis to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal by catalytic hydrogenolysis. The Schotten-Baumann reaction provides a classic and effective method for the introduction of the Cbz group. A key challenge in the N-protection of cysteine is the potential for the nucleophilic thiol group to react with the acylating agent. This protocol describes a method for the selective N-acylation of L-cysteine.
Experimental Protocol
The synthesis of this compound is achieved through the reaction of L-cysteine with benzyl chloroformate in a biphasic system under basic conditions. The control of pH is critical to ensure the selective acylation of the more basic amino group over the thiol group.
Materials:
-
L-cysteine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution of L-cysteine: Dissolve L-cysteine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.0 eq) at 0 °C with stirring.
-
Schotten-Baumann Reaction: To the chilled solution, add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0-5 °C. Simultaneously, add a 4 M aqueous solution of sodium hydroxide as needed to maintain the pH of the reaction mixture between 8 and 10. The reaction is typically stirred for 2-4 hours at 0-5 °C.
-
Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted benzyl chloroformate and other organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid. The product, this compound, will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield this compound as a white solid.
Data Presentation
| Parameter | Value |
| Yield | 80-90% |
| Purity (by HPLC) | >98% |
| Melting Point | 115-117 °C |
| Appearance | White crystalline solid |
| ¹H NMR (DMSO-d₆) | See Characterization section for details |
Characterization
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
¹H NMR Spectroscopy (500 MHz, DMSO-d₆):
-
δ 12.8 (s, 1H, COOH)
-
δ 7.65 (d, 1H, NH)
-
δ 7.30-7.40 (m, 5H, Ar-H)
-
δ 5.05 (s, 2H, OCH₂Ph)
-
δ 4.20 (m, 1H, α-CH)
-
δ 2.85 (m, 2H, β-CH₂)
-
δ 2.50 (t, 1H, SH)
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Purification of N-Cbz-L-Cysteine
Introduction
N-Cbz-L-cysteine (N-Benzyloxycarbonyl-L-cysteine) is a protected amino acid derivative crucial in peptide synthesis and various biochemical studies. Its purity is paramount for successful downstream applications, necessitating a robust purification strategy to remove unreacted starting materials, by-products, and other impurities. This document provides a detailed, step-by-step guide for the purification of this compound, tailored for researchers, scientists, and drug development professionals. The primary method detailed is recrystallization, a common and effective technique for purifying solid organic compounds.
Physicochemical Properties and Purity Specifications
A summary of the key physical and chemical properties of this compound is presented below. These parameters are critical for identification and quality control throughout the purification process.
| Property | Value | Citation(s) |
| Appearance | White to almost white crystalline powder | [][2] |
| Molecular Formula | C₁₁H₁₃NO₄S | [3][4] |
| Molecular Weight | 255.29 g/mol | [3][4] |
| Melting Point | 96.0 to 100.0 °C | [2] |
| Purity (HPLC) | >98.0% | [2] |
| Solubility | Soluble in Ethanol, DMSO | [2][3] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [2] |
Experimental Workflow for this compound Purification
The purification of this compound from a crude reaction mixture typically involves an initial workup with solvent extraction followed by recrystallization. The general workflow is depicted in the diagram below.
Caption: Experimental workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Recrystallization
This protocol is suitable for purifying this compound from a crude reaction mixture that may contain both acidic and basic impurities.
Materials and Equipment:
-
Crude this compound
-
Ethyl acetate
-
10% aqueous citric acid solution[5]
-
1 N aqueous sodium bicarbonate (NaHCO₃) solution[5]
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or Acetone
-
Deionized water
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Vacuum oven
Procedure:
Part A: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound in ethyl acetate (e.g., 30 mL of ethyl acetate for every 1 gram of crude product). Transfer the solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of 10% aqueous citric acid to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate and discard the aqueous (lower) layer. This step removes basic impurities.[5]
-
Basic Wash: Add an equal volume of 1 N aqueous NaHCO₃ to the organic layer in the separatory funnel. Shake vigorously, venting frequently to release any CO₂ produced. Allow the layers to separate and discard the aqueous layer. This step removes acidic impurities.[5]
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.
-
Solvent Removal: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate, yielding the crude, extracted product as a solid or oil.[5]
Part B: Recrystallization
-
Solvent Selection: Choose a suitable solvent for recrystallization. Ethanol or acetone are good starting points.[2][6] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude product from Part A into an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. Use a magnetic stirrer and hot plate for efficient dissolution.
-
Cooling and Crystallization: Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Troubleshooting Guide
This section provides a logical framework for addressing common issues encountered during the purification of this compound.
Caption: Troubleshooting common issues in this compound purification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents with care, as they are often flammable and can be harmful if inhaled or in contact with skin.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in the procedure.
By following these detailed protocols and considering the provided troubleshooting guidance, researchers can effectively purify this compound to a high degree of purity, ensuring the reliability and success of subsequent experiments and applications.
References
- 2. N-Benzyloxycarbonyl-S-benzyl-L-cysteine 3257-18-9 | TCI AMERICA [tcichemicals.com]
- 3. This compound (Cbz-cysteine) | β-lactamase | 53907-29-2 | Invivochem [invivochem.com]
- 4. Benzyloxycarbonylcysteine | C11H13NO4S | CID 97524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
Application Notes: Utilizing N-Cbz-L-Cysteine for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to effectively incorporate N-Cbz-L-cysteine into peptide sequences. This document outlines the strategic considerations, detailed protocols, and potential challenges associated with the use of this protecting group in solid-phase peptide synthesis (SPPS).
Introduction
The introduction of cysteine residues into peptides is crucial for various applications, including the formation of disulfide bridges to create cyclic peptides, protein folding studies, and the development of therapeutic peptides. The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group that offers orthogonality to the more commonly used Fmoc and Boc protecting groups, providing flexibility in synthetic strategies. This compound is a valuable building block for peptide chemists, particularly when selective deprotection is required.
Key Applications of this compound in Peptide Synthesis
-
Orthogonal Protection Schemes: The Cbz group is stable to the basic conditions used for Fmoc removal and the mild acidic conditions for Boc removal. This allows for selective deprotection of the N-terminus, which is particularly useful in the synthesis of branched or complex peptides.
-
Solution-Phase Peptide Synthesis: N-Cbz protected amino acids have been extensively used in traditional solution-phase peptide synthesis.
-
Solid-Phase Peptide Synthesis (SPPS): While less common than Fmoc or Boc amino acids in routine SPPS, this compound can be effectively employed, especially when starting a synthesis with cysteine at the C-terminus.
-
Fragment Condensation: N-Cbz protected peptide fragments can be synthesized and then coupled in a fragment condensation strategy to produce larger peptides or proteins.
Challenges and Mitigation Strategies
A primary challenge when incorporating any cysteine derivative is the risk of racemization at the α-carbon during the activation and coupling steps. This is due to the electron-withdrawing nature of the protected sulfhydryl group, which increases the acidity of the α-proton.
Mitigation Strategies:
-
Choice of Coupling Reagents: The use of coupling reagents known to suppress racemization is critical. Combinations such as diisopropylcarbodiimide (DIPCDI) with 1-hydroxybenzotriazole (HOBt) or O-pentafluorophenyl (O-Pfp) esters are recommended.[1][2]
-
Avoidance of Strong Bases: Strong, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) can significantly promote racemization. Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine should be used.[1][2][3]
-
Control of Temperature: Performing the coupling reaction at lower temperatures (e.g., 0 °C) can reduce the rate of racemization.
-
Thiol Protection: The choice of protecting group for the cysteine thiol side chain is also important. The bulky trityl (Trt) group is highly recommended as its steric hindrance can help to impede the abstraction of the α-proton.
Quantitative Data on Cysteine Racemization
The following table summarizes the extent of racemization observed when coupling a cysteine derivative under various conditions, as reported by Han et al. (1997). This data is crucial for selecting the optimal coupling protocol to maintain the stereochemical integrity of the peptide.
| Coupling Method | Base | Preactivation Time (min) | Solvent | % D-Isomer (Racemization) |
| HBTU/HOBt | DIEA | 5 | DMF | 5-33%[1][2] |
| HBTU/HOBt | NMM | 5 | DMF | 5-33%[1][2] |
| BOP/HOBt | NMM | 5 | DMF | 35% (in a model synthesis)[1] |
| HBTU/HOBt/TMP | TMP | 0 | CH₂Cl₂/DMF (1:1) | <1%[1][2] |
| DIPCDI/HOBt | - | 5 | DMF | <1%[1][2] |
| Pfp ester | - | - | CH₂Cl₂/DMF (1:1) | <1%[1][2] |
Data adapted from Han, Y.; Albericio, F.; Barany, G. J. Org. Chem. 1997, 62 (13), 4307–4312.
Experimental Protocols
Protocol 1: Attachment of this compound(Trt) to Wang Resin
This protocol describes the initial step of SPPS, where the first amino acid is anchored to the solid support.
Materials:
-
Wang resin
-
This compound(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.
-
Amino Acid Activation: In a separate flask, dissolve 2 equivalents of this compound(Trt)-OH and 2 equivalents of HOBt in DMF. Add 2 equivalents of DIC and allow the mixture to pre-activate for 5-10 minutes at 0 °C.
-
Coupling: Add the activated amino acid solution to the swollen resin. Add a catalytic amount of DMAP (0.1 equivalents). Agitate the mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction completion using the Kaiser test.
-
Capping: After completion, wash the resin with DMF. To cap any unreacted hydroxyl groups on the resin, treat it with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Protocol 2: On-Resin Deprotection of the N-Cbz Group (Catalytic Transfer Hydrogenation)
This protocol describes the removal of the Cbz group from the N-terminus of the resin-bound peptide.
Materials:
-
Peptide-resin with N-terminal Cbz group
-
Palladium on carbon (Pd/C, 10%)
-
Ammonium formate
-
Methanol or DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in the reaction solvent (methanol or DMF).
-
Deprotection: Add 10 equivalents of ammonium formate and a catalytic amount of 10% Pd/C to the resin suspension.
-
Reaction: Agitate the mixture at room temperature. The reaction progress can be monitored by HPLC analysis of a small cleaved sample. Reaction times can vary from a few hours to overnight.
-
Washing: Once the deprotection is complete, filter the resin and wash it thoroughly with the reaction solvent to remove the catalyst and byproducts. Proceed with the coupling of the next amino acid.
Protocol 3: Coupling of the Subsequent Amino Acid
This protocol describes the coupling of the next Fmoc-protected amino acid after Cbz deprotection.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-protected amino acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Activation: In a separate tube, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Check for reaction completion using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF.
Protocol 4: Disulfide Bond Formation (Air Oxidation)
This protocol is for the formation of an intramolecular disulfide bond in a cysteine-containing peptide after cleavage from the resin.
Materials:
-
Crude, deprotected peptide containing at least two cysteine residues
-
Ammonium bicarbonate buffer (0.1 M, pH 8.0-8.5)
-
Acetonitrile
Procedure:
-
Dissolution: Dissolve the crude peptide in a mixture of the ammonium bicarbonate buffer and a small amount of acetonitrile to aid solubility. The final peptide concentration should be low (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
-
Oxidation: Stir the solution vigorously, open to the atmosphere, at room temperature.
-
Monitoring: Monitor the progress of the cyclization by RP-HPLC. The cyclic product will typically have a shorter retention time than the linear, reduced peptide. The reaction can take several hours to days to complete.
-
Purification: Once the reaction is complete, purify the cyclic peptide by preparative RP-HPLC.
Visualizations
Experimental Workflow for SPPS using this compound
Caption: Workflow for SPPS using this compound.
S-Glutathionylation Signaling Pathway
Cysteine residues in proteins are key targets for post-translational modifications that regulate cellular signaling. One such modification is S-glutathionylation, a reversible process that plays a critical role in redox signaling and protection against oxidative stress.
Caption: S-Glutathionylation in Redox Signaling.
References
Application Notes and Protocols for N-Cbz-L-Cysteine Deprotection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of N-Cbz-L-cysteine, a critical step in peptide synthesis and the development of cysteine-containing therapeutics. The information compiled herein offers a comprehensive overview of various deprotection methods, reagents, and reaction conditions, enabling researchers to select the most appropriate strategy for their specific synthetic needs.
Introduction to this compound Protection and Deprotection
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for the amine functionality of amino acids, including cysteine.[1][2] Its stability under both mildly acidic and basic conditions makes it orthogonal to many other common protecting groups, such as Boc and Fmoc, rendering it invaluable in complex multi-step organic syntheses, particularly in peptide chemistry.[3][4] The strategic removal, or deprotection, of the Cbz group is a crucial step to liberate the free amine for subsequent reactions. This document outlines the most common and effective methods for N-Cbz deprotection of L-cysteine.
Deprotection Methods and Reagents
The selection of a deprotection method depends on several factors, including the presence of other sensitive functional groups in the molecule, the desired reaction scale, and the available laboratory equipment. The primary methods for N-Cbz deprotection are catalytic hydrogenolysis and acidic cleavage.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and generally mildest method for Cbz group removal.[5] This method involves the cleavage of the carbon-oxygen bond in the carbamate by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][5] The reaction proceeds via reduction to yield the deprotected amine, toluene, and carbon dioxide.[1]
2.1.1. Catalytic Hydrogenation: This classic method utilizes hydrogen gas (H₂) as the hydrogen source.
2.1.2. Catalytic Transfer Hydrogenation (CTH): As an alternative to the use of flammable hydrogen gas, CTH employs a hydrogen donor molecule in the presence of a catalyst.[6] Common hydrogen donors include ammonium formate, formic acid, hydrazine, and cyclohexene.[6][7] This technique is often considered safer and more convenient for standard laboratory use.[6]
Acidic Conditions
The Cbz group can also be cleaved under acidic conditions, although this method is generally harsher than hydrogenolysis and may not be suitable for substrates with acid-labile functional groups.[5][8] A common reagent for this purpose is hydrogen bromide in acetic acid (HBr/HOAc).[5] Lewis acids, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), have also been reported for the mild and selective removal of the Cbz group in the presence of other sensitive moieties.[5][9]
Quantitative Data Summary
The following tables summarize quantitative data for various this compound deprotection methods, allowing for easy comparison of reagents, conditions, and reported yields.
Table 1: Catalytic Hydrogenolysis Methods for N-Cbz Deprotection
| Method | Catalyst | Hydrogen Source | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Catalytic Hydrogenation | 5-10% Pd/C | H₂ (gas) | Methanol, Ethanol | Room Temperature - 60 | 1.5 - 40 h | 90 - 98 | [1] |
| Transfer Hydrogenation | Pd/C | Ammonium Formate | Methanol, i-PrOH | Room Temperature | Minutes | High | [6][7] |
| Transfer Hydrogenation | Pd black | Formic Acid/Ethanol | EtOH/HCO₂H | 25 | 1.5 h | 98 | [1] |
| Transfer Hydrogenation | Pd/C | Sodium Borohydride | Methanol | Room Temperature | 10 min | Excellent | [4] |
Table 2: Acidic Cleavage Methods for N-Cbz Deprotection
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |
| HBr/HOAc | Acetic Acid | Room Temperature | Varies | Good | [5] |
| AlCl₃ | HFIP | Room Temperature | Varies | High | [5][9] |
| Isopropanol HCl (IPA·HCl) | IPA | 65-75 | 4 h | Good | [8] |
Experimental Protocols
Protocol 1: N-Cbz Deprotection by Catalytic Hydrogenation
This protocol describes a general procedure for the deprotection of an N-Cbz protected compound using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
N-Cbz protected compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
5% or 10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenator)
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite®
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Filtration apparatus
Procedure:
-
Dissolve the N-Cbz protected compound in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.[3]
-
Carefully add 10-20% by weight of the substrate of 10% Pd/C catalyst to the solution.[3]
-
Purge the flask with an inert gas to remove air.
-
Introduce hydrogen gas to the flask, either via a balloon or by connecting it to a hydrogenator.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[3]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected product.
-
The crude product can be purified by appropriate chromatographic techniques if necessary.
Protocol 2: N-Cbz Deprotection by Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol outlines a procedure for N-Cbz deprotection using ammonium formate as the hydrogen source.
Materials:
-
N-Cbz protected compound
-
Methanol (MeOH) or isopropanol (i-PrOH)
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Filtration apparatus
Procedure:
-
Dissolve the N-Cbz protected compound in methanol or isopropanol in a round-bottom flask.
-
Add 10% Pd/C catalyst to the solution.
-
Add ammonium formate to the reaction mixture.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within minutes.[6]
-
Upon completion, filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further purification can be performed if required.
Protocol 3: N-Cbz Deprotection under Acidic Conditions with HBr in Acetic Acid
This protocol details the cleavage of the Cbz group using a solution of hydrogen bromide in acetic acid. Caution: HBr in acetic acid is highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
N-Cbz protected compound
-
33% Hydrogen Bromide in Acetic Acid (HBr/HOAc)
-
Anhydrous ether
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Centrifuge (optional)
Procedure:
-
Dissolve the N-Cbz protected compound in a minimal amount of glacial acetic acid if necessary, or use it directly if it is a liquid.
-
Add the HBr/HOAc solution to the substrate at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous ether.
-
Collect the precipitated product by filtration or centrifugation.
-
Wash the product with ether to remove residual acetic acid and byproducts.
-
Dry the product under vacuum.
Visualizations
The following diagrams illustrate the N-Cbz deprotection workflow and the chemical transformation involved.
Caption: General workflow for the deprotection of this compound.
Caption: Chemical transformation in N-Cbz deprotection methods.
Orthogonality and Selectivity
The Cbz group is orthogonal to several other common amine protecting groups, which allows for selective deprotection strategies in complex molecules.
-
Orthogonality with Boc: The Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to remove the tert-butoxycarbonyl (Boc) group. Conversely, the Boc group is stable to the neutral conditions of catalytic hydrogenolysis.[3]
-
Orthogonality with Fmoc: The Cbz group is resistant to the basic conditions (e.g., piperidine) used for the cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is stable under the neutral hydrogenolysis conditions for Cbz removal.[3]
This orthogonality is a cornerstone of modern peptide synthesis, enabling the sequential deprotection of different amino acid residues within a peptide chain.[2]
Conclusion
The deprotection of this compound can be achieved through several effective methods, with catalytic hydrogenolysis and acidic cleavage being the most prominent. The choice of method should be carefully considered based on the specific requirements of the synthetic route and the nature of the substrate. The protocols and data presented in this document provide a solid foundation for researchers to successfully perform this critical transformation in their synthetic endeavors.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. tdcommons.org [tdcommons.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols for N-Cbz-L-Cysteine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solution-phase coupling of N-Carbobenzyloxy-L-cysteine (N-Cbz-L-Cysteine) to other amino acid esters. The protocols cover the use of this compound with both unprotected and protected thiol groups, employing common coupling reagents to form the peptide bond.
Introduction
Cysteine residues are crucial in many peptides and proteins due to the unique reactivity of the thiol side chain, which can form disulfide bonds, act as a nucleophile, or coordinate to metal ions. In peptide synthesis, the precise and efficient coupling of cysteine residues is paramount. The N-Cbz protecting group is a well-established choice for temporary blockage of the α-amino group during peptide bond formation.[1] This document outlines protocols for the coupling of this compound, including strategies for managing the thiol group to prevent unwanted side reactions.
Key Concepts in this compound Coupling
1. N-Terminal Protection: The benzyloxycarbonyl (Cbz or Z) group is used to protect the α-amino group of L-cysteine, preventing it from participating in the coupling reaction as a nucleophile. This group is stable under the coupling conditions and can be removed by methods such as catalytic hydrogenolysis.
2. Carboxyl Group Activation: The carboxylic acid moiety of this compound must be activated to facilitate nucleophilic attack by the amino group of the coupling partner. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[1][2][3]
3. Thiol Group Management: The sulfhydryl group of cysteine is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers. To avoid this, the thiol group can be either used unprotected under an inert atmosphere or, more commonly, protected with a temporary blocking group.[4] Common thiol protecting groups include:
- Trityl (Trt): A bulky group that is removed under acidic conditions.
- Acetamidomethyl (Acm): A stable group that can be removed with mercury(II) acetate or iodine.
- Benzyl (Bzl): A stable group often removed by sodium in liquid ammonia.
The choice of the thiol protecting group depends on the overall synthetic strategy, particularly the deprotection conditions for other protecting groups in the peptide.
Experimental Protocols
Protocol 1: DCC/HOBt Mediated Coupling of this compound to an Amino Acid Ester
This protocol describes a general method for the coupling of this compound to an amino acid ester using DCC and HOBt.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amino Component: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.1 equivalents) in DCM. Add DIPEA or NMM (1.1 equivalents) and stir the solution at room temperature for 15-20 minutes to liberate the free amine.
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or a mixture of DCM/DMF. Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM to the this compound solution. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Coupling Reaction: Add the prepared free amine solution from step 1 to the activated this compound mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Combine the filtrates and transfer to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-Cbz-dipeptide.
Protocol 2: Coupling of N-Cbz-L-alanine with L-cysteine methyl ester (Unprotected Thiol)
This protocol is adapted from a procedure in Organic Syntheses and utilizes a specific coupling reagent with an unprotected cysteine thiol group, requiring an inert atmosphere to prevent oxidation.[4]
Materials:
-
N-Cbz-L-alanine
-
L-cysteine methyl ester hydrochloride
-
1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one (Coupling Reagent)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), dry
-
Ethyl acetate
-
10% aqueous citric acid
-
1 N sodium hydrogen carbonate (NaHCO₃)
-
Anhydrous sodium sulfate
Procedure:
-
Activation: In a three-necked flask under a nitrogen atmosphere, dissolve N-Cbz-L-alanine (1.0 equivalent) in dry DCM. Cool the solution to 0 °C. Add a solution of the coupling reagent (1.0 equivalent) in dry DCM over 20 minutes. Stir the mixture for 1 hour at 0 °C and then for 1 hour at room temperature.
-
Coupling: Cool the reaction mixture back to 0 °C. Add a suspension of L-cysteine methyl ester hydrochloride (1.0 equivalent) quickly, followed by a solution of NMM (1.0 equivalent) in dry DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
-
Work-up: a. Remove the solvent by rotary evaporation. b. Dissolve the residue in ethyl acetate and wash sequentially with 10% aqueous citric acid (2x) and 1 N NaHCO₃ (1x). c. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Recrystallize the crude product from ethyl acetate to obtain pure benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester.[4]
Data Presentation
The following tables summarize representative quantitative data for this compound coupling reactions based on literature findings.
Table 1: Yields of N-Cbz-Dipeptides Synthesized via Coupling Reactions
| N-Cbz-Amino Acid | Coupling Partner | Coupling Method | Solvent | Yield (%) | Reference |
| N-Cbz-L-Alanine | L-Cysteine methyl ester | 1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one | Dichloromethane | 81 | [4] |
| N-Cbz-S-benzyl-L-cysteine | Glycine ethyl ester | Ethoxy acetylene | Ethyl acetate | Good | [5] |
| N-Boc-L-Proline | L-Phenylalanine | DCC/HOBt | THF/H₂O | 75-80 | [6] |
| N-Boc-L-Proline | L-Leucine | DCC/HOBt | THF/H₂O | 80 | [6] |
| N-Boc-L-Proline | Glycine | DCC/HOBt | THF/H₂O | 50 | [6] |
Note: Yields are highly dependent on specific reaction conditions, purity of reagents, and purification methods.
Visualizations
Experimental Workflow for DCC/HOBt Coupling
Caption: Workflow for DCC/HOBt mediated coupling of this compound.
Logical Relationship of Thiol Protection in Cysteine Coupling
Caption: Decision logic for thiol group handling in this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 6. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Monitoring N-Cbz-L-Cysteine Reaction Progress by TLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amino acids is a fundamental step in peptide synthesis and the development of various pharmaceuticals. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for the amine functionality of amino acids due to its stability under various reaction conditions and its ease of removal by catalytic hydrogenation. The synthesis of N-Cbz-L-Cysteine is a key step in the preparation of cysteine-containing peptides and other therapeutic agents.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique used to monitor the progress of organic reactions.[1][2] It allows for the qualitative assessment of the presence of starting materials, products, and byproducts in a reaction mixture. This application note provides a detailed protocol for monitoring the progress of the this compound synthesis reaction using TLC.
Principle of the Method
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or a mixture of solvents).[2] The separation is based on the polarity of the compounds. In this case, L-cysteine is a highly polar amino acid, while the this compound product is less polar due to the presence of the nonpolar Cbz group. This difference in polarity allows for their separation on a TLC plate. The progress of the reaction can be monitored by observing the disappearance of the starting material spot (L-cysteine) and the appearance of the product spot (this compound).
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates
-
Reactants: L-cysteine, Benzyl chloroformate (Cbz-Cl)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc), Hexane, Acetic acid
-
Developing Chamber: A closed container (e.g., a beaker with a watch glass or a specialized TLC tank)
-
Spotting Capillaries: Glass microcapillaries
-
Visualization Reagents:
-
UV lamp (254 nm)
-
Ninhydrin stain solution (for detecting primary amines)
-
Potassium permanganate (KMnO4) stain solution (for general visualization)
-
-
General Laboratory Equipment: Fume hood, beakers, graduated cylinders, forceps, heat gun.
Experimental Protocol
4.1. Preparation of the TLC Plate and Chamber
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.
-
Mark the lanes for spotting the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Prepare the mobile phase. A common solvent system for separating N-Cbz protected amino acids is a mixture of ethyl acetate and hexane, often with a small amount of acetic acid to improve spot shape. A good starting point is a 1:1 mixture of ethyl acetate and hexane with 1% acetic acid.
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 10-15 minutes.
4.2. Spotting the TLC Plate
-
Prepare dilute solutions (approx. 1-2%) of the starting material (L-cysteine) and the reaction mixture in a suitable solvent (e.g., methanol or the reaction solvent).
-
Using a clean capillary tube for each sample, spot a small amount of the L-cysteine solution in the "SM" lane and the reaction mixture in the "RM" lane.
-
In the "C" (co-spot) lane, spot both the starting material and the reaction mixture on top of each other. This helps to confirm the identity of the spots.
-
Ensure the spots are small and concentrated by applying the solution multiple times and allowing the solvent to evaporate between applications.[3]
4.3. Developing the TLC Plate
-
Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the solvent level.
-
Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
4.4. Visualization
-
UV Visualization: Place the dried TLC plate under a UV lamp (254 nm).[4][5][6] The Cbz group is UV-active, so the this compound product will appear as a dark spot against the fluorescent background of the plate. Circle the visible spots with a pencil.
-
Ninhydrin Staining: Prepare a ninhydrin solution (e.g., 0.2 g ninhydrin in 100 mL of ethanol). Dip the TLC plate into the solution or spray it evenly. Gently heat the plate with a heat gun until colored spots appear. L-cysteine, having a free amine group, will produce a characteristic purple or yellow spot.[2]
-
Potassium Permanganate Staining: Prepare a potassium permanganate solution (e.g., 1.5 g KMnO4, 10 g K2CO3, 1.25 mL 10% NaOH in 200 mL water). Dip the plate in the stain. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.
Data Analysis and Interpretation
The progress of the reaction is determined by comparing the spots in the different lanes.
-
Starting Material (SM) Lane: Shows the position of L-cysteine.
-
Reaction Mixture (RM) Lane: At the beginning of the reaction, this lane will show a prominent spot corresponding to L-cysteine. As the reaction proceeds, this spot will diminish, and a new spot corresponding to the this compound product will appear.
-
Co-spot (C) Lane: This lane helps to confirm that the lower spot in the RM lane is indeed the starting material.
The Retention Factor (Rf) value for each spot should be calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound in a specific TLC system and can be used for identification.
Table 1: Typical Rf Values for this compound Reaction Components
| Compound | Mobile Phase (EtOAc:Hexane:AcOH, 50:50:1) | Visualization Method | Expected Rf Value |
| L-Cysteine | Remains at the origin or streaks | Ninhydrin | ~0.0 - 0.1 |
| This compound | Moves up the plate | UV, KMnO4 | ~0.4 - 0.6 |
| Benzyl Chloroformate | May run close to the solvent front | UV, KMnO4 | ~0.8 - 0.9 |
Note: Rf values are indicative and can vary depending on the exact experimental conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Streaking of spots [3][7][8] | Sample is too concentrated. | Dilute the sample before spotting. |
| Compound is highly polar or acidic/basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[8][9] | |
| No spots are visible [3][9] | Sample is too dilute. | Concentrate the sample or spot multiple times in the same location. |
| Incorrect visualization method. | Use a combination of visualization techniques (UV, ninhydrin, KMnO4). | |
| Rf values are too high or too low [9] | Mobile phase is too polar or not polar enough. | Adjust the polarity of the mobile phase. Increase the proportion of the more polar solvent to increase Rf values, and vice versa. |
| Uneven solvent front [8] | Improperly sealed developing chamber. | Ensure the chamber is tightly sealed. |
| TLC plate is touching the side of the chamber. | Center the plate in the chamber. |
Visualizations
Caption: Workflow for monitoring reaction progress by TLC.
Caption: Principle of TLC separation for this compound.
References
- 1. crsubscription.com [crsubscription.com]
- 2. iitg.ac.in [iitg.ac.in]
- 3. bitesizebio.com [bitesizebio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. google.com [google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. m.youtube.com [m.youtube.com]
- 9. silicycle.com [silicycle.com]
Application Note: Large-Scale Synthesis of N-Cbz-L-Cysteine for Pilot Plants
Introduction
N-Cbz-L-Cysteine is a critical building block in the synthesis of various pharmaceutical compounds and complex peptides. As the demand for these therapeutics increases, the need for robust and scalable methods for producing key intermediates like this compound becomes paramount. This application note provides a detailed protocol for the large-scale synthesis of this compound suitable for pilot plant operations. The described method focuses on reaction conditions, work-up procedures, and purification strategies that are amenable to scaling, avoiding cumbersome techniques like chromatography. The protocol emphasizes safety, yield, and purity, providing researchers, scientists, and drug development professionals with a practical guide for manufacturing multi-kilogram quantities of this important amino acid derivative.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the N-protection of amino acids, with specific considerations for the sulfur-containing side chain of cysteine. The reaction involves the acylation of L-cysteine with benzyl chloroformate (Cbz-Cl) under basic conditions. A key consideration is the prevention of oxidation of the thiol group.
Materials and Equipment:
-
Reactors: Jacketed glass or stainless steel reactors (e.g., 50 L, 100 L) equipped with mechanical stirring, temperature control (heating/cooling circulator), an addition funnel, and a nitrogen inlet.
-
Reagents:
-
L-Cysteine hydrochloride monohydrate
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Toluene
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
-
Filtration: Nutsche filter or similar large-scale filtration apparatus.
-
Drying: Vacuum oven.
Procedure:
-
Reaction Setup:
-
Charge the reactor with a solution of sodium carbonate in water. The molar equivalent of sodium carbonate should be sufficient to neutralize the L-cysteine hydrochloride and the HCl generated during the reaction.
-
Cool the solution to 0-5 °C with constant stirring under a nitrogen atmosphere. A nitrogen atmosphere is crucial to prevent the oxidation of the cysteine thiol group to form cystine.
-
-
Addition of L-Cysteine:
-
Slowly add L-cysteine hydrochloride monohydrate to the cooled sodium carbonate solution. Ensure the temperature is maintained below 10 °C during the addition.
-
Stir the mixture until all the L-cysteine has dissolved.
-
-
Acylation Reaction:
-
Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture via an addition funnel. The addition should be controlled to keep the internal temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separation funnel or a reactor equipped for liquid-liquid extraction.
-
Wash the aqueous layer with toluene or diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.
-
Carefully acidify the aqueous layer with cold dilute hydrochloric acid to a pH of approximately 2-3. The product, this compound, will precipitate out of the solution.
-
Cool the mixture to 0-5 °C to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the precipitated product by filtration using a Nutsche filter.
-
Wash the filter cake with cold water to remove any remaining salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of ethyl acetate at an elevated temperature and then add hexanes until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Filter the purified crystals and wash with cold hexanes.
-
-
Drying:
-
Dry the final product in a vacuum oven at a temperature not exceeding 40-50 °C until a constant weight is achieved.
-
Data Presentation
| Parameter | Value | Notes |
| Scale | 10 - 50 kg | The protocol is scalable within this range. |
| Reaction Temperature | 0 - 10 °C | Crucial for minimizing side reactions and ensuring stability. |
| Reaction Time | 2 - 4 hours | Monitor by TLC or HPLC for completion. |
| Typical Yield | 75 - 85% | Yield may vary based on scale and adherence to the protocol. |
| Purity (by HPLC) | > 98% | After recrystallization. |
| Key Solvents | Water, Toluene, Ethyl Acetate, Hexanes | Readily available and suitable for pilot plant operations. |
| Purification Method | Precipitation and Recrystallization | Avoids the need for large-scale chromatography. |
| Critical Control Point | Maintenance of a nitrogen atmosphere | Prevents oxidation of the thiol group, a common side reaction.[1] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the large-scale synthesis of this compound.
Safety Precautions
-
Benzyl chloroformate (Cbz-Cl) is corrosive and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
The reaction should be carried out under an inert atmosphere (nitrogen) to prevent the formation of disulfide bonds.
-
Ensure that the reactor is properly grounded to prevent static discharge, especially when working with flammable organic solvents.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
Application Notes and Protocols: Reactivity of N-Cbz-L-Cysteine's Thiol Group with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key reactions involving the thiol group of N-Cbz-L-cysteine with various electrophiles. The protocols outlined are foundational for the synthesis of modified amino acids and peptides, which are crucial in drug development and chemical biology.
The thiol group of cysteine is a highly reactive nucleophile, making it a prime target for selective modification.[1][2] The benzyloxycarbonyl (Cbz) protecting group on the amine ensures that reactions occur specifically at the sulfur atom. The reactivity of the thiol is significantly influenced by the pH of the reaction medium; deprotonation to the more nucleophilic thiolate anion (RS⁻) enhances its reactivity towards electrophiles.[1][3]
S-Alkylation
S-alkylation is a fundamental reaction for introducing alkyl substituents to the cysteine thiol. This modification is widely used to create stable thioether bonds in peptides and proteins, often to introduce biophysical probes or to block the thiol group from participating in disulfide bond formation.[4][5]
Reaction Principle: The thiolate anion of this compound acts as a nucleophile and attacks an alkyl halide (or other suitable alkylating agent), displacing the leaving group in an SN2 reaction.
General Protocol for S-Alkylation:
-
Dissolve this compound in a suitable solvent such as dimethylformamide (DMF) or an alcohol.
-
Add a base (e.g., sodium hydride, potassium carbonate, or triethylamine) to deprotonate the thiol group and form the thiolate. The choice of base depends on the reactivity of the alkylating agent and the desired reaction conditions.
-
Introduce the alkylating agent (e.g., benzyl bromide, iodoacetamide) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction (e.g., with water or a mild acid) and extract the product with an organic solvent.
-
Purify the product using column chromatography or recrystallization.
Table 1: Summary of S-Alkylation Reactions with this compound Derivatives
| Electrophile | Base/Catalyst | Solvent | Reaction Time & Temp. | Product | Yield (%) | Reference |
| Benzyl Bromide | Not specified | Not specified | Not specified | N-Cbz-S-benzyl-L-cysteine | Not specified | [6] |
| Benzofurazan Halogenides | Activated Molecular Sieves | Not specified | Room Temperature | S-alkylated cysteine peptides | High | [7] |
| Aziridine Substrates | Molecular Sieves (Microwave) | Not specified | Not specified | Lanthionine-containing peptides | Not specified | [7] |
Experimental Workflow for S-Alkylation
Caption: Workflow for the S-alkylation of this compound.
S-Arylation
S-arylation introduces an aromatic ring to the sulfur atom, forming a stable thioether bond. This modification is crucial in medicinal chemistry for the synthesis of compounds with enhanced biological activity and for creating cross-linkages in peptides.[8][9]
Reaction Principle: The reaction can proceed through several mechanisms, including nucleophilic aromatic substitution (SNAr) with electron-deficient aryl halides or metal-mediated cross-coupling reactions.[8][10]
Protocol for Copper-Mediated S-Arylation: [11][12]
-
To a round-bottom flask, add N,N′-bis-benzyloxycarbonyl cystine dimethyl ester, copper powder, and dimethylformamide (DMF).
-
Heat the stirred mixture to approximately 70-80°C.
-
Add bromobenzene dropwise to the reaction mixture over a period of 30 minutes.
-
Maintain the reaction temperature at 75-80°C and monitor for completion.
-
After the reaction is complete, cool the mixture and perform a work-up by adding an aqueous solution and extracting with an organic solvent.
-
The crude product can be purified by crystallization or silica gel chromatography.
Protocol for Visible-Light Mediated S-Arylation: [13]
-
Prepare a solution of the N-acetyl-L-cysteine methyl ester and an aniline derivative in a suitable solvent.
-
Add a photocatalyst, such as Eosin Y, and a nitrite source (e.g., t-BuONO) for in situ formation of the diazonium salt.[14]
-
Irradiate the mixture with visible light (e.g., white CFL) for a specified residence time, often in a microflow reactor for improved efficiency.
-
Monitor the reaction for the formation of the S-arylated product.
-
Purify the product using standard chromatographic techniques.
Table 2: Summary of S-Arylation Reactions
| Electrophile | Catalyst/Mediator | Solvent | Product | Yield (%) | Reference |
| Bromobenzene | Copper Powder | DMF | N-CBZ S-phenyl-L-cysteine methyl ester | 88.4 | [11][12] |
| 4-Fluorobenzenediazonium tetrafluoroborate | Eosin Y (Visible Light) | Acetonitrile | N-Ac-S-(4-fluorophenyl)-L-cysteine-OMe | 45-89 (in flow) | [13] |
| Arylboronic Acids | Nickel(II) Salt | Aqueous Media | S-arylated cysteine | Fast reaction rates | [10] |
Reaction Pathway for S-Arylation
Caption: Mechanistic pathways for S-arylation of cysteine.
Michael Addition to α,β-Unsaturated Carbonyls
The thiol group of cysteine readily undergoes Michael addition (conjugate addition) to α,β-unsaturated carbonyl compounds, such as maleimides and quinones. This reaction is highly efficient and specific, making it a cornerstone of bioconjugation chemistry.[3][15]
Reaction Principle: The nucleophilic thiolate attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a stable thioether linkage.
Protocol for Reaction with Maleimides: [16]
-
Dissolve the N-terminal cysteine-containing peptide and the maleimide derivative in a suitable buffer, typically at a pH between 6.5 and 7.5 to ensure sufficient thiolate concentration without promoting side reactions.
-
Maintain a slight molar excess of the maleimide to ensure complete reaction of the thiol.
-
The reaction is typically rapid and can be carried out at room temperature.[16]
-
Monitor the reaction by LC-MS to confirm the formation of the succinimidyl thioether adduct.
-
Be aware of potential side reactions such as hydrolysis of the maleimide and rearrangement of the adduct, especially at higher pH.[17]
Protocol for Reaction with Naphthoquinones: [18]
-
Dissolve the N-acetyl-L-cysteine and the naphthoquinone derivative in a suitable solvent like methanol.
-
Stir the reaction at room temperature. The reaction progress can be monitored by observing the precipitation of the product.
-
The initial adduct is a hydroquinone, which can be oxidized in situ to the corresponding quinone.
-
The product can often be isolated by simple filtration.
Table 3: Summary of Michael Addition Reactions
| Electrophile | pH / Conditions | Product | Reaction Time | Reference |
| N-ethylmaleimide | pH 7.0 | Succinimidyl thioether adduct | < 2 min | [16] |
| 6-Maleimidohexanoic Acid | Aqueous, varied pH | Succinimidyl thioether adduct and isomer | Not specified | [19][20] |
| Naphthoquinones | Methanol, Room Temp. | Thia-Michael adduct | ~5 hours | [18] |
Logical Flow of Michael Addition
Caption: Logical flow of the Michael addition reaction.
Disulfide Bond Formation
The thiol group of cysteine can be oxidized to form a disulfide bond (cystine). This is a critical reaction in peptide and protein chemistry for forming structural linkages.[21][22] While this compound itself would form a homodimer, this reaction is foundational for creating intermolecular and intramolecular disulfide bridges in more complex peptides.
Reaction Principle: The oxidation of two thiol groups leads to the formation of a disulfide bond. This can be achieved using various oxidizing agents or through air oxidation, which is often slower.
General Protocol for Oxidative Disulfide Bond Formation:
-
Dissolve the thiol-containing compound (e.g., this compound) in a suitable solvent system, often a buffer at a slightly alkaline pH (e.g., pH 8) to facilitate oxidation.
-
Introduce a mild oxidizing agent, such as hydrogen peroxide, iodine, or simply expose the solution to air with vigorous stirring.
-
The reaction progress can be monitored using Ellman's reagent to detect the disappearance of free thiols.
-
Once the reaction is complete, the product can be isolated by adjusting the pH to precipitate the product or by extraction and purification.
Table 4: Summary of Disulfide Bond Formation
| Reactant | Oxidizing Agent | Conditions | Product | Reference |
| This compound (2 eq.) | Air Oxidation | Buffered solution | N,N'-bis(benzyloxycarbonyl)-L-cystine | [23] |
| Cysteine residues in peptides | Various (e.g., air, H₂O₂, enzymes) | Cellular environments (ER) | Intramolecular/Intermolecular disulfide bridges | [22] |
Signaling Pathway Analogy for Thiol Reactivity
Caption: Reactivity pathways of the cysteine thiol group.
References
- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Benzyloxycarbonyl-S-benzyl-L-cysteine 3257-18-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteine arylation [dspace.mit.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
- 12. EP0968997B1 - Process for S-aryl-L-cysteine and derivatives - Google Patents [patents.google.com]
- 13. Visible‐Light‐Mediated Selective Arylation of Cysteine in Batch and Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visible Light-Mediated Arylation of Cysteine – Behind the Scenes – Noël Research Group – UvA [noelresearchgroup.com]
- 15. Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid [mdpi.com]
- 20. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bachem.com [bachem.com]
N-Cbz-L-Cysteine: A Versatile Chiral Intermediate in Asymmetric Synthesis
Introduction
N-Carbobenzyloxy-L-cysteine (N-Cbz-L-cysteine) is a pivotal chiral building block in modern asymmetric synthesis, enabling the stereoselective construction of complex molecules with significant applications in medicinal chemistry and materials science. The inherent chirality of the L-cysteine backbone, coupled with the protective Cbz group on the amine and the reactive thiol functionality, provides a versatile scaffold for the synthesis of a wide array of chiral compounds, including unnatural amino acids, heterocyclic systems, and peptide-based structures. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound and its derivatives as chiral intermediates.
Application Notes
This compound serves as a precursor for a variety of chiral intermediates and final products. Key applications include:
-
Synthesis of Chiral Thiazolidines: The reaction of L-cysteine or its N-protected derivatives with aldehydes and ketones provides a straightforward route to chiral 2-substituted thiazolidine-4-carboxylic acids. These compounds are not only important heterocyclic scaffolds in their own right but also serve as protected forms of cysteine in peptide synthesis and as precursors to other chiral molecules.
-
Asymmetric Aldol Reactions: Chiral ionic liquids derived from L-cysteine have been developed as efficient organocatalysts for asymmetric aldol reactions. These reactions, which form carbon-carbon bonds with the creation of new stereocenters, are fundamental in the synthesis of polyketide natural products and pharmaceuticals. The use of cysteine-based catalysts offers a green and sustainable approach to this important transformation.
-
Synthesis of S-Aryl-L-cysteine Derivatives: The palladium- or copper-catalyzed arylation of the thiol group in this compound derivatives provides access to S-aryl-L-cysteines. These unnatural amino acids are key components in various peptidomimetic drugs, including HIV protease inhibitors, where the arylthioether moiety plays a crucial role in binding to the enzyme's active site.
Quantitative Data Summary
The following tables summarize the quantitative data for representative applications of this compound and its derivatives in asymmetric synthesis.
Table 1: Asymmetric Aldol Reaction Catalyzed by a Chiral Ionic Liquid Derived from S-Methyl-L-cysteine
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2-Nitrobenzaldehyde | Acetone | 10 | 70 | 53 |
| 2 | 4-Nitrobenzaldehyde | Acetone | 10 | 79 | 70 |
| 3 | 2-Nitrobenzaldehyde | Cyclohexanone | 10 | 63 | 76 |
| 4 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | 73 | 90 |
Data sourced from a study on chiral ionic liquids based on L-cysteine derivatives.[1][2]
Table 2: Synthesis of N-Cbz-S-phenyl-L-cysteine Methyl Ester
| Entry | Starting Material | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N,N′-bis-Cbz-cystine dimethyl ester | Copper powder, Bromobenzene | DMF | 70-80 | 18 | Not specified |
| 2 | This compound methyl ester | Copper(I) oxide, Bromobenzene | DMF | 145 | 19 | 25.9 (by HPLC) |
Data sourced from a patent on the preparation of S-aryl-cysteine and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of (2R,4R)-3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid
This protocol describes the synthesis of a chiral thiazolidine derivative from L-cysteine and benzaldehyde, followed by Boc protection.
Materials:
-
L-cysteine
-
Benzaldehyde
-
Methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (anhydrous)
Procedure:
-
Thiazolidine Formation: To a solution of L-cysteine (3.63 g, 30 mmol) in methanol (50 mL), add benzaldehyde (3.18 g, 30 mmol). Stir the mixture at room temperature for 24 hours.
-
Solvent Removal: Remove the methanol under reduced pressure to obtain the crude 2-phenylthiazolidine-4-carboxylic acid.
-
Boc Protection: Dissolve the crude product in a mixture of DCM (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Add di-tert-butyl dicarbonate (7.20 g, 33 mmol) portion-wise over 30 minutes.
-
Reaction Quenching and Extraction: Stir the reaction mixture vigorously overnight at room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Work-up: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound as a white solid.
Expected Yield: ~95%
Protocol 2: Asymmetric Aldol Reaction using a Chiral Ionic Liquid Catalyst
This protocol outlines a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by a chiral ionic liquid derived from S-methyl-L-cysteine, [S-MeCysNH₃][NTf₂].
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Chiral Ionic Liquid Catalyst ([S-MeCysNH₃][NTf₂])
-
Water
-
Diethyl ether
Procedure:
-
Reaction Setup: To a vial, add the chiral ionic liquid catalyst (0.1 mmol, 10 mol%), the ketone (1.0 mmol), and water (0.5 mL).
-
Addition of Aldehyde: Add the aldehyde (0.5 mmol) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Work-up: After the reaction is complete (monitored by TLC), add diethyl ether (5 mL) to the reaction mixture.
-
Extraction: Vigorously stir the mixture for 5 minutes, then separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 5 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
Note: The synthesis of the chiral ionic liquid catalyst is a multi-step process that involves the S-methylation of L-cysteine, followed by esterification, reduction, and anion exchange. A detailed protocol for its preparation can be found in the supporting information of the cited literature.
Protocol 3: Synthesis of N-Cbz-S-phenyl-L-cysteine Methyl Ester
This protocol describes the copper-catalyzed S-arylation of this compound methyl ester.
Materials:
-
This compound methyl ester
-
Copper(I) oxide
-
Bromobenzene
-
Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, charge this compound methyl ester (5.4 g, 20.0 mmol), copper(I) oxide (2.8 g, 19.6 mmol), and bromobenzene (4.2 mL, 39.9 mmol) in dimethylformamide (25.0 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 145 °C) and maintain for 19 hours.
-
Monitoring: Monitor the progress of the reaction by HPLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the copper salts. Remove the DMF under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel.
Expected Outcome: The product is obtained as a solid. The yield can be determined by HPLC analysis of the crude reaction mixture.
Visualizations
The following diagrams illustrate the experimental workflows for the described synthetic applications.
Caption: Workflow for the synthesis of chiral thiazolidines.
Caption: Workflow for the asymmetric aldol reaction.
References
Application Notes and Protocols for the Synthesis of N-Cbz-L-Cysteine Methyl Ester
These application notes provide detailed protocols for the synthesis of N-Cbz-L-cysteine methyl ester, a valuable building block in peptide synthesis and drug development. The procedures outlined are intended for researchers, scientists, and professionals in the field of organic chemistry and medicinal chemistry.
Introduction
This compound methyl ester is a derivative of the amino acid L-cysteine where the amino group is protected by a benzyloxycarbonyl (Cbz) group and the carboxylic acid is esterified as a methyl ester. This protection strategy is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus and the carboxylic acid while allowing for selective modification of the sulfhydryl group. The following protocols describe a common two-step synthesis pathway: first, the esterification of L-cysteine to form L-cysteine methyl ester hydrochloride, followed by the N-protection with benzyl chloroformate.
Key Experimental Protocols
Protocol 1: Preparation of L-Cysteine Methyl Ester Hydrochloride
This protocol describes the esterification of L-cysteine using thionyl chloride in methanol. This method is efficient for producing the methyl ester, which is isolated as its hydrochloride salt.
Materials:
-
L-cysteine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Suspend L-cysteine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white solid is L-cysteine methyl ester hydrochloride. The crude product can be purified by recrystallization from methanol/diethyl ether.
Protocol 2: Synthesis of this compound Methyl Ester
This protocol details the N-protection of L-cysteine methyl ester hydrochloride using benzyl chloroformate (Cbz-Cl) in the presence of a base.
Materials:
-
L-cysteine methyl ester hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or N-methylmorpholine (NMM)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-cysteine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of ethyl acetate and water in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as sodium bicarbonate (2.5 eq) or N-methylmorpholine (2.2 eq), portion-wise or dropwise to neutralize the hydrochloride and maintain a basic pH.
-
Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, or until completion as indicated by TLC.
-
If using an aqueous/organic solvent mixture, separate the organic layer. If using an organic solvent, wash the reaction mixture with water.
-
Wash the organic layer successively with a weak acid (e.g., 1N HCl or 10% citric acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound methyl ester.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound methyl ester and related compounds.
| Step | Reactants | Solvent(s) | Base | Typical Yield (%) | Purity (%) | Analytical Method | Reference |
| Esterification | L-cysteine, Thionyl chloride | Methanol | - | 85-95 | >98 | NMR, HPLC | General Method |
| N-Cbz Protection | L-cysteine methyl ester HCl, Benzyl chloroformate | Dichloromethane/Water | Sodium Bicarbonate | 80-90 | >97 | NMR, HPLC, MS | General Method |
| Related Peptide Coupling | N-Cbz-L-alanyl, L-cysteine methyl ester HCl | Dichloromethane | N-methylmorpholine | 81 (recrystallized) | - | mp, [α] | [1] |
| Related N-Ac Protection | N-acetyl-L-cysteine, Sulfuric acid | Methanol | - | 68 | - | NMR, MS | [2] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound methyl ester.
Caption: Synthetic workflow for this compound methyl ester.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Cbz-L-Cysteine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Cbz-L-Cysteine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the Schotten-Baumann reaction, which involves the acylation of the amino group of L-cysteine with benzyl chloroformate (Cbz-Cl) under alkaline conditions. This reaction is typically performed in an aqueous/organic biphasic system or in a homogeneous solution with a suitable base to neutralize the hydrochloric acid byproduct.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can stem from several factors, including oxidation of the cysteine thiol group, racemization, and incomplete reaction.[1][2] The high reactivity of the thiol group makes it susceptible to oxidation, forming cystine derivatives.[3] Additionally, the reaction conditions, such as pH and temperature, must be carefully controlled to prevent side reactions and ensure complete conversion.
Q3: How can I minimize the oxidation of L-cysteine during the reaction?
A3: To prevent oxidation of the thiol group to a disulfide bond (forming N,N'-di-Cbz-L-cystine), it is crucial to work under an inert atmosphere, such as nitrogen or argon.[3] Degassing the solvents prior to use can also help to remove dissolved oxygen. The reaction should be performed in a closed system to maintain the inert atmosphere throughout the synthesis.[3]
Q4: What are the primary side products in this compound synthesis?
A4: The main side products include the disulfide-linked dimer, N,N'-di-Cbz-L-cystine, which arises from oxidation. Another potential side product is the S-Cbz derivative, although this is less common under typical N-acylation conditions. In peptide synthesis contexts, base-catalyzed elimination of the protected sulfhydryl group can lead to dehydroalanine formation.[4]
Q5: How can I purify the final this compound product?
A5: Purification is commonly achieved through recrystallization.[2] A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate) and then allowing it to cool slowly to form crystals. The choice of solvent is critical for obtaining high purity and yield. Washing the crude product to remove water-soluble impurities before recrystallization is also recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Oxidation of L-cysteine: The thiol group is sensitive to oxidation by atmospheric oxygen, leading to the formation of the disulfide dimer.[3] | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]- Use degassed solvents.- Keep the reaction vessel sealed from the atmosphere. |
| Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions. | - Ensure proper pH control (typically between 8-10) to facilitate the nucleophilic attack of the amino group.[5] - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Allow for sufficient reaction time. | |
| Racemization: The chiral center of L-cysteine can be susceptible to racemization under harsh basic conditions, which can complicate purification and lower the yield of the desired enantiomer.[1][2][6] | - Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of benzyl chloroformate.- Use a weaker base if racemization is a significant issue. | |
| Product is an oil or does not crystallize | Presence of Impurities: Impurities can inhibit crystallization. | - Wash the crude product thoroughly with water to remove any inorganic salts.- Perform an extraction to remove organic-soluble impurities.- Try different solvent systems for recrystallization (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether).[3] |
| Presence of multiple spots on TLC after reaction | Formation of Side Products: This indicates the presence of unreacted starting material, the disulfide dimer, or other byproducts. | - Optimize reaction conditions to favor the formation of the desired product (see "Low Yield" solutions).- If the side product is the disulfide, consider adding a mild reducing agent during workup, although this can complicate purification.- Column chromatography may be necessary for purification if recrystallization is ineffective. |
| Loss of Product during Workup | Product solubility in the aqueous phase: this compound has some water solubility, especially at higher pH. | - Acidify the aqueous layer to a pH of around 2-3 before extraction with an organic solvent to ensure the carboxylic acid is protonated and more soluble in the organic phase. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the synthesis of this compound.
Materials:
-
L-cysteine
-
Sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolution of L-cysteine: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve L-cysteine in an aqueous solution of sodium hydroxide at 0-5 °C. The amount of NaOH should be sufficient to deprotonate both the carboxylic acid and the amino group.
-
Inert Atmosphere: Flush the flask with nitrogen or argon and maintain a positive pressure of the inert gas throughout the reaction.
-
Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly add benzyl chloroformate (Cbz-Cl) dropwise. The Cbz-Cl is typically dissolved in a water-immiscible organic solvent like dichloromethane or added neat. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-2 hours), and then let it warm to room temperature and stir for an additional period (e.g., 2-4 hours).
-
Workup:
-
Separate the aqueous and organic layers.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with cold, dilute hydrochloric acid. This will precipitate the this compound.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes.
-
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting pathways, the following diagrams are provided.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. peptide.com [peptide.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Cbz-L-Cysteine Handling and Thiol Oxidation Prevention
Welcome to the technical support center for N-Cbz-L-Cysteine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing the oxidation of the thiol group, a common challenge during experimental work. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your this compound and the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is thiol oxidation in this compound?
A1: The thiol group (-SH) in the cysteine side chain is susceptible to oxidation. The most common oxidative reaction involves two molecules of this compound reacting to form a disulfide bond (-S-S-), creating a dimer molecule called N,N'-dicarbobenzyloxy-L-cystine. This is a two-electron oxidation process.[1][2] This transformation can alter the molecule's reactivity, solubility, and ability to participate in desired chemical reactions.[3]
Q2: Why is it critical to prevent the oxidation of this compound?
A2: Preventing oxidation is crucial for several reasons. The formation of the disulfide dimer consumes the active thiol-containing starting material, leading to lower yields and the introduction of impurities that can complicate purification.[3] For applications in peptide synthesis or bioconjugation, a free thiol group is often essential for the subsequent reaction step.[4] Uncontrolled oxidation can lead to irreproducible results and potential failure of the experiment.
Q3: What are the main factors that cause thiol oxidation?
A3: Several factors can promote the oxidation of the thiol group:
-
Presence of Oxygen: Atmospheric oxygen is the primary oxidant.[5]
-
Alkaline pH: Higher pH levels (typically > 7) deprotonate the thiol group (-SH) to form a more reactive thiolate anion (-S⁻), which is significantly more prone to oxidation.[6][7]
-
Presence of Metal Ions: Trace amounts of transition metal ions can catalyze the oxidation reaction.[8]
-
Light Exposure: Exposure to light, particularly UV radiation, can also contribute to degradation and oxidation.[5][9]
Q4: How can I detect if my this compound has oxidized?
A4: You can detect the formation of the disulfide dimer using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The oxidized dimer will typically have a different Rf value than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method. You would look for a mass peak corresponding to the dimer, which has a molecular weight of (2 x MW of this compound) - 2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon signals around the beta-carbon of the cysteine residue will shift upon disulfide bond formation.
Troubleshooting Guide
Issue: I observe a new, less polar spot on my TLC plate during my reaction.
-
Possible Cause: This is a common indicator of disulfide dimer formation. The dimer is often less polar than the monomeric thiol.
-
Solution: Confirm the identity of the spot by running an LC-MS analysis. If oxidation is confirmed, you may need to add a reducing agent to your reaction or workup, or modify your experimental setup to be more rigorously anaerobic.[5][8]
Issue: My this compound solution appears cloudy or a precipitate has formed upon standing.
-
Possible Cause: The oxidized dimer, N,N'-dicarbobenzyloxy-L-cystine, may have lower solubility in your chosen solvent compared to the starting material, causing it to precipitate.
-
Solution: Attempt to redissolve the material by adding a small amount of a reducing agent like DTT or TCEP. If it redissolves, oxidation was the likely cause. For future experiments, use freshly prepared solutions and store them under an inert atmosphere.[5][10]
Issue: My reaction yield is consistently low, and I recover unreacted starting material along with other products.
-
Possible Cause: If the thiol group is essential for your reaction, its oxidation to a disulfide will render it inactive, effectively lowering the concentration of the reactive species and stalling the reaction.
-
Solution: Implement rigorous anaerobic techniques. Ensure all solvents are deoxygenated and the reaction is performed under a positive pressure of nitrogen or argon.[5] Consider adding a chelating agent like EDTA to sequester catalytic metal ions.[8]
Prevention Strategies & Experimental Protocols
Core Principle: Exclusion of Oxygen
The most effective strategy for preventing thiol oxidation is to minimize the exposure of this compound to oxygen, especially in solution.
Use of Deoxygenated Solvents
Dissolved oxygen in solvents is a primary culprit for oxidation. It is crucial to remove it before use.
Protocol 1: Solvent Deoxygenation via Inert Gas Sparging
-
Place the desired solvent in a flask equipped with a sidearm or a septum-sealed cap.
-
Insert a long needle or a gas dispersion tube connected to a source of inert gas (argon or nitrogen) so that the tip is below the solvent surface.
-
Bubble the inert gas vigorously through the solvent for 30-60 minutes.[5]
-
Once deoxygenated, maintain a positive pressure of the inert gas over the solvent until it is used.[5]
Protocol 2: Solvent Deoxygenation via Freeze-Pump-Thaw This method is more rigorous and suitable for highly sensitive experiments.
-
Place the solvent in a robust round-bottom flask with a stopcock. Do not fill more than half full.
-
Freeze the solvent by immersing the flask in a cold bath (e.g., liquid nitrogen) until it is completely solid.[5]
-
Connect the flask to a high-vacuum line and evacuate the headspace for several minutes.[5]
-
Close the stopcock to isolate the flask from the vacuum line.
-
Remove the flask from the cold bath and allow the solvent to thaw completely. You will see bubbles of gas being released.[5]
-
Repeat this freeze-pump-thaw cycle at least three times for maximum effectiveness.
-
After the final thaw, backfill the flask with an inert gas like argon or nitrogen.
Maintaining an Inert Atmosphere
Running reactions under an inert atmosphere prevents atmospheric oxygen from entering the system.
Protocol 3: Setting Up a Reaction Under Inert Atmosphere
-
Assemble your glassware (e.g., round-bottom flask, condenser) and flame-dry or oven-dry it to remove moisture.
-
Cool the glassware under a stream of inert gas (nitrogen or argon).
-
Add your solid reagents, including this compound, to the reaction flask.
-
Seal the flask with a rubber septum.
-
Using a needle connected to a vacuum line and another needle connected to an inert gas line (often via a manifold or balloon), evacuate and backfill the flask with the inert gas. Repeat this cycle three times to ensure the atmosphere is completely inert.
-
Using a syringe, add the deoxygenated solvents and liquid reagents through the septum.
-
Maintain a slight positive pressure of the inert gas (e.g., using a balloon) throughout the reaction.
Use of Reducing Agents
If oxidation cannot be completely prevented, or if an oxidized sample needs to be recovered, reducing agents can be used to convert the disulfide back to the free thiol.
Protocol 4: Re-reduction of Oxidized this compound
-
Dissolve the sample containing the N,N'-dicarbobenzyloxy-L-cystine dimer in a suitable solvent.
-
Add 1.5 to 5 equivalents of a reducing agent such as TCEP or DTT.
-
Stir the solution at room temperature. The reaction progress can be monitored by TLC or LC-MS until the dimer is fully converted back to the monomer.
-
Be aware that the reducing agent will need to be removed in subsequent purification steps.
Table 1: Comparison of Common Reducing Agents
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Forms a stable six-membered ring upon oxidation. | Forms a stable phosphine oxide. |
| Optimal pH | 7.0 - 8.0 | Effective over a wide pH range (1.5 - 8.5). |
| Stability | Prone to air oxidation; solutions have a short half-life. | Highly stable in solution, resistant to air oxidation.[8] |
| Odor | Strong, unpleasant odor. | Odorless. |
| Compatibility | Can interfere with certain downstream applications like maleimide chemistry. | Generally does not interfere with maleimide chemistry.[8] |
Control of pH and Use of Chelators
-
pH Control: Since the thiolate anion is more reactive, maintaining a slightly acidic pH (e.g., 4.5-6.0) can slow the rate of oxidation.[10][11] However, this must be compatible with your reaction conditions.
-
Chelating Agents: To mitigate metal-catalyzed oxidation, add a small amount (e.g., 1 mM) of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your aqueous solutions or buffers.[8]
Proper Storage and Handling
Proper storage is the first line of defense against oxidation.
-
Solid Form: Store solid this compound in a tightly sealed container, protected from light, in a cool and dark place.[12] Storing under an inert atmosphere is ideal for long-term stability.[10]
-
In Solution: Solutions of this compound are much more susceptible to oxidation. Always use freshly prepared solutions from deoxygenated solvents. If a solution must be stored, it should be frozen under an inert atmosphere.
Visualizations
Caption: The oxidation pathway of two this compound molecules to a disulfide dimer.
References
- 1. Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Optimization of N-Cbz Protection of Cysteine
This technical support center provides troubleshooting guidance and frequently asked questions for the N-Cbz protection of cysteine, a critical step in peptide synthesis and the development of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of N-Cbz protection of cysteine?
The primary purpose of protecting the α-amino group of cysteine with a carboxybenzyl (Cbz or Z) group is to prevent its nucleophilic amine from participating in unwanted side reactions during subsequent synthetic steps, such as peptide bond formation.[1] This protection is temporary and the Cbz group can be selectively removed under specific conditions.[2][3]
Q2: What are the standard reagents for introducing the Cbz group?
The most common reagent for N-Cbz protection is benzyl chloroformate (Cbz-Cl).[2][3] Other activated esters like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can also be utilized.[2]
Q3: What are the typical alkaline conditions for N-Cbz protection of cysteine?
The reaction is typically carried out under alkaline conditions, maintaining a pH between 8 and 10.[2] This is crucial because a pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high can cause racemization of the chiral cysteine center.[2] Common bases used include sodium bicarbonate, sodium carbonate, or a mixture of the two to create a buffered system.[2]
Q4: What are the common side reactions to be aware of during N-Cbz protection of cysteine?
The main side reactions of concern are:
-
Racemization: The α-proton of cysteine can be abstracted under strongly basic conditions, leading to a loss of stereochemical integrity.[2]
-
Oxidation: The thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers or other oxidized species.
-
Over-protection: While less common for the amino group, it's important to control the stoichiometry of the protecting group reagent.
Q5: How is the N-Cbz group typically removed?
The most common method for deprotection of the Cbz group is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst).[2][3] Acidic conditions, such as with HBr in acetic acid, can also be used for cleavage.[3]
Troubleshooting Guide
Problem 1: Low Yield of N-Cbz-Cysteine
Possible Causes & Solutions:
| Cause | Recommended Action |
| Decomposition of Benzyl Chloroformate | Ensure the reaction pH is maintained between 8 and 10. A pH below this range can cause the Cbz-Cl to decompose.[2] Use a fresh bottle of benzyl chloroformate. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider slightly increasing the equivalents of benzyl chloroformate. |
| Suboptimal Base | While sodium bicarbonate is common, a buffered system of sodium carbonate and sodium bicarbonate (e.g., a 2:1 molar ratio) can provide more stable pH control.[2] |
| Poor Solubility | Ensure the cysteine is fully dissolved in the aqueous phase before the addition of benzyl chloroformate. The use of a co-solvent like THF or acetone can improve solubility. |
Problem 2: Presence of Impurities in the Final Product
Possible Causes & Solutions:
| Cause | Recommended Action |
| Racemization (Diastereomeric Impurity) | Maintain the reaction pH below 10 to minimize the risk of racemization.[2] Consider performing the reaction at a lower temperature (e.g., 0-5 °C). |
| Oxidation (Dimer Formation) | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Degas all solvents before use. |
| Unreacted Starting Material | Ensure dropwise addition of benzyl chloroformate to the reaction mixture with efficient stirring to promote complete reaction. |
| Hydrolysis of Cbz-Cl | Add the benzyl chloroformate slowly to the reaction mixture to minimize its hydrolysis in the aqueous basic solution. |
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data on the yield of Cbz-protected cysteine derivatives under various experimental conditions.
Table 1: Influence of Base and Solvent on Yield
| Compound | Base | Solvent System | Temperature | Yield (%) | Reference |
| N-CBZ S-phenyl-L-cysteine methyl ester | Sodium Bicarbonate | Toluene/Water | Room Temp. | 87.4 | [4] |
| N,N'-bis-benzyloxycarbonyl cystine dimethyl ester | N/A (Recrystallization) | Ethyl Acetate/Hexane | N/A | 79.1 | [4] |
Note: The data in Table 1 is for cysteine derivatives and illustrates the yields achievable under specific reported conditions.
Experimental Protocols
Protocol 1: General Procedure for N-Cbz Protection of L-Cysteine using Sodium Bicarbonate
-
Dissolution: Dissolve L-cysteine (1.0 eq.) in a 2:1 mixture of an appropriate organic solvent (e.g., THF or acetone) and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.0-2.5 eq.) portion-wise while stirring until fully dissolved.
-
Protection: Slowly add benzyl chloroformate (1.1-1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains between 0 and 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, and then let it warm to room temperature and stir for an additional 12-16 hours.
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with diethyl ether or ethyl acetate to remove unreacted benzyl chloroformate and benzyl alcohol.
-
Acidify the aqueous layer to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Visualizations
Experimental Workflow for N-Cbz Protection of Cysteine
Caption: Workflow for the N-Cbz protection of cysteine.
Troubleshooting Logic for Low Yield in N-Cbz Protection
References
- 1. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. ijacskros.com [ijacskros.com]
- 4. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
Side reactions to avoid during N-Cbz-L-Cysteine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of N-Cbz-L-Cysteine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The three primary side reactions to be aware of are:
-
Oxidation: The thiol group of cysteine is highly susceptible to oxidation, leading to the formation of the disulfide dimer, N,N'-di-Cbz-L-cystine.
-
Racemization: The chiral center of L-cysteine can undergo epimerization under basic conditions, resulting in the formation of N-Cbz-D-cysteine. Cysteine is particularly prone to racemization.[1]
-
N,S-di-Cbz Formation: Over-acylation can occur where both the amino and the thiol groups react with benzyl chloroformate to yield N,S-dicarbobenzoxy-L-cysteine.
Q2: How can I detect the presence of these side products in my reaction mixture?
A2: High-Performance Liquid Chromatography (HPLC) is the most effective method for detecting and quantifying this compound and its common impurities. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with an additive like trifluoroacetic acid) can effectively separate the desired product from the more nonpolar N,S-di-Cbz derivative and the dimeric cystine byproduct.[2][3][4]
Q3: What is the general reaction mechanism for N-Cbz protection of L-cysteine?
A3: The most common method is the Schotten-Baumann reaction. In this process, L-cysteine is dissolved in an aqueous basic solution, and benzyl chloroformate is added. The amine group of cysteine acts as a nucleophile, attacking the carbonyl carbon of the benzyl chloroformate, leading to the formation of a carbamate and the release of hydrochloric acid, which is neutralized by the base.[5][6]
Troubleshooting Guides
Problem 1: Low yield of this compound and significant formation of N,N'-di-Cbz-L-cystine.
-
Cause: Oxidation of the cysteine thiol group by atmospheric oxygen. This is a common issue as cysteine derivatives are readily oxidized, especially under neutral or slightly alkaline conditions.[7]
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[7]
-
Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.
-
Control of pH: Maintain a controlled pH. While basic conditions are necessary for the Schotten-Baumann reaction, excessively high pH can accelerate oxidation.
-
Reducing Agents: In some cases, the addition of a small amount of a reducing agent during workup may be beneficial, but care must be taken to ensure it does not interfere with the desired product.
-
Problem 2: Presence of the D-enantiomer (N-Cbz-D-cysteine) in the final product.
-
Cause: Racemization of the chiral center of L-cysteine, which is often catalyzed by the base used in the reaction. The choice of base and solvent has a significant impact on the extent of racemization.[1]
-
Solution:
-
Choice of Base: Use a weaker, non-nucleophilic base. Sterically hindered bases like 2,4,6-collidine have been shown to suppress racemization more effectively than stronger bases like N-methylmorpholine.[1]
-
Solvent Selection: The polarity of the solvent can influence the rate of racemization. Less polar solvents may help to reduce racemization.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0-5 °C) to minimize the rate of racemization.
-
Reaction Time: Avoid unnecessarily long reaction times, as this provides more opportunity for racemization to occur.
-
Problem 3: Formation of a significant amount of N,S-dicarbobenzoxy-L-cysteine.
-
Cause: Reaction of benzyl chloroformate with both the amino and the thiol groups of L-cysteine. The thiol group, especially in its deprotonated thiolate form, is a potent nucleophile.
-
Solution:
-
Stoichiometry and Addition Rate: Carefully control the stoichiometry of benzyl chloroformate. Use a slight excess, but avoid a large excess. Add the benzyl chloroformate slowly and dropwise to the reaction mixture to maintain a low instantaneous concentration.
-
pH Control: The nucleophilicity of the thiol group is pH-dependent. Maintaining a pH where the amino group is sufficiently deprotonated for reaction while minimizing the concentration of the more nucleophilic thiolate can help to favor N-acylation over S-acylation. A moderately basic pH is generally preferred.
-
Temperature: Keep the reaction temperature low to moderate the reactivity.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Side Product Formation
| Parameter | Condition | Impact on Oxidation (Cystine formation) | Impact on Racemization | Impact on N,S-di-Cbz Formation |
| Atmosphere | Air | High | - | - |
| Inert (N₂ or Ar) | Low | - | - | |
| Base | Strong (e.g., NaOH) | Moderate | High | Moderate |
| Weaker, hindered (e.g., 2,4,6-collidine) | Moderate | Low | Moderate | |
| Temperature | High | Increased | Increased | Increased |
| Low (0-5 °C) | Decreased | Decreased | Decreased | |
| Solvent Polarity | High (e.g., DMF) | - | Higher | - |
| Low (e.g., Dichloromethane) | - | Lower | - | |
| Reagent Addition | Rapid | - | - | Increased |
| Slow, dropwise | - | - | Decreased |
Experimental Protocols
Key Experiment: Synthesis of this compound under Optimized Conditions to Minimize Side Reactions
Materials:
-
L-Cysteine
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM), degassed
-
Water, degassed
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet.
Procedure:
-
Setup: Assemble the reaction apparatus and flush thoroughly with nitrogen gas. Maintain a positive pressure of nitrogen throughout the reaction.
-
Dissolution of Cysteine: In the reaction flask, dissolve L-cysteine (1 equivalent) in degassed water containing sodium bicarbonate (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath with stirring.
-
Preparation of Cbz-Cl Solution: In the dropping funnel, prepare a solution of benzyl chloroformate (1.1 equivalents) in degassed dichloromethane.
-
Reaction: Add the benzyl chloroformate solution dropwise to the stirred cysteine solution over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Workup:
-
Separate the organic and aqueous layers.
-
Wash the aqueous layer with a small portion of dichloromethane to remove any unreacted benzyl chloroformate.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with dilute hydrochloric acid while cooling in an ice bath. The product should precipitate as a white solid.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Assess the purity and quantify any side products by HPLC.
Visualizations
Caption: Main and side reaction pathways in this compound synthesis.
Caption: A logical workflow for troubleshooting this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdn.insights.bio [cdn.insights.bio]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude N-Cbz-L-Cysteine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude N-Cbz-L-Cysteine. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can vary depending on the synthetic route. However, they often include unreacted starting materials, byproducts from the protection reaction, and reagents used in the synthesis. Specific examples that have been noted include triphenylphosphine oxide and diethyl hydrazinodicarboxylate (DEAD-H2) if a Mitsunobu-type reaction is employed. Another potential impurity is the disulfide dimer, N,N'-di-Cbz-L-cystine, formed by oxidation.
Q2: What is the recommended first step for purifying crude this compound?
A2: For most crude samples, recrystallization is a good initial purification step as it is relatively simple and can significantly improve purity by removing baseline impurities and some colored byproducts.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: The most common method for monitoring purity is High-Performance Liquid Chromatography (HPLC)[1][2][3]. Thin-Layer Chromatography (TLC) can also be a quick and effective way to qualitatively assess the purity and identify the presence of major impurities during the purification process.
Q4: Is this compound prone to degradation?
A4: Yes, the free thiol group in this compound is susceptible to oxidation, which leads to the formation of the corresponding disulfide, N,N'-di-Cbz-L-cystine[4]. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating or in basic solutions[4].
Troubleshooting Guide
Recrystallization Issues
Q: My this compound is not crystallizing, or it is "oiling out." What should I do?
A:
-
Problem: The solvent system may not be optimal, or the concentration of the product is too high. Impurities can also inhibit crystallization.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of pure this compound can also initiate crystallization[5].
-
Adjust Solvent System: If the product is "oiling out," it means it is precipitating as a liquid. This often happens if the solution is supersaturated or if the solvent polarity is not ideal. Try adding a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) dropwise while vigorously stirring. Common solvent systems for recrystallization of similar compounds include ethyl acetate/hexanes or toluene/hexanes[5].
-
Reduce Concentration: If the solution is too concentrated, dilute it with more of the hot solvent and allow it to cool more slowly.
-
Pre-purification: If significant impurities are present, they may be inhibiting crystallization. Consider a preliminary purification step like a simple filtration through a plug of silica gel or an extraction before attempting recrystallization.
-
Q: The yield from my recrystallization is very low. How can I improve it?
A:
-
Problem: The product may be too soluble in the chosen solvent system, or the cooling process might be too rapid.
-
Solution:
-
Optimize Solvent Choice: Select a solvent system where this compound has high solubility at elevated temperatures but low solubility at cooler temperatures.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will keep more of your product in solution even after cooling.
-
Recover from Mother Liquor: The filtrate (mother liquor) after the first crystallization may still contain a significant amount of dissolved product. Concentrate the mother liquor and attempt a second recrystallization to recover more material.
-
Persistent Impurities
Q: I still see impurities in my product after recrystallization. What is the next step?
A:
-
Problem: Some impurities may have similar solubility profiles to this compound, making them difficult to remove by recrystallization alone.
-
Solution:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column is typically used.
-
Liquid-Liquid Extraction: If the impurities have a different acidity or basicity, an acid-base extraction can be very effective. For example, dissolving the crude product in an organic solvent and washing with a mild aqueous base can remove acidic impurities. Conversely, washing with a mild aqueous acid can remove basic impurities. For this compound, which is acidic, it can be extracted into a basic aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified and the product re-extracted into an organic solvent.
-
Column Chromatography Issues
Q: My compounds are not separating well on the silica gel column. What can I do?
A:
-
Problem: The mobile phase (eluent) may not have the optimal polarity to effectively separate the components.
-
Solution:
-
Optimize the Mobile Phase: The polarity of the eluent is crucial. If your compounds are eluting too quickly and are not separating, your mobile phase is too polar. Reduce the proportion of the more polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes). If your compounds are not moving down the column, the mobile phase is not polar enough; in this case, increase the proportion of the polar solvent.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase during the chromatography (gradient elution). This can help to first elute the less polar impurities and then the more polar product.
-
Check the Column Packing: An improperly packed column with air bubbles or channels can lead to poor separation. Ensure the silica gel is packed uniformly.
-
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Recrystallization | >95% | 60-85% | Effective for removing major impurities. Yield can be variable. |
| Liquid-Liquid Extraction | Variable (depends on impurity) | >90% | Good for removing acidic or basic impurities. |
| Column Chromatography | >98% | 70-90% | Highly effective for removing persistent impurities with different polarities. |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate or toluene) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Liquid-Liquid Extraction (Acid-Base)
-
Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate in a separatory funnel.
-
Aqueous Wash: Add a saturated solution of sodium bicarbonate (a weak base) to the separatory funnel. The acidic this compound will be deprotonated and move into the aqueous layer. Shake the funnel gently, venting frequently.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The purified this compound will precipitate out.
-
Re-extraction: Extract the precipitated product back into an organic solvent like ethyl acetate.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with a mobile phase of low polarity (e.g., a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. N-Benzyloxycarbonyl-S-benzyl-L-cysteine 3257-18-9 | TCI AMERICA [tcichemicals.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. N-Benzyloxycarbonyl-S-benzyl-L-cysteine 3257-18-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
N-Cbz-L-Cysteine purification by recrystallization vs. chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Cbz-L-cysteine, comparing recrystallization and column chromatography methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two most common and effective methods for the purification of this compound and its derivatives are recrystallization and column chromatography.[1] Recrystallization is a technique that separates impurities based on differences in solubility, while chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Q2: How do I choose between recrystallization and chromatography for my experiment?
A2: The choice between recrystallization and chromatography depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. Recrystallization is often preferred for larger quantities of material where the impurities have significantly different solubility profiles from the product. It is generally a more straightforward and cost-effective method. Chromatography, particularly column chromatography, offers higher resolution and is excellent for removing impurities with similar solubility to the product or for purifying smaller quantities to a very high degree of purity.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: The selection of an appropriate solvent system is critical for successful recrystallization. For this compound and related compounds, a binary solvent system is often employed. A common approach involves dissolving the crude product in a solvent in which it is soluble (like ethyl acetate or toluene) and then inducing crystallization by adding an anti-solvent in which it is less soluble (like hexanes).[2] For similar compounds like N-acetyl-L-cysteine, mixtures of acetone and diethyl ether have also been used.[3][4]
Q4: What level of purity can I expect from each method?
A4: With an optimized protocol, both methods can yield high-purity this compound. Column chromatography can often achieve purities greater than 98%.[5] Recrystallization can also yield purities of over 98%, especially if performed multiple times.[2] The final purity should always be confirmed by analytical methods such as HPLC or NMR.
Q5: What are the common challenges encountered during the purification of this compound?
A5: A common issue with cysteine derivatives is their susceptibility to oxidation, where two molecules can form a disulfide-linked dimer (cystine).[6] This can complicate purification and reduce yield. It is often advisable to perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.[6] Other challenges include oiling out during recrystallization and poor separation of closely related impurities during chromatography.
Data Summary
Table 1: Comparison of Recrystallization and Chromatography for this compound Purification
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | >98% (can be improved with multiple cycles)[2] | >98%[5] |
| Expected Yield | 80-95% (can be lower with multiple cycles) | 60-90% (dependent on separation efficiency) |
| Scalability | Excellent for large quantities | More suitable for small to medium scale |
| Time Consumption | Moderate (dissolution, crystallization, filtration) | High (column packing, running, fraction analysis) |
| Cost | Low (solvents and glassware) | High (silica gel, solvents, equipment) |
| Key Advantage | Simple, cost-effective for large scale | High resolution for difficult separations |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is a general guideline based on methods used for similar compounds.[2]
-
Dissolution: Dissolve the crude this compound product in a minimal amount of a suitable solvent, such as ethyl acetate or toluene, with gentle warming if necessary.
-
Seeding (Optional): If available, add a small seed crystal of pure this compound to the solution to induce crystallization.
-
Induce Crystallization: Slowly add an anti-solvent, such as hexanes, to the stirred solution until it becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator for several hours, or overnight, to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold anti-solvent (e.g., hexanes) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification of this compound by Column Chromatography
This is a general protocol for silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Equilibration: Equilibrate the packed column by running the starting mobile phase (e.g., a mixture of hexanes and ethyl acetate) through it.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate) to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase concentration.- Add more anti-solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal. |
| Product "oils out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooled too quickly. | - Use a lower boiling point solvent.- Allow the solution to cool more slowly.- Re-dissolve the oil in more solvent and attempt recrystallization again. |
| Low yield | - Too much solvent was used.- The product has significant solubility in the cold solvent.- Crystals were lost during transfer or filtration. | - Use the minimum amount of solvent for dissolution.- Cool the solution for a longer period at a lower temperature.- Ensure careful transfer and thorough rinsing of glassware with the cold mother liquor. |
| Colored impurities in crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (if the impurity is colored).- Perform a second recrystallization. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation | - Inappropriate mobile phase polarity.- Column was poorly packed.- Column was overloaded with sample. | - Optimize the mobile phase using TLC.- Repack the column carefully, avoiding cracks and channels.- Use a larger column or load less sample. |
| Peak tailing | - Compound is interacting too strongly with the stationary phase.- Presence of acidic or basic impurities. | - Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine).- Ensure the silica gel is of appropriate quality. |
| Low recovery of product | - Compound is irreversibly adsorbed onto the stationary phase.- Compound is unstable on silica gel. | - Use a less polar mobile phase to elute the compound.- Consider using a different stationary phase (e.g., alumina).- Work quickly and at a lower temperature if the compound is unstable. |
| Cracked or channeled column bed | - The silica gel was not packed uniformly.- The column ran dry. | - Repack the column.- Always ensure the top of the silica gel bed is covered with solvent. |
Visual Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
- 2. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
- 3. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Benzyloxycarbonyl-S-benzyl-L-cysteine 3257-18-9 | TCI AMERICA [tcichemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Preventing Racemization in N-Cbz-L-Cysteine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization during reactions involving N-Cbz-L-Cysteine.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound?
A1: Racemization is the process where an enantiomerically pure substance, such as this compound, converts into a mixture of equal parts of both its L- and D-enantiomers. This is a significant issue in pharmaceutical development because enantiomers of a chiral molecule can exhibit different biological activities and toxicities. For this compound, the presence of the D-enantiomer can lead to impurities in the final product, reduced therapeutic efficacy, and potential adverse effects.
Q2: What is the primary chemical mechanism behind the racemization of this compound during coupling reactions?
A2: The racemization of this compound is primarily a base-catalyzed process that occurs during the activation of the carboxyl group for amide bond formation. The electron-withdrawing nature of the N-Cbz protecting group and the sulfur-containing side chain increases the acidity of the α-proton (the hydrogen atom on the chiral carbon). A base present in the reaction mixture can abstract this acidic proton, forming a planar enolate or oxazolone intermediate. This intermediate is achiral and can be re-protonated from either side, leading to a mixture of the L- and D-cysteine derivatives.[1]
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors can influence the degree of racemization:
-
Base: The type of base and its concentration are critical. Stronger bases and higher concentrations generally lead to more significant racemization.
-
Coupling Reagent: The choice of coupling reagent plays a crucial role. Some reagents are more prone to inducing racemization than others.
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.
-
Solvent: The polarity of the solvent can affect the reaction kinetics and the stability of intermediates, thereby influencing racemization.
-
Pre-activation Time: Allowing the this compound to be in a pre-activated state for an extended period before the addition of the amine component can increase the likelihood of racemization.[1]
Q4: How do additives like 1-hydroxybenzotriazole (HOBt) help in suppressing racemization?
A4: Additives such as HOBt, 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective in minimizing racemization.[1][2] They function by reacting with the activated this compound intermediate to form an active ester. This active ester is more reactive towards the desired amine nucleophile and less susceptible to racemization than the initial activated species formed by the coupling reagent alone.[1][2]
Troubleshooting Guides
Issue 1: Significant levels of the D-diastereomer are detected in my peptide product.
-
Problem: Your final product shows a significant peak corresponding to the D-cysteine diastereomer upon chiral HPLC analysis, indicating a high level of racemization during the coupling of this compound. Under suboptimal conditions, racemization levels can be in the unacceptable range of 5-33%.[1]
-
Troubleshooting Steps:
-
Review Your Coupling Reagent and Additives:
-
If you are using a carbodiimide like DCC or EDC without an additive, this is a likely cause. Solution: Always use a racemization-suppressing additive like HOBt or Oxyma.[2]
-
Uronium/aminium-based reagents (e.g., HBTU, HATU) in the presence of a strong base can also cause significant racemization. Solution: If using these reagents, ensure the immediate addition of the amine component after activation (in-situ activation) to minimize the lifetime of the reactive intermediate.[1]
-
-
Evaluate the Base Used:
-
Check Reaction Temperature and Time:
-
Elevated temperatures increase the rate of racemization. Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.
-
Prolonged reaction times can lead to increased epimerization. Solution: Monitor the reaction progress and quench it as soon as it reaches completion.
-
-
Consider the Solvent:
-
Highly polar aprotic solvents like DMF are commonly used but can sometimes facilitate racemization. Solution: Consider using a less polar solvent or a mixture, such as dichloromethane (DCM)/DMF, which has been shown to reduce racemization in some cases.[1]
-
-
Issue 2: Racemization is still observed even when using HOBt.
-
Problem: Despite including HOBt in your coupling reaction, you are still observing an unacceptable level of the D-diastereomer.
-
Troubleshooting Steps:
-
Pre-activation Time:
-
Even with HOBt, allowing the this compound to sit in the activated state for too long before adding the amine can lead to racemization. Solution: Minimize the pre-activation time. For sensitive couplings, in-situ activation (adding the coupling reagent to a mixture of the acid, amine, and HOBt) is often the best approach.
-
-
Equivalents of Reagents:
-
Ensure you are using at least one equivalent of HOBt relative to the coupling reagent. Solution: Use equimolar amounts of this compound, the amine, the coupling reagent, and HOBt.
-
-
Consider More Effective Additives:
-
While HOBt is effective, other additives may offer superior racemization suppression. Solution: Consider using 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) or Oxyma, which have been reported to be more effective than HOBt in some systems.[2]
-
-
Addition of Copper(II) Chloride:
-
In some solution-phase couplings, the addition of copper(II) chloride (CuCl₂) along with HOBt has been shown to suppress racemization.[1]
-
-
Data Presentation
The following table summarizes representative quantitative data on cysteine racemization under various experimental conditions, primarily from studies on Fmoc-protected cysteine in solid-phase peptide synthesis. While not specific to this compound in solution-phase, these results illustrate the impact of different reagents on this racemization-prone residue.
| Coupling Reagent | Base (Equivalents) | Additive | Solvent | Temperature (°C) | Approximate % Racemization |
| HBTU | DIEA (2.0) | - | DMF | 25 | ~8-12% |
| HATU | DIEA (2.0) | - | DMF | 25 | ~4-6% |
| HATU | Collidine (1.5) | - | DMF | 25 | <2% |
| COMU | DIEA (2.0) | - | DMF | 25 | ~3-5% |
| DIC | DIEA (2.0) | HOBt | DMF | 25 | ~2-4% |
| DIC | - | Oxyma | DMF | 0 to 25 | <1% |
Data compiled from typical results reported in peptide synthesis literature. Actual values can vary based on the specific amino acid sequence, protecting groups, and reaction scale.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DCC/HOBt
This protocol describes a general procedure for the solution-phase coupling of this compound to an amino acid ester with minimal racemization.
-
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.0 eq), and the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM (1.0 eq) dropwise to the stirred solution.
-
In a separate flask, dissolve DCC (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to remove any remaining DCU and potential diastereomers.
-
Protocol 2: Low-Racemization Coupling of this compound using EDC/Oxyma
This protocol utilizes the water-soluble carbodiimide EDC, which can simplify the workup procedure.
-
Materials:
-
This compound
-
Amino acid ester
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
5% aqueous citric acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq), the amino acid ester (1.0 eq), and Oxyma (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add EDC·HCl (1.1 eq) in one portion to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic solution sequentially with 5% citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude peptide by flash chromatography.
-
Mandatory Visualizations
References
Technical Support Center: Handling Air-Sensitive N-Cbz-L-Cysteine
Welcome to the technical support center for N-Cbz-L-Cysteine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls and troubleshooting strategies associated with the handling and use of this air-sensitive reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.
Issue 1: Product Degradation and Discoloration
Q1: My this compound has turned yellow and/or appears clumpy. What is the cause and is it still usable?
This is a common sign of oxidation and/or hydrolysis. The free thiol group in this compound is highly susceptible to air oxidation, leading to the formation of the corresponding disulfide, N,N'-di-Cbz-L-cystine. This disulfide is often less soluble and can appear as a precipitate or cause the material to clump. Discoloration may also indicate other degradation pathways.
Troubleshooting Steps:
-
Assess Purity: Before use, it is advisable to check the purity of the material by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Recrystallization: If the impurity level is low, recrystallization may be attempted. However, this should be done with caution to avoid further degradation.
-
Discard if Heavily Degraded: If significant degradation is observed (e.g., a high percentage of disulfide impurity by HPLC), it is recommended to discard the reagent as it can lead to unreliable and unrepeatable experimental results.
Q2: How can I prevent the degradation of this compound during storage?
Proper storage is critical to maintaining the integrity of this compound.
Recommended Storage Protocol:
-
Inert Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[1]
-
Low Temperature: Keep the container tightly sealed and stored in a cool, dry place, preferably refrigerated or frozen (-20°C) for long-term storage.
-
Desiccation: Store over a desiccant to protect from moisture, which can contribute to hydrolysis.
-
Light Protection: Protect from light by using an amber-colored vial or storing it in a dark place.
Issue 2: Poor Solubility and Precipitation in Solution
Q3: I'm having difficulty dissolving this compound, or it precipitates out of solution over time. What can I do?
The solubility of this compound can be challenging due to its zwitterionic character at neutral pH and the hydrophobic nature of the Cbz group. Precipitation over time is often due to the formation of the less soluble disulfide dimer.
Troubleshooting Solvent Selection and Dissolution:
-
pH Adjustment: this compound is generally more soluble in acidic or basic solutions compared to neutral pH. For many applications, dissolving in a slightly acidic buffer (e.g., pH 3-5) can improve solubility and stability. L-cysteine itself is more stable in acidic solutions.[2]
-
Organic Solvents: For reactions in organic media, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often used. Ensure the solvent is anhydrous and degassed to prevent oxidation.
-
Inert Atmosphere during Dissolution: When preparing solutions, it is crucial to use degassed solvents and to handle the compound under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to prevent oxidation.[1]
-
Freshly Prepared Solutions: Always prepare solutions of this compound immediately before use. Avoid storing solutions for extended periods, even at low temperatures.
Issue 3: Inconsistent Reaction Outcomes and Side Products
Q4: My reactions involving this compound are giving low yields or unexpected side products. What are the common pitfalls?
The reactivity of the thiol group is the primary source of side reactions.
Common Side Reactions and Prevention:
-
Oxidative Dimerization: The most common side reaction is the formation of the disulfide dimer. To prevent this, strictly anaerobic conditions must be maintained throughout the experiment. The use of antioxidants in some contexts can be considered, but their compatibility with the reaction chemistry must be verified.
-
Racemization: Cysteine derivatives are prone to racemization, especially during activation for peptide coupling in the presence of a base. The electron-withdrawing nature of the protected sulfhydryl group increases the acidity of the α-proton, making it susceptible to abstraction.
-
Mitigation Strategies:
-
Use weaker or sterically hindered bases (e.g., N-methylmorpholine or 2,4,6-collidine instead of DIPEA).[3]
-
Employ racemization-suppressing additives like Oxyma Pure® or Cl-HOBt during carbodiimide-mediated couplings.
-
Perform couplings at lower temperatures (e.g., 0 °C).
-
-
-
Reaction with Metal Contaminants: Trace metal ions can catalyze the oxidation of thiols.[1]
-
Prevention: Use high-purity reagents and solvents. If metal catalysis is suspected, the addition of a chelating agent like EDTA can be beneficial, provided it does not interfere with the desired reaction.[1]
-
Quantitative Data Summary
Table 1: Stability of Cysteine Derivatives Under Various Conditions
| Compound | Condition | Observation | Reference |
| L-Cysteine | Neutral or slightly alkaline aqueous solution | Oxidized to cystine by air. | [2] |
| L-Cysteine | Acidic solutions | More stable. | [2] |
| N-acetylcysteine | Acidic (HCl 0.5 M, 1 min) | 15% decrease in content. | [4] |
| N-acetylcysteine | Basic (NaOH 0.1 M, 10 min) | 23% decrease in content. | [4] |
| N-acetylcysteine | Heating (80 °C, 3 h) | 24% decrease in content. | [4] |
| N-acetylcysteine | Oxidative (H₂O₂ 0.3%, 3 h) | 6% decrease in content. | [4] |
Key Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol outlines the steps for preparing a solution of this compound with minimal risk of oxidation.
Materials:
-
This compound (solid)
-
Anhydrous, degassed solvent (e.g., DMF, DMSO, or an appropriate buffer)
-
Schlenk flask or a vial with a septum
-
Inert gas source (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Weigh the desired amount of this compound in a tared Schlenk flask or vial under a stream of inert gas.
-
Seal the flask or vial with a septum.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the desired volume of anhydrous, degassed solvent to the flask via a syringe.
-
Gently swirl or sonicate the flask until the solid is completely dissolved.
-
The solution should be used immediately. If short-term storage is unavoidable, keep the solution under a positive pressure of inert gas and at a low temperature.
Protocol 2: Monitoring Oxidation by HPLC
This protocol provides a general method for assessing the purity of this compound and quantifying the formation of its disulfide dimer.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 254 nm.
-
Injection Volume: 10 µL
Procedure:
-
Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Inject the sample onto the HPLC system.
-
Identify the peaks corresponding to this compound and its disulfide dimer (N,N'-di-Cbz-L-cystine) by comparing retention times with standards or by mass spectrometry. The disulfide dimer will typically have a later retention time due to its increased hydrophobicity.
-
Calculate the relative percentage of each component based on the peak areas.
Visualizations
References
- 1. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing catalyst loading for N-Cbz-L-Cysteine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Cbz-L-Cysteine, with a particular focus on catalyst loading.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly in copper-catalyzed reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor quality of reagents or solvents. 4. Presence of oxygen, which can lead to oxidation of cysteine derivatives.[1] | 1. Use freshly sourced, high-purity copper powder or other catalysts. Consider a pre-activation step if applicable. The combination of copper powder and a catalytic amount of CuBr₂ may improve results.[2][3] 2. Ensure the reaction mixture reaches the optimal temperature. For copper-catalyzed reactions with aryl halides, temperatures between 110°C and 140°C are often employed.[2][3] 3. Use anhydrous solvents, such as DMF, and ensure all reagents are of high purity.[2][3] 4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
| Incomplete Reaction | 1. Insufficient catalyst loading. 2. Short reaction time. 3. Inefficient stirring. | 1. Systematically increase the catalyst loading. Refer to the Catalyst Loading Optimization table below. 2. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. Some reactions may require stirring overnight or for up to 24 hours.[2][3] 3. Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture, especially when using solid catalysts like copper powder. |
| Formation of Side Products | 1. Racemization of the cysteine chiral center. 2. Side reactions due to high temperatures. 3. Oxidation of the thiol group. | 1. Control the reaction pH, especially during the introduction of the Cbz protecting group, to minimize racemization. A pH between 8 and 10 is generally recommended for this step.[4] 2. Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts. 3. As mentioned previously, maintaining an inert atmosphere throughout the synthesis is crucial.[1] |
| Difficulty in Product Isolation and Purification | 1. Co-precipitation of copper salts with the product. 2. Product instability during workup. | 1. After the reaction, the mixture can be diluted with a solvent like toluene and stirred to help precipitate the product while keeping copper salts in solution for filtration.[2][3] 2. Avoid harsh acidic or basic conditions during workup if the product is sensitive. The Cbz group can be cleaved by strong acids.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the synthesis of this compound?
A1: While various catalysts can be used, copper powder is a commonly cited catalyst for the coupling of cysteine derivatives with aryl halides.[2][3] The efficiency of the catalysis can sometimes be improved by the addition of a catalytic amount of a copper(II) salt, such as CuBr₂.[2][3] The choice of catalyst may also depend on the specific reaction pathway being followed.
Q2: How can I optimize the catalyst loading for my reaction?
A2: Catalyst loading should be optimized experimentally for each specific reaction setup. A systematic approach is to vary the molar ratio of the catalyst to the limiting reagent and observe the effect on reaction yield and purity. Below is a sample table illustrating how to approach this optimization.
Q3: What are the key parameters to control during the synthesis?
A3: Key parameters to control include reaction temperature, reaction time, solvent purity, and the reaction atmosphere. For copper-catalyzed reactions, maintaining an inert atmosphere (e.g., nitrogen) is critical to prevent oxidation of the thiol group.[1] The reaction temperature should be carefully controlled to ensure a reasonable reaction rate without promoting side reactions.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2][3] This will allow you to determine when the starting materials have been consumed and the reaction is complete.
Experimental Protocol: Copper-Catalyzed Synthesis of N-Cbz-S-phenyl-L-cysteine Methyl Ester
This protocol is adapted from procedures for the synthesis of N-Cbz-S-aryl-L-cysteine derivatives.[2][3]
Materials:
-
N,N'-bis-benzyloxycarbonyl-L-cystine dimethyl ester
-
Copper powder
-
Cupric bromide (CuBr₂) (optional, as a co-catalyst)
-
Bromobenzene
-
Anhydrous Dimethylformamide (DMF)
-
Toluene
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, combine N,N'-bis-benzyloxycarbonyl-L-cystine dimethyl ester, copper powder, and (if used) a catalytic amount of CuBr₂ in anhydrous DMF.
-
Heat the stirred mixture to the desired reaction temperature (e.g., 110-140°C).
-
Slowly add bromobenzene to the reaction mixture.
-
Maintain the reaction at the set temperature and monitor its progress by TLC or HPLC. Reactions may take several hours to reach completion.[2][3]
-
Once the reaction is complete, cool the mixture to approximately 80°C.
-
Remove the DMF by vacuum distillation.
-
Add toluene to the residue and stir for about an hour at 70-75°C.
-
Filter the mixture to remove the catalyst and wash the solid product with additional toluene.
-
The crude product can be further purified by recrystallization.
Catalyst Loading Optimization Data
The following table provides a template for optimizing catalyst loading for the synthesis of N-Cbz-S-phenyl-L-cysteine methyl ester. The values presented are hypothetical and should be adapted based on experimental results.
| Entry | Copper Powder (mol eq.) | CuBr₂ (mol eq.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1.0 | - | 120 | 18 | 65 | 90 |
| 2 | 1.5 | - | 120 | 18 | 75 | 92 |
| 3 | 2.0 | - | 120 | 18 | 85 | 95 |
| 4 | 2.0 | 0.1 | 120 | 12 | 90 | 96 |
| 5 | 2.5 | 0.1 | 120 | 12 | 91 | 96 |
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0968997B1 - Process for S-aryl-L-cysteine and derivatives - Google Patents [patents.google.com]
- 3. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Troubleshooting low yields in N-Cbz-L-Cysteine esterification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields during the esterification of N-Cbz-L-Cysteine.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my this compound esterification yield unexpectedly low or nonexistent?
Low yields can stem from several factors, ranging from reaction conditions to the stability of the starting material and product. A systematic approach to troubleshooting is often the most effective.
Possible Causes and Solutions:
-
Incomplete Reaction: The esterification may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature. For reactions involving coupling agents, ensure they are fresh and added under anhydrous conditions.
-
-
Sub-optimal Reaction Conditions: The chosen method may not be ideal for this specific substrate.
-
Solution: Consider alternative esterification methods. If a Fischer esterification (acid catalysis with alcohol as solvent/reagent) is failing due to solubility issues of the cysteine derivative in non-polar solvents, a coupling agent-based method in a solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) might be more effective.[1]
-
-
Degradation of Starting Material or Product: this compound and its esters can be susceptible to degradation, especially under harsh conditions.
-
Solution: Avoid excessively high temperatures and prolonged reaction times. Ensure that the work-up procedure is performed promptly after the reaction is complete.
-
-
Issues with Reagents: The quality of reagents is crucial.
-
Solution: Use freshly distilled solvents and new bottles of coupling agents. Ensure that any reagents that are sensitive to moisture are handled under an inert atmosphere.
-
Question 2: I'm observing a significant amount of a white, insoluble precipitate. What is it and how can I prevent its formation?
The most common side reaction when working with cysteine derivatives is the oxidation of the thiol group (-SH) to a disulfide (-S-S-), forming N,N'-bis(Cbz)-L-cystine. This disulfide is often less soluble than the starting material and can precipitate out of the reaction mixture.
Prevention Strategies:
-
Inert Atmosphere: The primary cause of oxidation is exposure to atmospheric oxygen.[2] It is crucial to conduct the reaction under an inert atmosphere, such as dry nitrogen or argon.[2][3] This involves flushing the reaction vessel with the inert gas before adding reagents and maintaining a positive pressure of the gas throughout the experiment.[2]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Alternative Starting Material: An alternative strategy is to start with the disulfide, N,N'-bis(Cbz)-L-cystine, perform the esterification on both carboxylic acid groups, and then reduce the disulfide bond in a subsequent step to yield the desired cysteine ester.[3]
Question 3: My purification is difficult, and I'm losing a lot of product during work-up. What can I do?
Purification of amino acid derivatives can be challenging due to their amphiphilic nature.
Purification Tips:
-
Aqueous Work-up: During liquid-liquid extraction, washing the organic layer with a mild acid, such as a 10% citric acid solution, can help remove any unreacted amine components.[2] A subsequent wash with a dilute base, like 1 N sodium hydrogen carbonate, can remove unreacted carboxylic acids.[2]
-
Recrystallization: If the product is a solid, recrystallization is an effective purification method. Common solvent systems include ethyl acetate/ether/petroleum ether.[2]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography can be used. A gradient of ethyl acetate in hexane is a common eluent system.
Data Presentation: Comparison of Esterification Methods
| Method | Reagents | Typical Solvent | Reported Yield | Key Considerations |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, HCl) | The corresponding alcohol | Variable, often moderate to low for complex substrates | Can have low solubility for this compound.[3] Requires elevated temperatures which can promote side reactions. |
| Coupling Agent | Alcohol, EDCI, DMAP | DCM, DMF | 70-80% (for similar reactions) | Works well for sterically hindered alcohols.[1] Requires anhydrous conditions. |
| Acid Chloride Formation | Oxalyl Chloride or Thionyl Chloride, then Alcohol | DCM | ~70-80% | The formation of the acid chloride can be aggressive. Thionyl chloride in alcohol can directly lead to the ester.[4][5] |
| Alkoxyacetylene | Ethoxyacetylene, Alcohol | Ethyl Acetate | ~70% | Milder conditions compared to Fischer esterification.[6] |
Experimental Protocols
Protocol 1: Esterification using Thionyl Chloride
This protocol is adapted for the synthesis of cysteine esters.[5]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in the desired alcohol (e.g., ethanol, 5-10 mL per gram of cysteine derivative).
-
Cooling: Cool the suspension in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (2 equivalents) to the cooled and stirred suspension. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess alcohol and thionyl chloride under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography.
Protocol 2: Peptide Coupling-Style Esterification using EDCI/DMAP
This method is analogous to peptide bond formation and is effective for sensitive substrates.
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add EDCI (1.2 equivalents) to the cooled solution in one portion.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography.
Visualizations
Caption: A workflow for troubleshooting low yields in this compound esterification.
Caption: The general reaction pathway for the esterification of this compound.
Caption: The oxidation of this compound to its disulfide byproduct.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
Technical Support Center: Deprotection of N-Cbz-L-Cysteine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the complete deprotection of N-Cbz-L-Cysteine. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during this critical step in synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for confirming the complete deprotection of this compound?
The completion of the N-Cbz deprotection reaction is typically monitored and confirmed using a combination of chromatographic and spectroscopic techniques. The most common methods are:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for the determination of the percentage of starting material, product, and any impurities.[1][2]
-
Mass Spectrometry (MS): Confirms the identity of the product by verifying its molecular weight and can help identify side products.[1][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product by analyzing the chemical environment of its protons (¹H NMR) and carbons (¹³C NMR).[5][6][7]
Q2: How can I use Thin-Layer Chromatography (TLC) to monitor the reaction?
TLC is an effective way to visualize the progress of the deprotection. A successful reaction will show the consumption of the this compound starting material and the formation of a new spot corresponding to the free L-Cysteine.
-
Spotting: Spot the reaction mixture alongside the this compound starting material on a TLC plate.
-
Visualization: The starting material (Cbz-protected) is less polar than the product (free amine). Therefore, the product spot will have a lower Retention Factor (Rf) and will appear closer to the baseline. The starting material spot will travel further up the plate.
-
Staining: Use a ninhydrin stain to visualize the product. Since L-cysteine has a primary amine, it will stain (typically purple or yellow), while the Cbz-protected starting material will not react with ninhydrin. UV light can be used to visualize the Cbz-protected starting material due to its aromatic benzyl group.
| Compound | Expected Rf Value (Typical) | Ninhydrin Staining |
| This compound | Higher (e.g., 0.6-0.8) | Negative |
| L-Cysteine | Lower (e.g., 0.2-0.4) | Positive |
Q3: What should I look for in an HPLC analysis to confirm deprotection?
Reverse-phase HPLC (RP-HPLC) is a powerful tool for monitoring the reaction progress and purity of the final product.
-
Retention Time: The Cbz-protected starting material is more hydrophobic and will have a longer retention time compared to the more polar, deprotected L-Cysteine.
-
Monitoring: Injecting aliquots of the reaction mixture over time will show a decrease in the peak area of the starting material and an increase in the peak area of the product.
-
Completion: The reaction is considered complete when the peak corresponding to the this compound is no longer detectable.[8]
Q4: How can NMR spectroscopy confirm the removal of the Cbz group?
¹H NMR spectroscopy is definitive for confirming the structure of the deprotected product. The key is to look for the disappearance of signals corresponding to the Cbz group and the appearance of signals for the free amine.
| Group | Protons | ¹H NMR Chemical Shift (ppm) | Status after Deprotection |
| Cbz Group | Aromatic (C₆H₅) | ~7.3-7.5 | Disappears |
| Methylene (CH₂) | ~5.1-5.3 | Disappears | |
| Cysteine | α-CH | ~3.0-3.4 (shifts upon deprotection) | Remains/Shifts |
| β-CH₂ | ~2.8-3.0 | Remains | |
| Amine (NH₂) | Variable (appears) | Appears |
The disappearance of the characteristic aromatic and methylene protons of the Cbz group is a clear indicator of successful deprotection.[6]
Q5: What is the role of Mass Spectrometry in confirming deprotection?
Mass spectrometry (MS) confirms the identity of the product by measuring its mass-to-charge ratio (m/z). This technique is crucial for verifying that the desired chemical transformation has occurred and for identifying any side products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass Change |
| This compound | C₁₁H₁₃NO₄S | 255.29 | N/A |
| L-Cysteine | C₃H₇NO₂S | 121.16 | -134.13 Da |
A successful deprotection will show a mass peak corresponding to L-Cysteine (or its protonated form, [M+H]⁺, in ESI-MS) and the absence of the mass peak for the this compound starting material.[3]
Q6: What are common side reactions during this compound deprotection, and how can I detect them?
The thiol group in cysteine is highly reactive and can lead to side reactions.[4][9]
-
Disulfide Bond Formation: The free thiol of deprotected L-Cysteine can oxidize to form cystine (a disulfide dimer). This can be detected by MS as a mass corresponding to (2M-2H) and by HPLC, where a new peak with a different retention time will appear.[10]
-
Alkylation: If scavengers are not used during acid-catalyzed deprotection, the benzyl cation byproduct can re-alkylate the thiol group. This can be detected by MS.
-
β-elimination: Under basic conditions, particularly in peptide synthesis, β-elimination can occur to form a dehydroalanine intermediate.[11][12] This is less common for single amino acid deprotection but is a known side reaction for C-terminal cysteine residues.[11][12]
Troubleshooting Guide
This guide addresses common problems encountered when confirming the deprotection of this compound.
Problem 1: My TLC/HPLC analysis shows significant starting material remaining.
-
Possible Cause (Catalytic Hydrogenation): The palladium catalyst may be poisoned or inactive.[13] The sulfur in cysteine can act as a catalyst poison.
-
Solution: Use a fresh batch of catalyst and increase the catalyst loading (e.g., 10-20 mol%). Ensure the starting material and solvents are high purity. Consider using a different deprotection method if catalyst poisoning persists.
-
-
Possible Cause (Acidic Cleavage): The acid may not be strong enough, or the reaction time/temperature is insufficient.[13]
-
Solution: Switch to a stronger acid (e.g., HBr in acetic acid). Increase the reaction temperature or prolong the reaction time. Add a scavenger like anisole or thioanisole to trap the benzyl cation and drive the reaction to completion.[13]
-
Problem 2: My mass spectrum shows unexpected masses.
-
Possible Cause: Formation of a disulfide-linked dimer (cystine).
-
Indication: A mass corresponding to twice the molecular weight of L-cysteine minus two protons ([2M-H]⁺ or [2M+H]⁺ depending on ionization).
-
Solution: Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The disulfide can often be reduced back to the free thiol by treatment with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[10]
-
-
Possible Cause: S-alkylation by the benzyl cation.
-
Indication: A mass corresponding to the product plus a benzyl group (+90 Da).
-
Solution: Ensure an effective scavenger (e.g., triisopropylsilane (TIS), thioanisole) is used in sufficient quantity during acid-catalyzed deprotection.
-
Problem 3: The yield of the deprotected cysteine is low.
-
Possible Cause: Product loss during workup or purification.
-
Solution: L-Cysteine is water-soluble. Avoid excessive washing with organic solvents during aqueous workup. Use appropriate purification techniques for polar compounds, such as ion-exchange chromatography or crystallization from water/ethanol.
-
-
Possible Cause: Oxidation to cystine or other side products.
-
Solution: Degas solvents and work under an inert atmosphere. Consider adding a small amount of a reducing agent during workup to maintain the thiol in its reduced state.
-
Experimental Protocols
Protocol 1: General Procedure for TLC Analysis
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System: A common mobile phase is a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 9:1 or 8:2 v/v). The polarity can be adjusted as needed.
-
Spotting: Dissolve a small amount of your reaction mixture and starting material in a suitable solvent (e.g., MeOH). Spot them on the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization:
-
Examine the dried plate under UV light (254 nm) to see the Cbz-protected starting material.
-
Dip the plate in a ninhydrin solution and gently heat to visualize the free amine of the L-Cysteine product.
-
Protocol 2: General Procedure for RP-HPLC Analysis
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient, for example, from 5% to 95% Solvent B over 20-30 minutes.
-
Detection: Monitor at 214 nm and 254 nm. The aromatic Cbz group will absorb strongly at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition. Filter the sample before injection.
Protocol 3: General Procedure for Mass Spectrometry Analysis
-
Technique: Electrospray Ionization (ESI) is most common for this type of molecule.
-
Sample Preparation: Dilute the sample in a suitable solvent like methanol or acetonitrile/water. A small amount of formic acid may be added to promote ionization.
-
Analysis: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Interpretation: Look for the expected m/z for L-Cysteine ([M+H]⁺ ≈ 122.0) and the absence of the starting material ([M+H]⁺ ≈ 256.0). Also, screen for potential side products like the cystine dimer ([M+H]⁺ ≈ 241.0).
Protocol 4: Sample Preparation for NMR Spectroscopy
-
Purification: The sample must be purified before NMR analysis to obtain a clean spectrum.
-
Solvent: Use a deuterated solvent in which the sample is soluble, such as Deuterium Oxide (D₂O) or deuterated methanol (CD₃OD).[5]
-
Analysis: Acquire a ¹H NMR spectrum. If necessary, acquire a ¹³C NMR spectrum for further structural confirmation.
Visualizations
Caption: Experimental workflow for monitoring and confirming the complete deprotection of this compound.
Caption: A decision tree for troubleshooting common issues in this compound deprotection.
References
- 1. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic Encoding and Enzymatic Deprotection of a Latent Thiol Side Chain to Enable New Protein Bioconjugation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Synthesis and characterization of novel α-monomers of peptide nucleic acid [redalyc.org]
- 7. Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 10. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Navigating Purity Analysis of N-Cbz-L-Cysteine: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical step. This guide provides a comparative analysis of analytical methods for determining the purity of N-Cbz-L-Cysteine, a key building block in peptide synthesis. High-Performance Liquid Chromatography (HPLC) stands out as the primary method, supported by other techniques for comprehensive quality control.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for assessing the purity of this compound and other N-protected amino acids. Its high resolution and sensitivity allow for the separation and quantification of the main compound from potential impurities.
A typical RP-HPLC method for this compound would involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (often with a pH-modifying agent like trifluoroacetic acid) and an organic modifier such as acetonitrile. Detection is commonly performed using a UV detector, as the carbobenzyloxy (Cbz) group provides a strong chromophore.
Table 1: Comparison of HPLC Methods for N-Protected Amino Acids
| Parameter | Method 1 (Adapted for this compound) | Method 2 (General for N-Cbz Amino Acids) |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.05% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 214 nm and 254 nm |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 5 µL |
Alternative and Complementary Analytical Methods
While HPLC is the primary tool for quantitative purity analysis, other methods provide valuable qualitative and confirmatory data.
Table 2: Comparison of Alternative Analytical Methods
| Method | Principle | Application for this compound Purity | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | Rapidly assess the presence of major impurities and unreacted starting materials. | Fast, simple, and cost-effective for qualitative screening. | Lower resolution and sensitivity compared to HPLC; not suitable for quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | Confirms the identity of the this compound and can detect impurities with distinct structural features. | Provides structural confirmation; can quantify impurities if appropriate standards are used. | Lower sensitivity than HPLC for trace impurities; requires more expensive instrumentation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of this compound and can be coupled with HPLC (LC-MS) to identify unknown impurities. | High sensitivity and specificity for molecular weight determination. | Typically not a standalone quantitative method for purity without extensive calibration. |
Experimental Protocols
Representative HPLC Protocol for this compound Purity Analysis
This protocol is a representative method adapted from established procedures for similar N-protected amino acids.
1. Instrumentation:
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-22 min: 5% to 95% B (linear gradient)
-
22-25 min: 95% B
-
25-27 min: 95% to 5% B (linear gradient)
-
27-30 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Potential Impurities in this compound
A robust analytical method should be capable of separating this compound from its potential impurities, which may include:
-
Starting Materials: Unreacted L-cysteine and benzyl chloroformate.
-
By-products: Di-Cbz-L-cysteine (protection on both the amino and thiol groups).
-
Degradation Products: N,N'-bis(Cbz)-L-cystine, the disulfide-linked dimer formed by oxidation of the thiol group.
Workflow for HPLC Purity Analysis
The following diagram illustrates the general workflow for determining the purity of this compound using HPLC.
Caption: Workflow for HPLC Purity Analysis of this compound.
A Comparative Guide to Cysteine Protection in Fmoc Solid-Phase Peptide Synthesis: A Focus on Performance and Side Reaction Minimization
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of therapeutic peptides and complex proteins, the strategic protection of reactive amino acid side chains is paramount to achieving high purity and yield. Cysteine, with its highly nucleophilic thiol group, presents a particular challenge in Fmoc-based solid-phase peptide synthesis (SPPS). The choice of the sulfhydryl (thiol) protecting group not only dictates the conditions for its removal but also significantly impacts the prevalence of common side reactions such as racemization and β-elimination.
This guide provides an objective comparison of commonly used cysteine side-chain protecting groups in the context of the Fmoc/tBu strategy. While historically significant in solution-phase synthesis, the Carbobenzyloxy (Cbz or Z) group is not a conventional choice for cysteine side-chain protection in modern Fmoc-SPPS due to a lack of orthogonality. The S-benzyl (Bzl) group, the side-chain analogue of N-Cbz, requires harsh cleavage conditions, such as hydrofluoric acid (HF), which are incompatible with the standard mild acid cleavage (trifluoroacetic acid, TFA) of the Fmoc/tBu strategy. This guide will, therefore, focus on a comparative analysis of standard, orthogonal protecting groups and provide the data necessary to make informed decisions for successful peptide synthesis.
Performance Comparison of Cysteine Side-Chain Protecting Groups
The selection of a cysteine protecting group is a critical step in the design of a peptide synthesis strategy. The ideal group should be stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and be selectively removed under conditions that do not degrade the peptide. The following table summarizes the performance of several commonly used protecting groups.
| Protecting Group | Structure | Deprotection Conditions | Racemization Level (%)* | Key Advantages & Disadvantages |
| Trityl (Trt) | Triphenylmethyl | TFA (standard cleavage) | 3.3 - 8.0 | Advantages: Cost-effective, removed during standard cleavage. Disadvantages: Prone to racemization, can lead to piperidinylalanine formation, incomplete removal can be an issue. |
| Tetrahydropyranyl (Thp) | TFA (standard cleavage) | 0.74 | Advantages: Significantly reduces racemization and β-elimination, potentially improves peptide solubility. Disadvantages: More expensive than Trt. | |
| Diphenylmethyl (Dpm) | TFA (standard cleavage) | 6.8 | Advantages: Alternative to Trt. Disadvantages: Higher racemization than Trt and Thp. | |
| 4-Methoxytrityl (Mmt) | 1-2% TFA in DCM (mild acid) | Lower than Trt | Advantages: Allows for on-resin deprotection for selective disulfide bond formation. Disadvantages: More acid-labile than Trt, may not be fully stable to repeated couplings. | |
| Acetamidomethyl (Acm) | Hg(OAc)₂ or I₂ | Low | Advantages: Stable to TFA, allows for purification of the fully protected peptide before disulfide bond formation. Disadvantages: Requires a separate, often toxic (mercury) or oxidative (iodine), deprotection step. | |
| S-Benzyl (Bzl) | HF (strong acid) | 5.3 | Advantages: Highly stable. Disadvantages: Not orthogonal with standard Fmoc/tBu strategy; requires harsh HF cleavage which can degrade the peptide. |
*Racemization levels are highly dependent on coupling conditions. The values presented are for comparison under specific experimental conditions and may vary.
Key Side Reactions in Cysteine-Containing Peptide Synthesis
Two major side reactions plague the synthesis of peptides containing C-terminal cysteine residues in Fmoc-SPPS:
-
Racemization: The abstraction of the α-proton of the cysteine residue by the basic conditions of Fmoc deprotection can lead to a loss of stereochemical integrity. This is particularly problematic for C-terminal cysteines.
-
3-(1-Piperidinyl)alanine Formation: A base-catalyzed β-elimination of the protected thiol group forms a dehydroalanine intermediate. This reactive species can then be attacked by piperidine (the Fmoc deprotection reagent) to form an irreversible adduct.
The choice of the cysteine side-chain protecting group has a profound impact on the extent of these side reactions. As the data indicates, the Thp group is demonstrably superior to the more traditional Trt group in minimizing both racemization and piperidinylalanine formation .
Experimental Protocols
General Protocol for Coupling of Fmoc-Cys(PG)-OH in SPPS
This protocol outlines a standard manual coupling procedure. Automated synthesizers will follow a similar chemical logic.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Cys(PG)-OH (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Cys(Thp)-OH) (3 equivalents)
-
Coupling reagent: HCTU (2.9 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Cys(PG)-OH, HCTU, and DIPEA in DMF. Allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to ensure complete coupling.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Cycle Repetition: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.
Protocol for Cleavage and Deprotection of S-Trt and S-Thp Protected Cysteine
This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry thoroughly under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or orange color as the trityl cations are released.
-
Peptide Precipitation: Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether. A white precipitate of the peptide should form.
-
Washing and Isolation: Centrifuge the tube to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol for On-Resin Deprotection of S-Mmt Protected Cysteine
This protocol is used for the selective deprotection of a cysteine residue on the solid support, for example, to perform an on-resin cyclization.
Materials:
-
Peptide-resin with Fmoc-Cys(Mmt)-OH incorporated
-
Deprotection Solution: 1-2% TFA in DCM with 5% TIS
-
Washing Solvents: DCM, DMF
-
Neutralization Solution: 5% DIPEA in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Mmt Deprotection: Treat the resin with the deprotection solution and agitate. Monitor the deprotection by HPLC-MS analysis of a small cleaved sample. The deprotection is typically complete within 30-60 minutes.
-
Washing: Wash the resin thoroughly with DCM and then DMF.
-
Neutralization: Treat the resin with the neutralization solution to quench any residual acid.
-
Washing: Wash the resin with DMF. The free thiol is now available for subsequent reactions.
Visualizing the Chemistry: Workflows and Side Reactions
Fmoc-SPPS Cycle for Cysteine Incorporation
Caption: A generalized workflow for the incorporation of a protected cysteine residue in Fmoc-SPPS.
Final Cleavage and Deprotection of Acid-Labile Groups
Caption: The final step of Fmoc-SPPS, yielding the deprotected crude peptide.
Side Reaction Pathway: Racemization and Piperidinylalanine Formation
Caption: Competing side reactions at C-terminal cysteine during Fmoc deprotection with piperidine.
A Comparative Guide to the ¹H and ¹³C NMR Characterization of N-Cbz-L-Cysteine and its Alternatives
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of protected amino acids is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of N-Cbz-L-cysteine, a key building block in peptide synthesis, alongside two common alternatives: N-Boc-L-cysteine and N-Fmoc-L-cysteine. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for the unambiguous identification and quality assessment of these critical reagents.
Comparison of ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for this compound, N-Boc-L-cysteine, and N-Fmoc-L-cysteine. These values are crucial for identifying the specific protecting group and confirming the integrity of the amino acid scaffold.
| Compound | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound | α-CH | ~4.4 - 4.6 | ~55 - 57 |
| β-CH₂ | ~2.9 - 3.2 | ~27 - 29 | |
| Cbz-CH₂ | ~5.1 | ~67 | |
| Cbz-Aromatic | ~7.3 - 7.4 | ~127 - 136 | |
| Cbz-C=O | - | ~156 | |
| COOH | Variable | ~173 - 175 | |
| N-Boc-L-cysteine | α-CH | ~4.3 - 4.5 | ~55 - 57 |
| β-CH₂ | ~2.8 - 3.1 | ~27 - 29 | |
| Boc-C(CH₃)₃ | ~1.45 | ~28 | |
| Boc-C(CH₃)₃ | - | ~80 | |
| Boc-C=O | - | ~155 | |
| COOH | Variable | ~172.09[1] | |
| N-Fmoc-L-cysteine | α-CH | ~4.3 - 4.5 | ~55 - 57 |
| β-CH₂ | ~2.9 - 3.2 | ~27 - 29 | |
| Fmoc-CH | ~4.2 - 4.3 | ~47 | |
| Fmoc-CH₂ | ~4.4 - 4.5 | ~67 | |
| Fmoc-Aromatic | ~7.2 - 7.8 | ~120 - 144 | |
| Fmoc-C=O | - | ~156 | |
| COOH | Variable | ~173 - 175 |
Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a standard reference, such as tetramethylsilane (TMS). The exact chemical shifts can vary depending on the solvent, concentration, and temperature.
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for N-protected amino acids is outlined below.
1. Sample Preparation:
-
Dissolution: Accurately weigh 10-20 mg of the N-protected cysteine derivative for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons (e.g., -COOH and -NH).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
Filtration: To ensure a homogeneous solution and prevent signal broadening, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans are usually adequate for good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).
-
Peak Picking and Integration: Identify and integrate all significant peaks in the spectrum to determine their chemical shifts and relative proton counts.
Logical Workflow for NMR Analysis
The following diagram illustrates the general workflow for the characterization of N-protected amino acids using NMR spectroscopy.
A streamlined workflow for the NMR analysis of N-protected amino acids.
References
Validating the Synthesis of N-Cbz-L-Cysteine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful synthesis of key intermediates like N-Carbobenzyloxy-L-cysteine (N-Cbz-L-Cysteine) is a critical step. Equally important is the rigorous validation of the final product to ensure its purity and structural integrity. This guide provides a comparative overview of three common analytical techniques for this purpose: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
The synthesis of this compound is a fundamental step in peptide synthesis and the development of various pharmaceuticals. The carbobenzyloxy (Cbz) group serves as a crucial protecting group for the amine functionality of the cysteine molecule, preventing unwanted side reactions during peptide coupling. The validation of the successful synthesis and purification of this compound is paramount to ensure the quality and efficacy of the final therapeutic product.
Comparative Analysis of Validation Techniques
Mass spectrometry, NMR spectroscopy, and HPLC each offer unique advantages in the characterization of this compound. While mass spectrometry provides highly sensitive detection and structural information through fragmentation analysis, NMR offers a detailed picture of the molecular structure and purity. HPLC is a powerful tool for assessing the purity of the synthesized compound and quantifying any impurities.
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern, structural confirmation. | High sensitivity, specificity, and ability to analyze complex mixtures. | Isomeric differentiation can be challenging; quantification requires standards. |
| NMR Spectroscopy | Detailed molecular structure, purity assessment, identification of impurities. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to MS, can be time-consuming. |
| HPLC | Purity assessment, quantification of product and impurities. | High resolution, quantitative accuracy, well-established methods. | Does not provide detailed structural information on its own. |
Mass Spectrometry Validation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ is readily observed, confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the parent ion, providing valuable structural information.
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Dissolve the synthesized this compound in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of approximately 10 µg/mL.
-
Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an electrospray ionization source.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Nebulizing Gas (N₂): 1.5 L/min
-
Drying Gas (N₂): 8.0 L/min
-
Source Temperature: 120 °C
-
-
MS Scan Parameters:
-
Scan Range: m/z 50-500
-
-
MS/MS Fragmentation:
-
Select the [M+H]⁺ ion (m/z 256.06) as the precursor ion.
-
Apply collision-induced dissociation (CID) with argon as the collision gas.
-
Vary the collision energy (e.g., 10-30 eV) to obtain a comprehensive fragmentation spectrum.
-
Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion | Fragment Structure |
| 256.06 | [M+H]⁺ | C₁₁H₁₄NO₄S⁺ |
| 212.07 | [M+H - CO₂]⁺ | C₁₀H₁₄NO₂S⁺ |
| 162.05 | [M+H - C₇H₇O]⁺ | C₄H₈NO₂S⁺ |
| 108.02 | [C₇H₇O]⁺ | C₇H₇O⁺ (Tropylium ion) |
| 91.05 | [C₇H₇]⁺ | C₇H₇⁺ (Benzyl cation) |
Note: The m/z values are predicted based on the chemical structure of this compound and common fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy Validation
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a detailed fingerprint of the this compound molecule, confirming the presence of all expected functional groups and their connectivity.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 s
-
-
¹³C NMR Parameters:
-
Number of Scans: 1024-2048
-
Proton Decoupling: Broadband decoupling
-
Predicted NMR Data for this compound in CDCl₃
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.30-7.40 | m | 5H | Phenyl-H |
| 5.15 | s | 2H | CH₂-Ph |
| 5.60 | d | 1H | NH |
| 4.60 | m | 1H | α-CH |
| 3.10 | m | 2H | β-CH₂ |
| 1.50 | t | 1H | SH |
| 10.50 | br s | 1H | COOH |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| 174.5 | COOH |
| 156.0 | C=O (urethane) |
| 136.0 | Phenyl-C (ipso) |
| 128.5, 128.2, 128.0 | Phenyl-CH |
| 67.5 | CH₂-Ph |
| 55.0 | α-CH |
| 28.0 | β-CH₂ |
Note: Predicted chemical shifts are based on the structure and known values for similar functional groups.
High-Performance Liquid Chromatography (HPLC) Validation
HPLC is the gold standard for assessing the purity of synthesized compounds. A well-developed HPLC method can separate the desired product from starting materials, by-products, and other impurities, allowing for accurate quantification.
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase or a compatible solvent at a concentration of 1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in water) and Solvent B (0.1% Trifluoroacetic acid in acetonitrile).
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Expected HPLC Data
A successful synthesis and purification should result in a single major peak in the HPLC chromatogram, corresponding to this compound. The purity can be calculated based on the area of this peak relative to the total area of all peaks in the chromatogram. The retention time will be specific to the exact conditions used.
Visualization of Experimental Workflows
Caption: Workflow for the synthesis and validation of this compound.
Caption: Predicted fragmentation pathway of this compound in ESI-MS/MS.
By employing a combination of these powerful analytical techniques, researchers can confidently validate the synthesis of this compound, ensuring the quality and reliability of this essential building block for further research and development.
A Comparative Guide to Carbamate Protecting Groups for Cysteine in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group for the thiol side chain of cysteine is a critical decision in the synthesis of peptides and other bioconjugates. Carbamate-based protecting groups are a popular choice due to their reliability and diverse deprotection strategies. This guide provides a comparative analysis of three commonly used carbamate protecting groups for cysteine—Boc, Fmoc, and Alloc—supported by experimental data and detailed protocols to aid in the selection of the optimal group for specific synthetic needs.
The inherent nucleophilicity of the cysteine thiol group necessitates protection during chemical synthesis to prevent undesirable side reactions.[1] Carbamate protecting groups offer a versatile solution, with their stability and cleavage conditions being key determinants in their application.[2] This guide focuses on a comparative study of tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc) as cysteine protecting groups.
Comparative Data of Carbamate Protecting Groups for Cysteine
The following table summarizes the key characteristics and performance of Boc, Fmoc, and Alloc protecting groups for cysteine, based on data compiled from various sources.
| Protecting Group | Abbreviation | Molecular Weight ( g/mol ) | Stability | Deprotection Conditions | Common Applications | Potential Side Reactions |
| tert-Butoxycarbonyl | Boc | 101.12 | Stable to neutral and basic conditions.[] | Strong acids (e.g., TFA, HCl).[4][5] | Boc-based solid-phase peptide synthesis (SPPS), protection of N-terminus of amino acids.[4][6] | Acid-catalyzed side reactions with sensitive residues like tryptophan if scavengers are not used.[][7] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 223.24 | Stable to acidic conditions.[2] | Base (e.g., 20% piperidine in DMF).[1][8] | Fmoc-based SPPS.[9][10] | β-elimination at the C-terminal cysteine, especially when using piperidine for deprotection, can lead to the formation of dehydroalanine and subsequent adducts.[1][11] |
| Allyloxycarbonyl | Alloc | 85.08 | Orthogonal to both Boc and Fmoc groups.[11] | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., phenylsilane).[11][12] | On-resin modification of peptides, synthesis of cyclic or branched peptides.[11] | Catalyst poisoning by sulfur-containing residues can slow down the reaction.[11] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of cysteine using Boc, Fmoc, and Alloc groups are provided below. These protocols are based on established procedures in peptide synthesis.
Boc Protection of Cysteine
Materials:
-
Cysteine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine (TEA) or sodium hydroxide)
-
Solvent (e.g., methanol, DMF, or a mixture)[]
Procedure:
-
Dissolve cysteine in the chosen solvent.
-
Add the base to the solution.
-
Add Boc₂O to the reaction mixture. For amines with higher nucleophilicity, the reaction can often proceed directly in methanol without an additional base.[]
-
Stir the reaction at room temperature or slightly elevated temperatures (40-50 °C) for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).[]
-
Work up the reaction mixture to isolate the Boc-protected cysteine.
Boc Deprotection of Cysteine
Materials:
-
Boc-protected cysteine-containing peptide
-
Strong acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl))[4][5]
-
Scavengers (e.g., triisopropylsilane (TIPS) for trityl-protected side chains)[8]
-
Solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve the Boc-protected peptide in the chosen solvent.
-
Add the strong acid to the solution. For solid-phase synthesis, the peptide-resin is treated with a cleavage cocktail, often containing TFA and scavengers.[8]
-
Stir the reaction at room temperature for a specified time (e.g., 10 minutes to a few hours) until deprotection is complete.[4][8]
-
For solid-phase synthesis, filter the resin and precipitate the peptide in cold ether.[1]
-
Isolate and purify the deprotected peptide.
Fmoc Protection of Cysteine
Fmoc-Cys derivatives are commercially available and are typically used directly in Fmoc-based solid-phase peptide synthesis.
Fmoc Deprotection of Cysteine
Materials:
-
Fmoc-protected cysteine-containing peptide-resin
-
20% Piperidine in N,N-Dimethylformamide (DMF)[1]
Procedure for Solid-Phase Peptide Synthesis (SPPS):
-
Swell the peptide-resin in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group.[1] This is typically done for a short period (e.g., 5-20 minutes).[8][13]
-
Wash the resin extensively with DMF to remove the piperidine and the deprotected Fmoc adduct.[8][13]
-
The resin is now ready for the coupling of the next amino acid.
Alloc Deprotection of Cysteine
Materials:
-
Alloc-protected cysteine-containing peptide-resin
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)[11]
-
Scavenger (e.g., Phenylsilane - PhSiH₃)[11]
-
Solvent (e.g., Dichloromethane (DCM) or DMF)[11]
Procedure for On-Resin Deprotection:
-
Swell the peptide-resin in the chosen solvent (e.g., DCM).[11]
-
Prepare a solution of the palladium catalyst in the same solvent.
-
Add the catalyst solution to the resin, followed by the addition of the scavenger.[11]
-
Agitate the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes.[11]
-
Wash the resin thoroughly with the solvent and other appropriate washing solutions to remove the catalyst and by-products.[12][14]
-
The resin with the deprotected cysteine is now ready for subsequent reactions.
Visualizing the Workflow
The following diagram illustrates a general workflow for Solid-Phase Peptide Synthesis (SPPS), a common application for these protecting groups.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The choice between Boc, Fmoc, and Alloc as a carbamate protecting group for cysteine is highly dependent on the overall synthetic strategy. The Boc group is well-suited for Boc-SPPS, while the Fmoc group is the standard for Fmoc-SPPS. The Alloc group provides an orthogonal protection strategy, enabling selective deprotection for on-resin modifications, which is invaluable for the synthesis of complex peptides. Understanding the specific stability and deprotection conditions of each group is paramount to achieving high yields and purity in the final product. Researchers should carefully consider the compatibility of the protecting group with other functional groups in their molecule and the planned synthetic steps to make an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 4. genscript.com [genscript.com]
- 5. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [diposit.ub.edu]
Quantifying N-Cbz-L-Cysteine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of N-Cbz-L-Cysteine is crucial for process monitoring, quality control, and stability testing. This guide provides a comparative overview of potential analytical techniques for the quantification of N-Carbobenzyloxy-L-cysteine (this compound), a key building block in peptide synthesis and various pharmaceutical applications. Due to a lack of direct, published quantitative methods specifically for this compound, this guide extrapolates from established methods for structurally similar compounds, such as other protected amino acids and cysteine derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound, offering high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most probable mode of separation, given the molecule's nonpolar Cbz group and polar cysteine moiety.
Experimental Protocol:
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Chromatographic Conditions (Proposed):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure good separation from potential impurities.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more nonpolar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm, corresponding to the absorbance of the benzyloxycarbonyl group.
-
Injection Volume: 10-20 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
Experimental Protocol:
Sample Preparation: Sample preparation would be similar to that for HPLC analysis. However, for biological samples, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation would be necessary.
LC-MS/MS Parameters (Proposed):
-
Liquid Chromatography: Similar conditions to the HPLC method described above, though often with smaller column dimensions and lower flow rates compatible with the mass spectrometer interface. Formic acid is often preferred over TFA as a mobile phase additive as it is more compatible with mass spectrometry.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode should be evaluated. Positive mode is likely to detect the protonated molecule [M+H]⁺, while negative mode would detect the deprotonated molecule [M-H]⁻.
-
Detection Mode: Multiple Reaction Monitoring (MRM) would be used for quantification, providing high selectivity. This involves monitoring a specific precursor ion to product ion transition. The exact m/z values for the precursor and product ions would need to be determined by direct infusion of a standard solution of this compound into the mass spectrometer.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more accessible method for quantification, although it is less specific than chromatographic techniques. The presence of the benzyloxycarbonyl group in this compound allows for direct UV absorbance measurement.
Experimental Protocol:
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol or a mixture of water and acetonitrile).
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Prepare the unknown sample solution in the same solvent.
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution across the UV range (typically 200-400 nm). The λmax is expected to be around 254-260 nm due to the aromatic ring of the Cbz group.
-
Measure the absorbance of the standard solutions and the unknown sample at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the unknown sample from the calibration curve.
Comparison of Analytical Techniques
| Feature | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low |
| Sensitivity | Moderate to High | Very High | Low to Moderate |
| Quantitative Accuracy | High | High | Moderate |
| Instrumentation Cost | Moderate | High | Low |
| Sample Throughput | Moderate | Moderate | High |
| Expertise Required | Moderate | High | Low |
| Matrix Effect | Can be an issue | High (ion suppression/enhancement) | High (interferences from other absorbing compounds) |
Experimental Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical techniques and their key performance characteristics, guiding the selection of the most appropriate method based on experimental needs.
Caption: Decision tree for selecting an analytical technique.
A Comparative Guide to the Synthesis of N-Cbz-L-Cysteine: Benchmarking Against Literature Methods
For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of protected amino acids is a critical cornerstone of peptide synthesis and medicinal chemistry. N-Cbz-L-Cysteine, a key building block, is no exception. This guide provides an objective comparison of common literature methods for the synthesis of this compound, offering detailed experimental protocols and quantitative data to inform methodology selection.
Performance Benchmark: A Comparative Analysis
The synthesis of this compound is most prominently achieved through the Schotten-Baumann reaction, a robust and widely adopted method for the N-protection of amino acids. However, variations in reaction conditions and alternative approaches can significantly impact yield, reaction time, and overall efficiency. Below is a summary of quantitative data from established methods.
| Method | Key Reagents | Reaction Time | Yield (%) | Purity (%) |
| Benchmark Method: Modified Schotten-Baumann | L-Cysteine, Benzyl Chloroformate, Sodium Bicarbonate | ~ 1 hour | 99.1% | High (not specified) |
| Standard Schotten-Baumann (Glycine model) | Glycine, Benzyl Chloroformate, Sodium Hydroxide | ~ 35 minutes | 86-91% | >95% |
| Peptide Coupling Approach (Dipeptide model) | L-Cysteine methyl ester hydrochloride, N-Cbz-L-Alanine, Coupling Agents | ~ 13 hours | 81% | High (not specified) |
Note: Data for the Standard Schotten-Baumann and Peptide Coupling Approach are based on the synthesis of N-Cbz-glycine and a dipeptide containing N-Cbz-alanine and cysteine methyl ester, respectively, and serve as valuable reference points.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation.
Benchmark Method: Modified Schotten-Baumann Reaction
This highly efficient method utilizes sodium bicarbonate as a base and achieves near-quantitative yields.
Materials:
-
L-Cysteine
-
Benzyl Chloroformate
-
Sodium Bicarbonate
-
Toluene
-
Water
-
5% Hydrochloric Acid
-
Saturated Sodium Chloride solution
-
Magnesium Sulfate
Procedure:
-
Suspend L-Cysteine in toluene.
-
Add a solution of sodium bicarbonate in water to create a clear two-phase solution.
-
Cool the mixture to below 5°C.
-
Slowly add benzyl chloroformate while maintaining the temperature below 5°C.
-
Allow the reaction to proceed for approximately 1 hour at <5°C, then warm to room temperature.
-
Heat the mixture to 30-40°C and separate the organic phase.
-
Wash the aqueous phase with toluene.
-
Combine the organic phases and wash successively with sodium bicarbonate solution, 5% HCl, and saturated NaCl.
-
Dry the organic layer over magnesium sulfate and concentrate in vacuo to yield the product.
Standard Schotten-Baumann Reaction (Adapted from Glycine Synthesis)
This classic procedure employs a stronger base, sodium hydroxide, and demonstrates high yields for N-Cbz protection.
Materials:
-
L-Cysteine
-
Benzyl Chloroformate
-
Sodium Hydroxide solution (2 M and 4 M)
-
Ether
-
Concentrated Hydrochloric Acid
-
Ice
Procedure:
-
Dissolve L-Cysteine in 2 M sodium hydroxide solution and cool in an ice bath.
-
Simultaneously and dropwise, add benzyl chloroformate and 4 M sodium hydroxide solution to the vigorously stirred L-Cysteine solution over 20-25 minutes, maintaining the temperature at 0°C.
-
Stir for an additional 10 minutes at 0°C.
-
Separate the toluene layer and extract the aqueous layer once with ether.
-
Cool the aqueous solution in an ice bath and acidify to Congo red with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
Peptide Coupling Approach (Conceptual Workflow)
While not a direct synthesis of this compound, this approach is fundamental in peptide synthesis where a Cbz-protected amino acid is coupled to another amino acid. The data presented is for the synthesis of benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester.
Materials:
-
N-Cbz-L-Alanine (or other N-Cbz amino acid)
-
L-Cysteine methyl ester hydrochloride
-
Coupling agent (e.g., a push-pull acetylene derivative)
-
N-methylmorpholine
-
Dichloromethane
-
Ethyl acetate
-
10% Citric Acid solution
-
1 N Sodium Bicarbonate solution
-
Sodium Sulfate
Procedure:
-
Dissolve N-Cbz-L-Alanine in dry dichloromethane under a nitrogen atmosphere and cool to 0°C.
-
Add the coupling agent solution and stir for 1 hour at 0°C and then 1 hour at room temperature.
-
Cool the mixture back to 0°C and add a suspension of L-cysteine methyl ester hydrochloride and N-methylmorpholine in dichloromethane.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent by rotary evaporation.
-
Take up the residue in ethyl acetate and water.
-
Extract the organic layer with 10% citric acid solution and then with 1 N sodium bicarbonate solution.
-
Dry the organic phase over sodium sulfate and remove the solvent to obtain the crude product.
-
Recrystallize from a suitable solvent system to yield the pure dipeptide.
Visualizing the Workflow
To better understand the general process of N-Cbz protection, the following diagram illustrates the key steps involved in a typical Schotten-Baumann reaction.
Caption: General workflow for the synthesis of this compound via the Schotten-Baumann reaction.
This guide provides a foundational understanding of the prevalent methods for this compound synthesis. The choice of method will ultimately depend on the specific requirements of the research, including desired yield, purity, scalability, and available resources. The benchmarked modified Schotten-Baumann reaction stands out for its exceptional yield and efficiency, making it a strong candidate for most applications.
A Comparative Guide to the Reactivity of N-Cbz-L-Cysteine and Other Protected Cysteines
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for cysteine is a critical decision in the synthesis of peptides and proteins. This choice profoundly impacts reaction efficiency, potential side reactions, and the overall strategic approach to synthesizing complex biomolecules. This guide provides an objective comparison of the reactivity of N-Cbz-L-Cysteine alongside other commonly utilized protected cysteines, supported by experimental data and detailed protocols.
The protection of cysteine's highly reactive thiol side chain is mandatory to prevent undesired side reactions, such as oxidation and alkylation, during peptide synthesis.[1][2] The choice of protecting group is dictated by the overall synthetic strategy, particularly the chemistry used for N-α-protection (e.g., Fmoc or Boc) and the desired conditions for final deprotection and disulfide bond formation.[3]
N-Carbobenzyloxy-L-Cysteine (this compound) , featuring the benzyloxycarbonyl (Cbz or Z) group, represents one of the earliest and most historically significant methods for N-α-amine protection in solution-phase peptide synthesis.[1][4] While its application in modern solid-phase peptide synthesis (SPPS) is limited, it laid the groundwork for many subsequent strategies.[5][6] In the context of Cbz chemistry, the thiol group of cysteine is typically protected with a group stable to the Cbz-removal conditions, such as the Benzyl (Bzl) group.
This guide compares this compound (in tandem with an S-Benzyl group) to modern standards in both Fmoc and Boc-based chemistries:
-
Fmoc-Cys(Trt)-OH: The workhorse for Fmoc-SPPS, utilizing the highly acid-labile trityl (Trt) group for thiol protection.[3]
-
Fmoc-Cys(Acm)-OH: An orthogonal option where the acetamidomethyl (Acm) group is stable to standard acid cleavage, allowing for selective, post-synthesis disulfide bond formation.[3]
-
N-Acetyl-L-Cysteine (NAC): While not a standard building block for peptide synthesis due to the stability of the N-acetyl group, it is a crucial molecule in antioxidant research and serves as a benchmark for thiol reactivity in biological systems.[7]
Comparative Analysis of Reactivity and Lability
The reactivity of a protected cysteine can be assessed by the lability of its protecting groups (both N-α and S-thiol) and the propensity for side reactions during synthesis. The choice of a protecting group is a balance between stability during chain assembly and ease of removal under conditions that do not compromise the final peptide.[8][9]
| Protected Cysteine Derivative | N-α Protection | S-Thiol Protection | N-α Deprotection Conditions | S-Thiol Deprotection Conditions | Key Characteristics & Side Reactions |
| N-Cbz-Cys(Bzl)-OH | Carbobenzyloxy (Cbz) | Benzyl (Bzl) | Catalytic Hydrogenation (e.g., H₂/Pd); Strong Acid (HBr/AcOH) | Harsh Acid (HF); Sodium in liquid NH₃ | Primary Use: Solution-phase synthesis. The Bzl group's stability necessitates harsh cleavage conditions, limiting its compatibility with modern Fmoc/tBu strategies.[10] |
| Fmoc-Cys(Trt)-OH | Fluorenylmethyloxycarbonyl (Fmoc) | Trityl (Trt) | 20% Piperidine in DMF | Mild Acidolysis (e.g., 1-5% TFA); Standard TFA cleavage cocktail (e.g., 95% TFA)[10] | Primary Use: Fmoc-SPPS. Highly acid-labile Trt group allows for easy deprotection. Prone to racemization and piperidine adduct formation at the C-terminus.[2][11][12][13] |
| Fmoc-Cys(Acm)-OH | Fluorenylmethyloxycarbonyl (Fmoc) | Acetamidomethyl (Acm) | 20% Piperidine in DMF | Iodine (I₂), Mercury(II) Acetate [Hg(OAc)₂], Silver(I) salts.[5][14][15] Stable to TFA. | Primary Use: Orthogonal synthesis for multiple disulfide bonds. Acm group is stable to final cleavage, allowing purification of the protected peptide before selective oxidation. |
| Boc-Cys(Acm)-OH | tert-Butyloxycarbonyl (Boc) | Acetamidomethyl (Acm) | Strong Acid (e.g., TFA) | Iodine (I₂), Mercury(II) Acetate [Hg(OAc)₂].[5][16] | Primary Use: Boc-SPPS. Acm provides orthogonality for complex disulfide mapping.[16][17] |
| N-Acetyl-L-Cysteine (NAC) | Acetyl | None (Free Thiol) | N/A (Stable) | N/A | Primary Use: Antioxidant, mucolytic agent. Not for peptide synthesis. Acts as a precursor to L-cysteine for glutathione synthesis.[7][18] Its free thiol is reactive at physiological pH.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing comparative studies. Below are representative protocols for key steps in peptide synthesis and analysis involving protected cysteines.
Protocol 1: Standard Fmoc-SPPS Coupling of Fmoc-Cys(Trt)-OH
This protocol outlines a standard coupling cycle on a solid-phase resin.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Fmoc-Cys(Trt)-OH
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF for 3 minutes. Drain and repeat the treatment for 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.
-
Coupling:
-
In a separate vial, pre-activate Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.[11]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test on a small sample of beads to confirm the completion of the coupling reaction (a negative test indicates a free secondary amine is absent).
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Deprotection of Cys(Mmt) for Orthogonal Strategy
The methoxytrityl (Mmt) group is even more acid-labile than Trt and can be removed selectively on the resin. This is often used in combination with Cys(Acm) or Cys(Trt) for regioselective disulfide bond formation.
Materials:
-
Peptide-resin containing a Cys(Mmt) residue
-
DCM
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a solution of 2% TFA and 2% TIS in DCM.
-
Treat the resin with the cleavage solution in a continuous flow or batch-wise manner. The release of the Mmt cation can be monitored spectrophotometrically at 460 nm.[14]
-
For batch-wise deprotection, repeat the treatment (e.g., 10 x 2 minutes) until the yellow color of the cation is no longer observed in the solution.
-
Wash the resin thoroughly with DCM, 10% DIPEA in DMF, and finally with DMF to neutralize the resin and prepare for the next step (e.g., oxidation to form a disulfide bond).
Protocol 3: Deprotection of Cys(Acm) and Disulfide Formation with Iodine
This protocol is performed post-cleavage and purification of the Acm-protected peptide.
Materials:
-
Lyophilized peptide containing one or more Cys(Acm) residues
-
Aqueous acetic acid or methanol
-
Iodine (I₂)
Procedure:
-
Dissolve the Cys(Acm)-protected peptide in a suitable solvent such as aqueous acetic acid (e.g., 80% acetic acid) or methanol.
-
Prepare a stock solution of iodine in the same solvent.
-
Add the iodine solution dropwise to the stirred peptide solution until a persistent yellow-brown color indicates a slight excess of iodine.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quench the excess iodine by adding a small amount of ascorbic acid solution until the color disappears.
-
The resulting cyclized or dimerized peptide can be purified by reverse-phase HPLC.
Visualizing Workflows and Pathways
Diagrams generated using DOT language provide clear visual representations of complex processes and relationships.
Logical Workflow for Cysteine Protecting Group Strategy
This diagram illustrates the decision-making process and workflow in solid-phase peptide synthesis depending on the chosen cysteine protection strategy.
Antioxidant Signaling Pathway of N-Acetyl-L-Cysteine (NAC)
While not a synthetic building block, NAC's reactivity is best understood in a biological context. It serves as a precursor for glutathione (GSH), a primary cellular antioxidant, and influences key signaling pathways like the Nrf2-ARE pathway.[18]
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. peptide.com [peptide.com]
- 6. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding acid lability of cysteine protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digital.csic.es [digital.csic.es]
- 14. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. nbinno.com [nbinno.com]
- 17. Cas 19746-37-3,BOC-CYS(ACM)-OH | lookchem [lookchem.com]
- 18. benchchem.com [benchchem.com]
Confirming N-Cbz Protection of L-Cysteine using FT-IR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, confirmation of successful N-protection of amino acids is a critical step in peptide synthesis and drug discovery. This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectra of L-cysteine and its N-Carboxybenzyl (Cbz) protected form, offering a reliable method for reaction verification.
The introduction of the Cbz protecting group to the amine functionality of L-cysteine induces distinct changes in the FT-IR spectrum. By analyzing the appearance of new characteristic peaks and the shift or disappearance of others, researchers can confidently confirm the successful modification. This guide outlines the key spectral differences, provides a detailed experimental protocol for sample analysis, and presents a visual workflow for clarity.
Data Presentation: A Comparative Analysis of FT-IR Vibrational Frequencies
The following table summarizes the key FT-IR vibrational frequencies for L-cysteine and N-Cbz-L-cysteine. The presence of the Cbz group is primarily confirmed by the appearance of a strong absorption band corresponding to the urethane carbonyl (C=O) stretch and peaks associated with the aromatic ring.
| Functional Group | Vibration Mode | L-Cysteine (cm⁻¹) | This compound (Expected, cm⁻¹) | Comments |
| Amine (NH₃⁺) | N-H Stretch | 3200 - 3000 (broad) | - | Disappearance or significant attenuation of this broad band is a key indicator of successful N-protection. |
| N-H Bend | 1610 - 1550 | - | This peak, characteristic of the primary amine salt, should also disappear upon Cbz protection. | |
| Urethane | N-H Stretch | - | ~3300 | A new, sharper peak appears, characteristic of the N-H bond in the urethane linkage. |
| C=O Stretch | - | 1725 - 1705 | Primary confirmation peak. A strong, sharp absorption characteristic of the urethane carbonyl group.[1] | |
| Aromatic Ring (C₆H₅) | C=C Stretch | - | 1600 - 1400 | Multiple sharp peaks indicating the presence of the benzene ring from the Cbz group.[2] |
| C-H Stretch | - | 3100 - 3000 | Aromatic C-H stretching vibrations.[2] | |
| Carboxylic Acid (COOH) | O-H Stretch | 3000 - 2500 (very broad) | 3000 - 2500 (very broad) | This broad band may overlap with other peaks but should persist in the protected amino acid. |
| C=O Stretch | ~1741 | ~1741 | The carboxylic acid carbonyl stretch may be present, but can sometimes be masked or shifted. | |
| Thiol (SH) | S-H Stretch | ~2550 | ~2550 | This weak absorption should remain unchanged, confirming the thiol group is not affected.[3] |
Experimental Protocol: FT-IR Analysis of Amino Acid Derivatives
This protocol outlines the Attenuated Total Reflectance (ATR) FT-IR method, a common and convenient technique for analyzing solid samples.
Instrumentation:
-
FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample (L-cysteine or this compound) directly onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the FT-IR spectrum of the sample over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Process the resulting spectrum by performing a background subtraction.
Data Analysis:
-
Identify the characteristic absorption peaks in the spectra of both L-cysteine and the reaction product.
-
Compare the obtained spectra with the data presented in the comparison table to confirm the presence of the N-Cbz group.
Mandatory Visualization: FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for confirming the N-Cbz protection of L-cysteine using FT-IR spectroscopy.
Caption: Workflow for FT-IR confirmation of N-Cbz protection.
References
Validating the Structure of N-Cbz-L-Cysteine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural elucidation of synthetic molecules is paramount. This guide provides a comparative overview of key analytical techniques for validating the structure of N-Cbz-L-Cysteine derivatives, supported by experimental data and detailed protocols.
N-Carboxybenzyl-L-cysteine (this compound) and its derivatives are important building blocks in peptide synthesis and drug discovery. Ensuring the correct structure, including stereochemistry, is crucial for their intended biological activity and for regulatory approval. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in the structural validation of these compounds.
Comparative Analysis of Analytical Techniques
The structural validation of this compound derivatives relies on a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information, and their integrated use leads to an unambiguous structural assignment.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information about the chemical environment, number, and connectivity of protons. | - Non-destructive- Provides detailed information on molecular structure and stereochemistry- Relatively fast analysis | - Requires soluble sample- Can have overlapping signals in complex molecules |
| ¹³C NMR Spectroscopy | Determines the number and types of carbon atoms in a molecule. | - Complements ¹H NMR- Good for identifying functional groups | - Lower sensitivity than ¹H NMR- Longer acquisition times |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. Fragmentation patterns provide structural information. | - High sensitivity- Provides accurate molecular weight- Can analyze complex mixtures when coupled with chromatography (e.g., LC-MS) | - Destructive technique- Isomers can be difficult to distinguish without fragmentation analysis |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | - Unambiguous determination of absolute stereochemistry and conformation- Provides bond lengths and angles | - Requires a suitable single crystal, which can be difficult to grow- Structure in solid-state may differ from solution |
Experimental Data for this compound Derivatives
The following tables summarize typical experimental data obtained for this compound and a representative derivative, S-benzyl-N-Cbz-L-cysteine.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound [1] | DMSO-d₆ | 12.8 (s, 1H, COOH), 7.8 (d, 1H, NH), 7.3 (m, 5H, Ar-H), 5.0 (s, 2H, CH₂-Ph), 4.2 (m, 1H, α-CH), 2.9 (m, 2H, β-CH₂), 2.5 (t, 1H, SH) | 172.5 (COOH), 156.1 (C=O, Cbz), 137.2 (Ar-C), 128.4, 127.8, 127.7 (Ar-CH), 65.5 (CH₂-Ph), 56.5 (α-CH), 27.8 (β-CH₂) |
| S-benzyl-N-Cbz-L-cysteine [2] | CDCl₃ | 7.35-7.25 (m, 10H, Ar-H), 5.7 (d, 1H, NH), 5.1 (s, 2H, CH₂-Ph, Cbz), 4.6 (m, 1H, α-CH), 3.7 (s, 2H, S-CH₂-Ph), 2.9 (m, 2H, β-CH₂) | 175.0 (COOH), 155.8 (C=O, Cbz), 137.2, 136.9 (Ar-C), 129.1, 128.6, 128.5, 128.3, 127.9, 127.2 (Ar-CH), 67.2 (CH₂-Ph, Cbz), 53.6 (α-CH), 36.5 (S-CH₂-Ph), 34.1 (β-CH₂) |
Table 2: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound [1] | ESI+ | 256.06 | 212 ([M+H-CO₂]⁺), 162 ([M+H-C₇H₇O]⁺), 108 ([C₇H₇O]⁺), 91 ([C₇H₇]⁺) |
| S-benzyl-N-Cbz-L-cysteine | ESI+ | 346.11 | 302 ([M+H-CO₂]⁺), 256 ([M+H-C₇H₇]⁺), 108 ([C₇H₇O]⁺), 91 ([C₇H₇]⁺) |
Table 3: X-ray Crystallography Data for L-cysteine and a Derivative
| Compound | Crystal System | Space Group | Unit Cell Parameters |
| L-cysteine [3][4] | Monoclinic | P2₁ | a = 8.144 Å, b = 11.937 Å, c = 5.416 Å, β = 112.5° |
| N-Acetyl-L-cysteine [5] | Orthorhombic | P2₁2₁2₁ | a = 6.0684 Å, b = 7.6372 Å, c = 16.005 Å |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key analytical techniques.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Protocol 2: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation:
-
Use an electrospray ionization (ESI) mass spectrometer.
-
Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) for the analyte.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for structural elucidation.
-
-
Data Analysis:
-
Determine the elemental composition from the accurate mass measurement.
-
Interpret the fragmentation pattern to confirm the structure of the molecule. A common fragmentation for N-Cbz protected amino acids is the loss of the benzyl group (91 Da) or the benzyloxycarbonyl group (135 Da).[6]
-
Protocol 3: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.[7]
-
Data Collection:
-
Mount a single crystal on a goniometer.
-
Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[8]
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[7]
-
Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the structural validation of this compound derivatives.
References
- 1. Benzyloxycarbonylcysteine | C11H13NO4S | CID 97524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzyloxycarbonyl-S-benzyl-L-cysteine 3257-18-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. Crystallography Open Database: Information card for entry 2005162 [crystallography.net]
- 5. Crystallography Open Database: Information card for entry 7210399 [crystallography.net]
- 6. Mass spectra of cysteine derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. journals.iucr.org [journals.iucr.org]
A Comparative Analysis of Deprotection Efficiency for N-Cbz-L-Cysteine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Deprotection Strategy
The removal of the benzyloxycarbonyl (Cbz or Z) protecting group from the nitrogen atom of L-cysteine is a critical step in peptide synthesis and the development of cysteine-containing pharmaceuticals. The presence of a sulfur atom in the cysteine side chain introduces unique challenges, including the potential for catalyst poisoning in common deprotection methodologies. This guide provides a comparative analysis of three prominent methods for the deprotection of N-Cbz-L-Cysteine: catalytic hydrogenolysis, transfer hydrogenation, and Lewis acid-mediated cleavage. The objective is to equip researchers with the necessary data to make informed decisions based on efficiency, reaction conditions, and potential side reactions.
Comparative Performance of this compound Deprotection Methods
The selection of an appropriate deprotection method is contingent on factors such as the sensitivity of the substrate to reaction conditions, the desired scale of the reaction, and the availability of specialized equipment. The following table summarizes the key performance indicators for the deprotection of this compound using catalytic hydrogenolysis, transfer hydrogenation, and a Lewis acid-mediated approach.
| Method | Reagents | Typical Reaction Time | Typical Yield | Key Advantages | Potential Challenges |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in MeOH or EtOH | 2 - 16 hours | High | Well-established, high yields with optimized conditions. | Potential for catalyst poisoning by sulfur, requires specialized hydrogenation equipment, flammability of H₂ gas.[1] |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C, in MeOH | 30 minutes - 2 hours | High | Avoids the use of gaseous hydrogen, rapid reaction times, neutral reaction conditions.[2][3] | Catalyst poisoning by sulfur can still be a concern. |
| Lewis Acid-Mediated Deprotection | AlCl₃, HFIP | 2 - 16 hours | High | Mild conditions, tolerant of many functional groups, avoids heavy metal catalysts.[4][5][6] | Requires stoichiometric amounts of the Lewis acid, HFIP is a specialized and costly solvent. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving high efficiency and purity. Below are representative procedures for each deprotection method.
Catalytic Hydrogenolysis
This method relies on the use of hydrogen gas and a palladium catalyst to cleave the Cbz group.
Procedure:
-
Dissolve this compound in methanol (MeOH) or ethanol (EtOH) in a hydrogenation vessel.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen (H₂) gas.
-
Pressurize the vessel with H₂ (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude L-cysteine.
Logical Relationship of Deprotection Methods
Caption: Decision tree for selecting a deprotection method for this compound.
Transfer Hydrogenation
This method offers a safer alternative to catalytic hydrogenolysis by generating hydrogen in situ from a donor molecule.
Procedure:
-
Dissolve this compound in methanol (MeOH).
-
To this solution, add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).
-
Add ammonium formate in portions (typically 4-5 equivalents).
-
Stir the reaction mixture at room temperature or under gentle reflux.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often rapid, proceeding to completion within 30 minutes to 2 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with additional methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be further purified by recrystallization or chromatography to remove excess ammonium formate and other byproducts.
General Experimental Workflow
Caption: A generalized workflow for the deprotection of this compound.
Lewis Acid-Mediated Deprotection
This modern approach utilizes a Lewis acid in a fluorinated solvent to effect a mild deprotection.[4][5][6]
Procedure:
-
In a clean, dry flask, dissolve this compound in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
To the stirred solution, add anhydrous aluminum chloride (AlCl₃) (typically 3 equivalents) portion-wise at room temperature. The reaction mixture may be a suspension.[4]
-
Stir the mixture at room temperature for 2 to 16 hours.[4]
-
Monitor the reaction progress by TLC or UPLC-MS.[4]
-
Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).[4]
-
Quench the reaction by the slow addition of an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography to obtain pure L-cysteine.[4]
Concluding Remarks
The choice of deprotection method for this compound is a critical decision in synthetic chemistry. While catalytic hydrogenolysis is a classic and effective method, the risk of catalyst poisoning by the sulfur atom of cysteine necessitates careful control of reaction conditions and may require higher catalyst loading or the use of specialized catalysts. Transfer hydrogenation offers a safer and often faster alternative, though catalyst poisoning can still be a factor. The Lewis acid-mediated deprotection using AlCl₃ in HFIP stands out as a mild and highly functional group tolerant method, making it particularly suitable for complex molecules with sensitive functionalities. However, the cost and handling of the reagents should be taken into consideration. Researchers should carefully evaluate the specific requirements of their synthetic route to select the most appropriate and efficient deprotection strategy.
References
- 1. shokubai.org [shokubai.org]
- 2. researchgate.net [researchgate.net]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of N-Cbz-L-Cysteine and Other Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for amino acids is a critical decision in peptide synthesis and drug development, directly impacting yield, purity, and overall process efficiency. Cysteine, with its reactive thiol side chain, presents a particular challenge, necessitating robust protection to prevent unwanted side reactions. This guide provides an objective comparison of the stability of N-α-Carbobenzyloxy-L-cysteine (N-Cbz-L-Cysteine) against other commonly used protected cysteine derivatives: N-Boc-L-Cysteine, N-Fmoc-L-Cysteine, and S-Acm-L-Cysteine. The information presented is supported by a review of existing literature and outlines experimental protocols for independent verification.
Executive Summary
This compound offers a balance of stability and reactivity, making it a valuable tool in peptide synthesis. However, its stability profile differs significantly from that of other popular protecting groups. While stable under the acidic conditions used for Boc deprotection, the Cbz group is labile to hydrogenolysis and strong acids. In contrast, the Boc group is highly acid-labile, and the Fmoc group is base-labile. The Acm group, protecting the sulfhydryl side chain, is stable to a wider range of conditions and is typically removed by mercury (II) acetate or iodine. The choice of protecting group is therefore highly dependent on the overall synthetic strategy.
Data Presentation: Stability and Cleavage of Protected Cysteine Derivatives
The following table summarizes the stability of this compound and its alternatives under various conditions, as well as common cleavage methods and potential side reactions.
| Protecting Group | Structure | Stability | Common Cleavage Conditions | Potential Side Reactions |
| This compound | Carbobenzyloxy on the α-amino group | Stable to mildly acidic and basic conditions. Unstable to strong acids and hydrogenolysis. | H₂/Pd-C, HBr in acetic acid, Na/liquid NH₃ | Benzyl cation formation can lead to alkylation of sensitive residues (e.g., Trp, Met). |
| N-Boc-L-Cysteine | tert-Butoxycarbonyl on the α-amino group | Stable to basic and nucleophilic conditions. Highly labile to acidic conditions.[] | Trifluoroacetic acid (TFA), HCl in organic solvents | t-Butyl cation formation can lead to side reactions. |
| N-Fmoc-L-Cysteine | 9-Fluorenylmethoxycarbonyl on the α-amino group | Stable to acidic conditions. Labile to basic conditions (e.g., piperidine).[2] | 20-50% piperidine in DMF | Dibenzylfulvene adduct formation with piperidine. Racemization can be an issue. |
| S-Acm-L-Cysteine | Acetamidomethyl on the sulfhydryl group | Stable to both acidic (TFA) and basic (piperidine) conditions used in SPPS.[3] | Mercury(II) acetate, iodine, silver trifluoromethanesulfonate | Toxicity of mercury reagents. Iodine can cause side reactions with other residues. |
Experimental Protocols
To facilitate independent assessment and validation, detailed methodologies for key stability-indicating experiments are provided below.
Protocol 1: Assessment of Stability Under Acidic and Basic Conditions
Objective: To quantify the degradation of protected amino acids over time at different pH values.
Materials:
-
This compound, N-Boc-L-Cysteine, N-Fmoc-L-Cysteine, S-Acm-L-Cysteine
-
Buffers: pH 2 (0.01 M HCl), pH 7 (0.01 M Phosphate buffer), pH 9 (0.01 M Borate buffer)
-
HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare stock solutions (1 mg/mL) of each protected amino acid in a suitable organic solvent (e.g., acetonitrile).
-
For each protected amino acid, prepare three sets of solutions by diluting the stock solution with the pH 2, pH 7, and pH 9 buffers to a final concentration of 0.1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 25°C and 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to quantify the remaining parent compound and any degradation products.
HPLC Conditions (Example):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 220 nm and 254 nm
Protocol 2: Assessment of Stability Under Cleavage Conditions
Objective: To determine the rate and efficiency of protecting group cleavage and to identify any side products formed.
Materials:
-
Protected amino acids
-
Cleavage reagents:
-
For Cbz: H₂ gas, 10% Pd-C catalyst, 33% HBr in acetic acid
-
For Boc: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
For Fmoc: 20% piperidine in DMF
-
For Acm: 1.1 eq. Iodine in methanol
-
-
HPLC system as described in Protocol 1
Procedure:
-
Dissolve a known amount of the protected amino acid in a suitable solvent.
-
Add the appropriate cleavage reagent.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction (e.g., by neutralization or dilution).
-
Analyze the samples by HPLC to quantify the cleaved amino acid, remaining protected amino acid, and any side products.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to the Applications and Limitations of N-Cbz-L-Cysteine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount in the successful synthesis of peptides. This guide provides a comprehensive literature review of N-Carbobenzyloxy-L-Cysteine (N-Cbz-L-Cysteine), detailing its applications, limitations, and a comparative analysis with modern alternatives, supported by experimental data and protocols.
This compound, a foundational tool in peptide chemistry, has historically been employed for the protection of the N-terminal α-amino group of cysteine. Its application is predominantly situated within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. This classical approach relies on the graduated acid lability of protecting groups, where the Boc group is removed by a moderate acid like trifluoroacetic acid (TFA), and the more robust Cbz and other benzyl-based side-chain protecting groups are cleaved at the final step with a strong acid, typically anhydrous hydrogen fluoride (HF).
Key Applications of this compound
The primary application of this compound lies in its role as an N-terminal protecting group in Boc-SPPS. The Cbz group is known to suppress racemization during the activation and coupling of the amino acid.[1] This is a critical feature, as cysteine residues are particularly susceptible to racemization, especially when activated for peptide bond formation.[1][2]
Limitations and Challenges
Despite its historical significance, the use of this compound in modern peptide synthesis is limited due to several factors:
-
Harsh Cleavage Conditions: The removal of the Cbz group requires strong acids like anhydrous HF.[3][4][5] HF is a highly corrosive and toxic reagent that requires specialized equipment and handling procedures. These harsh conditions can also lead to the degradation of sensitive amino acid residues within the peptide sequence.
-
Compatibility Issues: The Boc/Bzl strategy, where this compound is employed, is generally less "orthogonal" than the more modern Fmoc/tBu strategy.[6] The repetitive use of TFA for Boc deprotection can lead to the gradual cleavage of some benzyl-based side-chain protecting groups, potentially causing side reactions.[1]
-
Side Reactions: While the Cbz group itself is relatively stable, the cysteine residue it protects is prone to various side reactions. In the context of SPPS, C-terminal cysteine residues are particularly susceptible to epimerization (racemization) and the formation of 3-(1-piperidinyl)alanine in Fmoc-based synthesis.[2] While less prevalent with the tertiary amines used for neutralization in Boc-SPPS, the potential for base-catalyzed side reactions remains a concern. Furthermore, during HF cleavage, the generated carbocations can lead to the alkylation of the cysteine's sulfhydryl group.[4]
Comparative Performance with Modern Alternatives
The advent of Fmoc/tBu chemistry has led to the development of more versatile and milder protecting group strategies for cysteine, with Fmoc-Cys(Trt)-OH (Trityl) being the most common alternative.
| Protecting Group Strategy | N-Terminal Protection | S-Thiol Protection | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc/Bzl | Boc | Cbz (on other residues) | HF | Robust for long/complex peptides | Harsh cleavage, safety concerns |
| Fmoc/tBu | Fmoc | Trt (Trityl) | TFA (mild acid) | Orthogonal, mild cleavage | Trityl cation can cause side reactions |
| Fmoc/tBu | Fmoc | Dpm (Diphenylmethyl) | High concentration TFA | Compatible with Mmt for disulfide bridging | More acid stable than Trt |
| Fmoc/tBu | Fmoc | Mmt (4-Methoxytrityl) | 1-2% TFA (very mild acid) | Allows for selective on-resin deprotection | Not compatible with Trt |
| Fmoc/tBu | Fmoc | Thp (Tetrahydropyranyl) | TFA | Reduced racemization compared to Trt | Similar acid lability to Trt |
Quantitative Comparison of Cysteine Protecting Groups in Fmoc-SPPS under Stress Conditions (24h treatment with 20% piperidine in DMF)
| Cysteine Protecting Group | Epimerization (%) | N-Piperidinyl Adduct Formation (%) | Total Side Products (%) |
| Trt (Trityl) | 1.5 | 3.5 | 5.0 |
| Mmt (4-Methoxytrityl) | 0.8 | 1.2 | 2.0 |
| Thp (Tetrahydropyranyl) | 0.5 | 0.8 | 1.3 |
This data highlights that even within the milder Fmoc strategy, the choice of the S-protecting group significantly impacts the level of side reactions, with Thp and Mmt showing superior performance to the more common Trt group under these stress conditions. While direct quantitative comparisons with this compound in Boc-SPPS are scarce in recent literature, the harsh final cleavage step of the Boc/Bzl strategy inherently carries a higher risk of side product formation for sensitive peptides.
Experimental Protocols
General Protocol for Boc-Solid Phase Peptide Synthesis (SPPS)
This protocol outlines the general cycle for Boc-SPPS. The incorporation of this compound would typically occur at the final coupling step if it is the N-terminal residue.
1. Resin Preparation:
-
Start with a suitable resin for Boc chemistry, such as Merrifield or PAM resin.
-
Swell the resin in dichloromethane (DCM).
2. Deprotection:
-
Remove the Boc protecting group from the resin-bound amino acid by treating with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes.[7]
-
Wash the resin with DCM, isopropanol, and then DMF.[7]
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of a tertiary amine, such as N,N-diisopropylethylamine (DIEA), in DMF.
-
Wash the resin thoroughly with DMF and DCM.
4. Coupling:
-
Activate the carboxylic acid of the incoming Boc-protected amino acid (or this compound for the final step) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or HBTU/HOBt in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the ninhydrin (Kaiser) test.
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.
6. Repeat:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Deprotection (HF Cleavage):
-
Caution: This procedure must be performed in a specialized HF cleavage apparatus within a well-ventilated fume hood by trained personnel.
-
Dry the peptide-resin thoroughly under vacuum.[7]
-
Place the dried resin in the reaction vessel of the HF apparatus.[7]
-
Add a scavenger cocktail to the reaction vessel. A common cocktail is a mixture of anisole and thioanisole to trap carbocations generated during cleavage.[4][7]
-
Cool the reaction vessel to -5 to 0 °C.[3]
-
Carefully distill anhydrous HF into the reaction vessel.[3][4]
-
Stir the reaction mixture at 0 °C for 1-2 hours.[3]
-
Evaporate the HF under a stream of nitrogen.[3]
-
Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.[7]
-
Precipitate the crude peptide by adding a large volume of cold diethyl ether.[7]
-
Collect the precipitated peptide by filtration or centrifugation.[7]
-
Dry the crude peptide under vacuum.
Workflow for Boc-SPPS
Caption: A generalized workflow for Boc-based solid-phase peptide synthesis.
Signaling Pathways and Logical Relationships
The choice of protecting group strategy is a critical decision point in peptide synthesis, with downstream implications for the entire workflow.
Caption: Decision pathway for choosing between Boc/Bzl and Fmoc/tBu strategies.
Conclusion
This compound remains a relevant compound in the historical context of peptide synthesis and may still find applications in specific scenarios within the Boc/Bzl strategy, particularly where its racemization-suppressing properties are advantageous. However, for most modern applications, the limitations associated with the harsh cleavage conditions required for Cbz group removal have led to its widespread replacement by milder and more orthogonal protecting group strategies, predominantly within the Fmoc/tBu framework. The use of alternatives like Fmoc-Cys(Trt)-OH, and increasingly Fmoc-Cys(Thp)-OH and Fmoc-Cys(Mmt)-OH, offers greater flexibility, safety, and often higher purity of the final peptide product. Researchers and drug development professionals should carefully consider the complexity of their target peptide, the required purity, and the available equipment when selecting a cysteine protection strategy.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Prudent Disposal Practices for N-Cbz-L-Cysteine in a Research Environment
Disclaimer: Specific safety data sheets (SDS) for N-Cbz-L-Cysteine with detailed disposal procedures were not located in the available documentation. The following guidelines are based on general best practices for the disposal of non-hazardous solid laboratory chemicals and information from SDS of structurally similar compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) office and the chemical's supplier for definitive disposal guidance. All procedures must comply with local, state, and federal regulations.
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. For this compound, a derivative of the amino acid cysteine, a systematic approach should be taken, beginning with a thorough risk assessment and adherence to institutional and regulatory protocols.
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment should be worn to prevent skin and eye contact.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or glasses |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Body Protection | Laboratory coat |
General Disposal Procedure for Solid Chemical Waste
In the absence of specific instructions for this compound, the following general procedure for the disposal of non-hazardous solid chemical waste should be followed. This procedure is based on common laboratory safety protocols found in various safety data sheets for similar chemical compounds.
-
Waste Identification and Segregation:
-
Confirm that this compound is not classified as a hazardous waste according to RCRA (Resource Conservation and Recovery Act) or local regulations. Consult your institution's EHS office for this determination.
-
Do not mix this compound with other chemical waste unless explicitly permitted by your EHS office.
-
-
Containerization:
-
Use a designated, properly labeled, and compatible waste container. The container should be in good condition and have a secure lid.
-
The label should clearly state "Solid Chemical Waste" and list the contents, including the full chemical name "this compound."
-
-
Collection and Storage:
-
Collect the waste this compound in the designated container.
-
Store the waste container in a well-ventilated, designated satellite accumulation area (SAA) away from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the waste container by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork is completed for the waste pickup.
-
Spill and Contamination Cleanup
In the event of a spill, the following steps should be taken:
-
Notification: Alert colleagues in the immediate area.
-
Isolation: Restrict access to the spill area.
-
PPE: Don appropriate PPE before beginning cleanup.
-
Cleanup: For a solid spill, carefully sweep the material into a designated waste container. Avoid generating dust. For residual powder, wipe the area with a damp cloth and dispose of the cloth in the waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all cleanup materials as chemical waste.
Experimental Workflow for Chemical Disposal
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemicals.
Caption: General workflow for the safe disposal of laboratory chemicals.
Safeguarding Your Research: A Comprehensive Guide to Handling N-Cbz-L-Cysteine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-Cbz-L-Cysteine, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to prevent exposure.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][3] |
| Respiratory | Not required under normal use conditions with adequate ventilation. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1][4] | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[2] |
First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. Wash clothing before reuse.[2][3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2][3] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2][3] |
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Wash hands thoroughly after handling.[2]
-
Use with adequate ventilation and minimize dust generation and accumulation.[2][5]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Keep the container tightly closed when not in use.[2]
-
Avoid ingestion and inhalation.[2]
Storage:
-
Store in a tightly closed container.[2]
-
Some sources recommend storing in a freezer at temperatures below -1°C.[6]
-
Incompatible materials to avoid include strong oxidizing agents.[1]
Spills and Disposal Plan
In the event of a spill, prompt and safe cleanup is necessary to prevent contamination and exposure.
Spill Cleanup:
-
Ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment.[1]
-
Sweep up the material and shovel it into a suitable, clean, dry, closed container for disposal.[1][6]
-
Avoid generating dusty conditions.[2]
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[7]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]
Experimental Workflow for Handling this compound
To provide a clear, step-by-step visual guide for handling this compound, the following workflow diagram has been created using the DOT language.
Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
